2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c1-7-4-6-16-11(14)9(7)17-12(18)8-3-2-5-15-10(8)13/h2-6H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCHGYJPZGYMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439718 | |
| Record name | 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133627-46-0 | |
| Record name | 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (CAS 133627-46-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its physicochemical properties, outlines a representative synthetic pathway, and discusses its significant role in the production of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. Additionally, this guide covers available safety and handling information and touches upon the broader context of nicotinamide derivatives in biochemical research. While detailed mechanistic, analytical, and toxicological studies on this specific compound are not extensively available in the public domain, this guide consolidates the existing knowledge to serve as a valuable resource for professionals in the field.
Introduction
This compound (CAS: 133627-46-0) is a nicotinamide derivative of significant interest in synthetic organic chemistry and pharmaceutical development. Its primary recognition comes from its role as a crucial intermediate in the synthesis of Nevirapine, a widely used anti-HIV drug.[1][2][3] The molecule's structure, featuring two chlorinated pyridine rings linked by an amide bond, makes it a versatile building block for more complex heterocyclic compounds.[4] Beyond its application in antiviral drug synthesis, it also serves as an intermediate in the agrochemical industry and is utilized in biochemical research for exploring enzyme inhibition and receptor interactions.[4]
This guide aims to provide a detailed technical resource for researchers and drug development professionals by consolidating the available information on its synthesis, properties, and applications.
Physicochemical Properties
This compound is typically a solid, with its appearance described as a white to pale yellow or orange-to-green powder or crystal.[4][5] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 133627-46-0 | [4] |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [4] |
| Molecular Weight | 282.12 g/mol | [4] |
| Melting Point | 189-197 °C | [4][6] |
| Density | 1.44 g/cm³ | [4] |
| Appearance | White to orange to green powder to crystal | [4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [1] |
| Purity | ≥ 98% (GC) | [4] |
| Storage | Store at room temperature, under an inert atmosphere. | [1] |
Synthesis and Chemical Workflow
The synthesis of this compound is primarily documented in the context of Nevirapine production. The key reaction involves the acylation of 3-amino-2-chloro-4-methylpyridine with 2-chloronicotinoyl chloride.[7]
Representative Synthetic Protocol
The following protocol is a representative procedure derived from patent literature for the synthesis of this compound.[7][8]
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride
-
3-Amino-2-chloro-4-methylpyridine
-
An inert organic solvent (e.g., toluene, ethyl acetate)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethanol, ethyl acetate)
Step 1: Preparation of 2-Chloronicotinoyl chloride
-
To a stirred suspension of 2-chloronicotinic acid in an inert solvent such as toluene, add thionyl chloride.
-
Heat the mixture to reflux and maintain until the reaction is complete (monitored by TLC or other suitable methods).
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-chloronicotinoyl chloride.
Step 2: Acylation of 3-Amino-2-chloro-4-methylpyridine
-
Dissolve 3-amino-2-chloro-4-methylpyridine in an inert solvent like ethyl acetate.
-
Add a base, such as potassium carbonate, to the solution.
-
To this stirred mixture, add the previously prepared 2-chloronicotinoyl chloride in the same solvent.
-
The reaction is typically carried out at an elevated temperature (e.g., 75-80 °C) for several hours.[9]
-
Monitor the reaction for the consumption of the starting materials.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purification of the crude this compound can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.[10][11]
Applications in Research and Development
Key Intermediate in Nevirapine Synthesis
The most prominent application of this compound is as a direct precursor to Nevirapine.[8][12] The subsequent step in the synthesis involves the reaction of this intermediate with cyclopropylamine, followed by an intramolecular cyclization to form the core structure of Nevirapine.[7]
Experimental Protocol: Synthesis of Nevirapine Intermediate
The following is a generalized protocol based on patent literature for the reaction of this compound with cyclopropylamine.[12]
-
Charge a reaction vessel with this compound, cyclopropylamine, and a suitable organic solvent (e.g., o-xylene).
-
Add a suitable reagent, such as an alkali metal carbonate (e.g., potassium carbonate).
-
Heat the reaction mixture to a temperature range of 135-145 °C and maintain for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, cool the reaction mixture and proceed with the isolation and purification of the resulting N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide, which is then cyclized to Nevirapine.
Agrochemical Synthesis
This compound is also utilized as an intermediate in the formulation of agrochemicals.[4] Nicotinamide derivatives, in general, are known to be effective scaffolds for fungicides and herbicides.[6][13][14] The specific agrochemical products derived from this compound are not extensively detailed in publicly available literature, but its structural motifs are common in various pesticidal molecules.
Biochemical Research
As a nicotinamide derivative, this compound is of interest in biochemical research, particularly in the study of enzyme inhibition and receptor interactions.[4] Nicotinamide itself is a crucial component of the coenzyme NAD+ and is involved in numerous cellular processes.[7][15] While specific biological targets for this compound have not been identified, its structural similarity to other biologically active nicotinamides suggests its potential as a starting point for the development of novel enzyme inhibitors.[16][17]
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. While a complete set of publicly available spectral data for this specific compound is limited, the following techniques are standard for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the two pyridine rings and a singlet for the methyl group. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the pyridine rings.
-
¹³C NMR: The carbon NMR spectrum would display signals for all twelve carbon atoms in the molecule, including the carbonyl carbon of the amide group and the carbons of the pyridine rings.[9][18][19][20]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (282.12 g/mol ). The isotopic pattern due to the presence of two chlorine atoms would be a key diagnostic feature, with characteristic [M+2] and [M+4] peaks.[21][22][23][24][25]
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits significant absorbance.
Safety and Handling
Based on available information, this compound should be handled with care in a laboratory setting.
GHS Hazard Statements: [26]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements: [12][27][28]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Use in a well-ventilated area or with a fume hood.
Toxicological Data: Specific toxicological data, such as LD50 values, for this compound are not readily available in the public domain.[29][30] For nicotinamide, the acute oral toxicity is low, but it can be an eye irritant.[2][31] Given the presence of two chlorine atoms in the target compound, it should be handled with greater caution than nicotinamide itself. In case of exposure, seek immediate medical attention.
Conclusion
This compound is a valuable chemical intermediate with a well-established role in the synthesis of the antiretroviral drug Nevirapine. Its chemical properties and reactivity make it a versatile building block for the creation of complex heterocyclic molecules for both pharmaceutical and agrochemical applications. While there is a need for more comprehensive public data on its biological mechanism of action, detailed analytical characterization, and specific toxicological profile, this guide provides a solid foundation of the current knowledge for researchers and professionals working with this compound.
References
- Google Patents. (n.d.). WO2012168949A2 - A process for preparation of nevirapine.
- Google Patents. (n.d.). DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE.
- Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone.
- Google Patents. (n.d.). EP1064265B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
- Google Patents. (n.d.). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2 -.
- Google Patents. (n.d.). US5569760A - Process for preparing nevirapine.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- MDPI. (2022, December 21). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain.
- Nevirapine Batch Transfer Document. (n.d.).
- PubMed. (n.d.). Final report of the safety assessment of niacinamide and niacin.
- PubChem. (n.d.). 2-chloro-N-ethylnicotinamide.
- USA Chemical Suppliers. (n.d.). 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA.
- CUNY. (n.d.). Purification by Recrystallization.
- California Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity.
- PubChem. (n.d.). 2-Chloronicotinamide.
- OECD Existing Chemicals Database. (2002, August 13). 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0.
- California Department of Pesticide Regulation. (n.d.). Draft Guidance for Evaluating Acute Oral Toxicity Data.
- PubMed Central. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
- ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ).
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- Science.gov. (n.d.). acute toxicity ld50: Topics by Science.gov.
- Heterocycles. (1998). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~.
- ResearchGate. (n.d.). MS/ MS spectra and proposed fragmentation patterns of the four newly found metabolites. A.
- PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.
- PubMed Central. (2013, November 20). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine.
- Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
- Google Patents. (n.d.). US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- MDPI. (n.d.). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy.
- ResearchGate. (n.d.). USEPA acute oral toxicity categories based on LD 50 values and....
- PubMed. (n.d.). Ocular and dermal irritation studies of some quaternary ammonium compounds.
- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
- PubMed Central. (n.d.). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state.
- Google Patents. (n.d.). EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
Sources
- 1. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 2. Final report of the safety assessment of niacinamide and niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA [americanchemicalsuppliers.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Chloronicotinamide | C6H5ClN2O | CID 82588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 8. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 12. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 16. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 20. mdpi.com [mdpi.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. researchgate.net [researchgate.net]
- 24. raco.cat [raco.cat]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. 2-chloro-N-ethylnicotinamide | C8H9ClN2O | CID 9182570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone - Eureka | Patsnap [eureka.patsnap.com]
- 28. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 29. dtsc.ca.gov [dtsc.ca.gov]
- 30. acute toxicity ld50: Topics by Science.gov [science.gov]
- 31. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Chemical Identity and Structure
Proper characterization begins with a clear understanding of the molecule's identity and structure.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide | [3] |
| CAS Number | 133627-46-0 | [4] |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [4] |
| Molecular Weight | 282.12 g/mol | [4] |
| Canonical SMILES | CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=CC=C2)Cl | [3] |
Structure:
Sources
An In-depth Technical Guide to 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: Synonyms, Synthesis, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document delves into the compound's nomenclature, including its various synonyms and chemical identifiers, and presents a detailed, logical framework for its synthesis, characterization, and potential applications. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for researchers engaged in drug discovery, pesticide development, and organic synthesis. We will explore its critical role as a precursor to the antiretroviral drug Nevirapine, its potential as a scaffold for novel therapeutic agents, and its utility in the creation of modern agrochemicals.
Chemical Identity and Nomenclature
This compound is a multifaceted organic compound frequently referenced in scientific literature and patents under various names. A clear understanding of its nomenclature is crucial for accurate literature searching and unambiguous communication in a research and development setting.
The primary and most formally correct name for this compound is This compound . However, it is also widely known by its systematic IUPAC name, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)pyridine-3-carboxamide [1]. The name "nicotinamide" itself is derived from nicotinic acid (vitamin B3), and refers to a pyridine ring with a carboxamide group at the 3-position.
For ease of reference and database searching, a compilation of its common synonyms and key chemical identifiers is provided in the table below.
| Identifier Type | Value | Source(s) |
| Primary Synonym | 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide | [1][2] |
| CAS Number | 133627-46-0 | [3] |
| PubChem CID | 10423868 | [1] |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [1][3] |
| Molecular Weight | 282.12 g/mol | [1][3] |
| InChIKey | UVCHGYJPZGYMSW-UHFFFAOYSA-N | [1] |
| Other Synonyms | Nevirapine Impurity 4, 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide | [1] |
Synthesis and Characterization
The synthesis of this compound is a critical step in the production of several important molecules, most notably the non-nucleoside reverse transcriptase inhibitor, Nevirapine. The general synthetic strategy involves the amidation reaction between a nicotinoyl chloride derivative and an aminopyridine derivative.
Conceptual Synthetic Pathway
The logical synthesis of the title compound is predicated on the formation of an amide bond between two key precursors: 2-chloronicotinoyl chloride and 3-amino-2-chloro-4-methylpyridine . This reaction is a standard nucleophilic acyl substitution, where the amino group of the aminopyridine attacks the carbonyl carbon of the acyl chloride.
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol
While specific procedural details can vary, a general method for the synthesis of this compound can be extrapolated from analogous syntheses of nicotinamide derivatives[4]. The following protocol is a representative example.
Step 1: Synthesis of 2-chloronicotinoyl chloride
2-chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene, to produce 2-chloronicotinoyl chloride[5]. A catalytic amount of dimethylformamide (DMF) is typically added when using oxalyl chloride.
Step 2: Synthesis of 3-amino-2-chloro-4-methylpyridine
The synthesis of this precursor can be achieved through various routes. One common method involves the Hofmann degradation of 2-chloro-4-methyl-nicotinamide[6].
Step 3: Amidation Reaction
To a solution of 3-amino-2-chloro-4-methylpyridine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or toluene), a solution of 2-chloronicotinoyl chloride is added dropwise, typically at a reduced temperature (0-5 °C) to control the exothermicity of the reaction. An organic or inorganic base, such as triethylamine or pyridine, is often included to neutralize the hydrochloric acid byproduct. The reaction mixture is then typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
Step 4: Work-up and Purification
Upon completion of the reaction, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
While a dedicated, publicly available experimental spectrum for this compound is not readily found, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both pyridine rings and a singlet for the methyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the amide linkage.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide, the methyl carbon, and the carbons of the two pyridine rings. The carbons attached to the chlorine atoms will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum should feature a strong absorption band for the C=O stretching vibration of the amide group (amide I band), typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide will appear as a peak in the region of 3200-3400 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (282.12 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M+2 and M+4 peaks) will be observed.
Applications in Scientific Research and Development
This compound is a valuable building block in several areas of chemical and pharmaceutical research.
Pharmaceutical Applications
3.1.1. Intermediate in Nevirapine Synthesis
The most prominent application of this compound is as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis involves the reaction of this compound with cyclopropylamine, followed by an intramolecular cyclization to form the diazepine ring system of Nevirapine.
Caption: Role of the target compound in Nevirapine synthesis.
3.1.2. Scaffold for Novel Therapeutics
The nicotinamide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Nicotinamide derivatives have been investigated for their potential as:
-
Anti-inflammatory Agents: Nicotinamide has been shown to possess anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines.
-
Anticancer Agents: Certain nicotinamide derivatives have demonstrated potent anticancer activity, with some acting as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis in tumors.
The unique substitution pattern of this compound provides a starting point for the design and synthesis of novel derivatives with potentially enhanced therapeutic properties.
Agrochemical Applications
The nicotinamide chemical class has also found significant use in the agrochemical industry. For instance, boscalid, a fungicide containing a nicotinamide core, acts as a succinate dehydrogenase inhibitor (SDHI). Nicotinamide derivatives have been explored for their fungicidal and herbicidal activities[7]. The subject compound can serve as a valuable starting material for the synthesis of novel pesticides with potentially improved efficacy and environmental profiles. Research has shown that various nicotinamide derivatives exhibit fungicidal activity against a range of plant pathogens[8][9][10][11].
Conclusion
This compound is a chemically significant molecule with a well-established role as a key intermediate in pharmaceutical synthesis and promising potential in the development of new therapeutic agents and agrochemicals. Its rich chemistry and versatile reactivity make it a compound of high interest to researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its identity, synthesis, characterization, and applications, serving as a foundational resource for further scientific exploration and innovation.
References
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors.
- Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors.
- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. ProQuest. (URL: [Link])
- Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain.
- Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone.
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001406).
- 2-CHLOROISONICOTINAMIDE. LookChem. (URL: [Link])
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
- Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide.
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. PubChem. (URL: [Link])
- 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA. USA Chemical Suppliers. (URL: [Link])
- Synthesis method of 2-chloronicotinoyl chloride.
- Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine.
- Pyridinecarboxamide derivatives and their use as fungicide.
- Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
- The 2D NMR Experiments H(C)
- N-(2-Chloro-4-methylpyridin-3-yl)-2-(ethylamino)nicotinamide.
- FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study.
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide, min 98% (GC), 1 gram. LabAlley. (URL: [Link])
- 3-Pyridylnicotinamide. Wikipedia. (URL: [Link])
Sources
- 1. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA [americanchemicalsuppliers.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide - Google Patents [patents.google.com]
- 5. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]
- 6. Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - ProQuest [proquest.com]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Preamble: Charting a Course into Unexplored Territory
In the vast landscape of molecular discovery, there exist compounds of significant interest whose precise biological mechanisms remain to be fully elucidated. 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, a molecule with noted applications as a synthetic intermediate in pharmaceuticals like Nevirapine and in the agrochemical sector, stands as one such enigma.[1][2] While its utility in chemical synthesis is established, its intrinsic bioactivity, potentially as an anti-inflammatory or anti-cancer agent, beckons a deeper mechanistic investigation.[1]
This technical guide is structured not as a retrospective account of a well-defined mechanism, but as a forward-looking roadmap for the researcher. It is designed to empower scientists and drug development professionals with the foundational knowledge and experimental frameworks necessary to systematically investigate and define the mechanism of action of this compound. Drawing upon the established activities of structurally analogous nicotinamide derivatives, we will explore plausible biological targets and outline robust, self-validating experimental protocols to test these hypotheses.
I. The Nicotinamide Scaffold: A Privileged Motif in Enzyme Inhibition
The nicotinamide core is a recurring structural motif in a plethora of bioactive molecules, most notably as a key component of the coenzyme NAD.[3] Its derivatives have been successfully developed as potent and selective enzyme inhibitors, operating through diverse mechanisms. Understanding these precedents is crucial for formulating a cogent hypothesis for the action of this compound.
Established Mechanisms of Action for Nicotinamide Analogs:
-
Succinate Dehydrogenase (SDH) Inhibition: A prominent class of fungicides, including boscalid, leverages a nicotinamide core to inhibit succinate dehydrogenase, a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[4][5] Inhibition disrupts cellular respiration, leading to fungal cell death.
-
DNA Demethylase Inhibition: Certain nicotinamide derivatives have been identified as inhibitors of DNA demethylases, such as ALKBH2.[6] By preventing the removal of DNA methylation marks, these compounds can modulate gene expression, a mechanism of significant interest in oncology.
-
Nicotinamide N-Methyltransferase (NNMT) Inhibition: NNMT is an enzyme involved in metabolism and has been implicated in various diseases. Inhibitors of NNMT, some of which are based on the nicotinamide scaffold, are being explored as potential therapeutics.[7][8] These inhibitors often function as bisubstrate analogs, mimicking the transition state of the methylation reaction.[7]
-
Other Enzymatic Inhibition: The broader family of nicotinamide-containing molecules has been shown to inhibit other enzymes, including NAD(+) ADP-ribosyltransferases and histone deacetylases (HDACs).[3]
Given the structural features of this compound, a logical starting point for investigation is its potential to act as an enzyme inhibitor, possibly targeting a nucleotide-binding site.
II. Postulated Mechanism of Action and a Proposed Investigatory Workflow
Based on the established activities of its chemical relatives, we can postulate that this compound may exert its biological effects through the inhibition of a key cellular enzyme. The following workflow provides a systematic approach to identifying this putative target and characterizing the mechanism of inhibition.
Figure 1: A comprehensive workflow for the elucidation of the mechanism of action of this compound.
III. Experimental Protocols: A Practical Guide
The following section details the methodologies for the key experiments outlined in the workflow.
Protocol 1: In Vitro Enzyme Inhibition Assays
Objective: To determine if this compound directly inhibits the activity of a purified candidate enzyme (e.g., SDH, ALKBH2, NNMT).
Methodology:
-
Enzyme and Substrate Preparation:
-
Obtain or purify the recombinant human candidate enzyme.
-
Prepare a stock solution of the enzyme at a known concentration in an appropriate assay buffer.
-
Prepare a stock solution of the specific substrate for the enzyme.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution to generate a range of concentrations for IC50 determination.
-
-
Assay Procedure (Example using a fluorescence-based assay):
-
In a 96-well or 384-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the enzyme to each well and incubate for a pre-determined time to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Normalize the rates to the vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation:
-
Include a known inhibitor of the enzyme as a positive control.
-
Run a control with no enzyme to account for background signal.
-
Ensure the final solvent concentration is consistent across all wells and does not affect enzyme activity.
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To confirm a direct physical interaction between the compound and the target protein and to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Sample Preparation:
-
Dialyze the purified target protein and the compound into the same buffer to minimize buffer mismatch effects.
-
Degas all solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the ligand to the protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
-
Self-Validation:
-
Perform a control experiment by injecting the compound into the buffer alone to measure the heat of dilution.
-
Ensure the protein is properly folded and active.
IV. Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.
Table 1: Hypothetical In Vitro Inhibition Data
| Target Enzyme | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control |
| SDH | > 100 | 0.5 (Boscalid) |
| ALKBH2 | 5.2 | 2.1 (Known Inhibitor) |
| NNMT | 25.8 | 1.5 (Known Inhibitor) |
Table 2: Hypothetical ITC Binding Parameters
| Target Protein | Binding Affinity (Kd) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| ALKBH2 | 4.8 | 1.1 | -8.5 | -1.2 |
V. Visualizing the Putative Signaling Pathway
Should the investigation confirm ALKBH2 as a primary target, the following diagram illustrates the hypothetical mechanism of action at a cellular level.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 133627-46-0 [chemicalbook.com]
- 3. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
An Investigator's Guide to the Biological Potential of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: From Synthetic Intermediate to Bioactive Candidate
Abstract: 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, bearing the CAS Number 133627-46-0, is a well-documented chemical entity, primarily recognized for its crucial role as a synthetic intermediate in the manufacturing of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1][2] While its utility in pharmaceutical synthesis is established, its intrinsic biological activities remain largely unexplored in publicly accessible literature. This technical guide moves beyond its established role, proposing a structured, hypothesis-driven framework for researchers and drug development professionals to investigate its potential as a bioactive molecule. Drawing from the known activities of structurally related pyridine carboxamides and the fundamental biochemical roles of the nicotinamide moiety, we outline a comprehensive research plan to probe its fungicidal, anti-inflammatory, and cytotoxic potential. This document serves not as a summary of known data, but as a roadmap for discovery, complete with detailed experimental protocols and the scientific rationale underpinning each investigative step.
Introduction: Deconstructing the Molecule for Bioactive Clues
At its core, this compound is a bichromophoric system, composed of a 2-chloronicotinamide and a 2-chloro-4-methyl-3-aminopyridine moiety linked by an amide bond.[3] This structure provides two key avenues for hypothesizing biological activity:
-
The Pyridine Carboxamide Scaffold: This chemical class is renowned in agrochemical science, with numerous derivatives functioning as potent fungicides. A significant portion of these act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain. The structural similarity of our target compound to known carboxamide fungicides warrants a thorough investigation into its antifungal properties.
-
The Nicotinamide Core: As an analogue of nicotinamide (Vitamin B3), the molecule has the potential to interact with a vast array of enzymes and signaling pathways. Nicotinamide itself is a precursor to the essential coenzyme NAD+ and is involved in modulating cellular metabolism, DNA repair, and inflammatory responses. While the substitutions on our target molecule likely alter its metabolic fate compared to the vitamin, the core structure could still allow for interactions with NAD+-dependent enzymes, such as sirtuins or PARPs, or other pathways influenced by nicotinamide.
This guide will, therefore, focus on a logical progression of inquiry, starting with the most probable activity based on the overarching scaffold (fungicidal) and moving towards broader, mechanism-based screening (anti-inflammatory and cytotoxic).
Physicochemical Properties and Handling
A prerequisite for any biological investigation is the thorough characterization of the test article.
| Property | Value | Source |
| CAS Number | 133627-46-0 | [1] |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [3] |
| Molecular Weight | 282.12 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 193 - 197 °C | |
| Solubility | Poor aqueous solubility is predicted. Soluble in DMSO, DMF. | Inferred |
Protocol 1: Stock Solution Preparation
-
Objective: To prepare a high-concentration, sterile stock solution for use in all biological assays.
-
Materials: this compound powder, DMSO (cell culture grade), sterile 1.5 mL microcentrifuge tubes, sterile-filtered pipette tips.
-
Procedure:
-
Accurately weigh 10 mg of the compound into a sterile microcentrifuge tube.
-
Add DMSO to achieve a final concentration of 10 mM (e.g., add 3.54 mL for a 10 mg sample).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Causality and Trustworthiness: DMSO is used as it can solubilize a wide range of organic molecules and is compatible with most cell-based assays at low final concentrations (typically <0.5% v/v). Preparing a concentrated stock and using aliquots ensures consistency across experiments and minimizes degradation.
Proposed Investigation I: Fungicidal Activity as a Succinate Dehydrogenase Inhibitor (SDHI)
The most compelling hypothesis for the biological activity of this compound is its potential as a fungicide, mirroring the action of other commercial carboxamides. The primary molecular target for this class is Succinate Dehydrogenase (SDH), or Complex II, in the mitochondrial electron transport chain. Inhibition of SDH blocks cellular respiration, leading to fungal cell death.
In Vitro Antifungal Susceptibility Testing
The initial step is to determine if the compound has broad-spectrum or specific antifungal activity.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of pathogenic fungi.
-
Materials: 96-well microtiter plates, fungal strains (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani), appropriate liquid growth medium (e.g., Potato Dextrose Broth), 10 mM compound stock, positive control fungicide (e.g., Boscalid), spectrophotometer.
-
Procedure:
-
In a 96-well plate, perform a two-fold serial dilution of the compound stock in the growth medium, ranging from 100 µM to 0.05 µM.
-
Prepare a fungal inoculum suspension and adjust to a concentration of 1 x 10⁵ spores/mL or mycelial fragments.
-
Add the inoculum to each well. Include wells with medium only (negative control), inoculum only (growth control), and a serial dilution of the positive control.
-
Incubate the plates at the optimal temperature for each fungus (e.g., 25°C) for 48-72 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth, or by measuring optical density at 600 nm.
-
-
Data Presentation: The results should be summarized in a table of MIC₅₀ or MIC₉₀ values.
| Fungal Species | Test Compound MIC₅₀ (µM) | Boscalid MIC₅₀ (µM) |
| Botrytis cinerea | [Hypothetical Data] | [Hypothetical Data] |
| Sclerotinia sclerotiorum | [Hypothetical Data] | [Hypothetical Data] |
| Rhizoctonia solani | [Hypothetical Data] | [Hypothetical Data] |
Mechanism of Action: SDH Enzyme Inhibition Assay
If antifungal activity is confirmed, the next logical step is to validate the hypothesized mechanism of action.
Protocol 3: Isolation of Mitochondria and SDH Activity Assay
-
Objective: To determine if the compound directly inhibits the activity of the SDH enzyme from fungal mitochondria.
-
Materials: Fungal mycelia, mitochondrial isolation buffer, Potter-Elvehjem homogenizer, refrigerated centrifuge, spectrophotometer, assay buffer, substrates (succinate), and colorimetric reagents (e.g., DCPIP, PMS).
-
Procedure:
-
Mitochondrial Isolation: Grow a large culture of the sensitive fungal strain. Harvest mycelia and mechanically disrupt them using a homogenizer in ice-cold isolation buffer. Perform differential centrifugation to pellet and enrich the mitochondrial fraction.
-
Enzyme Assay: Resuspend the mitochondrial pellet in assay buffer. In a 96-well plate, add the mitochondrial suspension to wells containing varying concentrations of the test compound.
-
Initiate the reaction by adding succinate.
-
Monitor the reduction of the electron acceptor DCPIP (2,6-dichlorophenolindophenol) over time by measuring the decrease in absorbance at 600 nm. The rate of this decrease is proportional to SDH activity.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Causality and Trustworthiness: This cell-free assay directly measures the effect on the target enzyme, providing strong evidence for the mechanism of action and ruling out other potential causes of fungal death (e.g., membrane disruption). Comparing the IC₅₀ to the whole-cell MIC can provide insights into compound uptake and metabolism.
Diagram: Proposed SDHI Mechanism of Action
Caption: Proposed inhibition of Succinate Dehydrogenase (SDH) by the test compound.
Proposed Investigation II: Anti-Inflammatory and Cytotoxic Screening
The presence of the nicotinamide core suggests the compound could interact with mammalian cellular pathways, a double-edged sword that could indicate therapeutic potential or toxicity.
Cytotoxicity Profiling
Before assessing specific activities, it is essential to determine the compound's general toxicity to mammalian cells.
Protocol 4: MTT Assay for Cell Viability
-
Objective: To measure the cytotoxic effect of the compound on various cell lines.
-
Materials: Human cell lines (e.g., HEK293 for normal cells, HeLa for cancer cells, RAW 264.7 for immune cells), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound (e.g., from 100 µM to 0.1 µM) for 24-48 hours.
-
Add MTT reagent to each well. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm. A lower absorbance indicates lower cell viability.
-
Calculate the CC₅₀ (concentration that causes 50% cytotoxicity).
-
-
Causality and Trustworthiness: Using a panel of cell lines (normal, cancerous, immune) provides a broader understanding of the compound's cytotoxic profile. This data is crucial for determining the therapeutic window for any potential anti-inflammatory or anti-cancer activity.
Anti-Inflammatory Activity
Nicotinamide is known to have anti-inflammatory properties. This can be tested by measuring the inhibition of inflammatory mediator production in immune cells.
Protocol 5: Nitric Oxide (NO) Inhibition Assay
-
Objective: To assess the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in activated macrophages.
-
Materials: RAW 264.7 macrophage cell line, Lipopolysaccharide (LPS), Griess Reagent, 10 mM compound stock.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells.
-
Incubate for 24 hours.
-
Collect the cell supernatant and measure the amount of nitrite (a stable product of NO) using the Griess Reagent. A colorimetric change is measured at 540 nm.
-
A reduction in nitrite concentration indicates inhibition of NO production.
-
-
Data Presentation: Results can be presented as a dose-response curve showing the percentage inhibition of NO production.
Diagram: Experimental Workflow for Bioactivity Screening
Caption: A logical workflow for investigating the potential biological activities.
Conclusion and Future Directions
While this compound is currently defined by its role as a synthetic precursor, its chemical structure holds intriguing possibilities for inherent biological activity. The framework presented in this guide provides a scientifically rigorous and logically sequenced approach to exploring these possibilities. The strongest hypothesis, based on a wealth of data from related carboxamides, points towards fungicidal activity via SDH inhibition. Concurrently, screening for mammalian cell cytotoxicity and anti-inflammatory effects is a prudent step, dictated by the nicotinamide core, to build a comprehensive profile of the compound's bioactivity. The results of these investigations will determine if this molecule can be repurposed from a simple intermediate into a lead compound for agrochemical or even therapeutic development.
References
- N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide.
- This compound | CAS 133627-46-0. Veeprho. [Link]
- This compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA. USA Chemical Suppliers. [Link]
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.
- Pyridinecarboxamide derivatives and their use as fungicide.
- Nicotinamide.
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.
- Pyridinecarboxamide derivatives and their use as fungicide.
- Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
- Preparation method of 2-chloro-4-methyl nicotinonitrile.
- Nicotinamide.
- The Vitamin Nicotinamide: Translating Nutrition into Clinical Care.
- Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. PubMed. [Link]
- Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Physiological Reviews. [Link]
- Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. PubMed. [Link]
- Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candid
- The Influence of Nicotinamide on Health and Disease in the Central Nervous System.
- 2-chloro-N-(2,4-difluorophenyl)nicotinamide.
- 2-Chloro-N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide.
Sources
Deconvoluting the Therapeutic Potential of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: A Strategic Framework for Target Identification and Validation
An In-Depth Technical Guide for Researchers
Abstract
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide represents a novel small molecule with an uncharted biological activity profile. Its chemical scaffold, a substituted nicotinamide, suggests a potential interaction with a wide range of enzymes and signaling pathways that are central to cellular metabolism, DNA repair, and inflammatory processes. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its potential therapeutic targets. We will move from computational prediction to rigorous experimental validation, offering detailed protocols and the strategic rationale behind each step. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.
Introduction: The Scientific Premise
The compound this compound is a synthetic molecule with a molecular formula of C12H9Cl2N3O. While public-domain research on its specific biological effects is not yet available, its core structure as a nicotinamide derivative provides a strong foundation for hypothesizing its potential mechanisms of action. Nicotinamide is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), a critical player in cellular redox reactions. Furthermore, NAD+ is a substrate for several enzyme families, including sirtuins (SIRT1-7) and poly(ADP-ribose) polymerases (PARPs), which are implicated in a vast array of cellular processes such as aging, DNA repair, and apoptosis.
The substitutions on the pyridine and nicotinamide rings of this particular molecule are likely to modulate its binding affinity and selectivity for specific protein targets, potentially offering a novel therapeutic window. This guide outlines a systematic, multi-pronged approach to de-orphanize this compound, identify its molecular targets, and validate its therapeutic potential.
Phase 1: In Silico Target Prediction and Prioritization
Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis can provide valuable, data-driven hypotheses about the compound's potential targets.
Similarity-Based and Pharmacophore-Based Screening
The initial step is to screen large chemical databases (e.g., ChEMBL, PubChem) for compounds with structural similarity to our lead molecule.
-
Rationale: The principle of "similar property" states that structurally similar molecules are likely to have similar biological activities. This can provide immediate clues about potential protein targets.
-
Workflow:
-
Generate a 2D and 3D representation of the molecule.
-
Use these representations to query databases like ChEMBL, which links chemical structures to their biological activities.
-
Analyze the known targets of the structurally similar "hit" compounds.
-
Develop a pharmacophore model based on the key chemical features of our lead compound (e.g., hydrogen bond donors/acceptors, aromatic rings). This model can then be used to screen for other molecules with a similar 3D arrangement of these features, further expanding the list of potential targets.
-
Reverse Docking and Molecular Dynamics
Reverse docking involves screening our molecule against a library of 3D protein structures to predict potential binding partners.
-
Rationale: This method can identify potential off-target effects and novel targets that may not have been identified through similarity-based approaches.
-
Workflow:
-
Prepare a 3D conformer of the ligand (our compound).
-
Select a library of protein structures, which could be the entire PDB (Protein Data Bank) or a curated subset of druggable proteins.
-
Perform docking calculations to predict the binding affinity and pose of our ligand in the active site of each protein.
-
Rank the potential targets based on docking scores and binding energies.
-
For the top-ranked protein-ligand complexes, perform molecular dynamics simulations to assess the stability of the interaction over time.
-
Table 1: Summary of In Silico Approaches
| Method | Principle | Primary Output | Key Advantage | Key Limitation |
| Similarity Search | Structurally similar molecules have similar biological activities. | List of known targets for similar compounds. | Fast and computationally inexpensive. | Limited to known chemical space; may miss novel targets. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for biological activity. | A 3D model that can be used for virtual screening. | Can identify structurally diverse compounds with similar activity. | Requires a set of active compounds to build a reliable model. |
| Reverse Docking | Predicts binding of a ligand to a library of protein structures. | Ranked list of potential protein targets. | Can identify novel targets. | High rate of false positives; computationally intensive. |
| Molecular Dynamics | Simulates the movement of atoms in a protein-ligand complex over time. | Assessment of binding stability. | Provides a more realistic model of the binding interaction. | Very computationally expensive. |
Phase 2: In Vitro Target Identification and Validation
The hypotheses generated from our in silico work must be validated through rigorous experimental testing.
Phenotypic Screening: Unveiling a Biological Effect
The first step is to determine if the compound has any observable effect on cells in culture.
-
Rationale: A phenotypic screen is an unbiased approach to identify a compound's function without a preconceived notion of its target.
-
Workflow:
-
Select a panel of relevant cell lines (e.g., cancer cell lines, immune cells).
-
Treat the cells with a range of concentrations of the compound.
-
Use high-content imaging or other assays to measure a variety of phenotypic readouts, such as:
-
Cell viability and proliferation (e.g., MTT assay, CellTiter-Glo).
-
Apoptosis (e.g., caspase activity assays, Annexin V staining).
-
Cell cycle progression (e.g., flow cytometry with propidium iodide staining).
-
Changes in cell morphology.
-
Expression of specific biomarkers.
-
-
Target Deconvolution: From Phenotype to Protein
Once a consistent and potent phenotype is identified, the next critical step is to identify the specific protein(s) that our compound binds to, in order to elicit this effect.
-
Protocol: Affinity Chromatography
-
Immobilization: Synthesize an analog of the compound with a linker arm that can be covalently attached to a solid support (e.g., sepharose beads).
-
Lysate Preparation: Prepare a protein lysate from the cells that exhibited the desired phenotype.
-
Incubation: Incubate the cell lysate with the compound-conjugated beads. Proteins that bind to the compound will be captured.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a variety of methods (e.g., competitive elution with the free compound, changing pH or salt concentration).
-
Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Caption: Workflow for affinity-based target identification.
-
Rationale: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in stability inside intact cells.
-
Protocol:
-
Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis & Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.
-
Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.
-
Phase 3: Mechanism of Action and Pathway Elucidation
Identifying the binding target is only part of the story. We must then understand how the interaction between our compound and its target leads to the observed cellular phenotype.
Biochemical and Biophysical Assays
-
Enzymatic Assays: If the identified target is an enzyme, we must determine if our compound acts as an inhibitor or an activator. This involves performing in vitro activity assays with the purified enzyme in the presence of varying concentrations of our compound to determine the IC50 or EC50.
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (KD) and kinetics (kon, koff) of the compound to its target protein.
Cellular Pathway Analysis
-
Rationale: To confirm that the engagement of the identified target is responsible for the observed phenotype, we need to analyze the downstream signaling pathways.
-
Workflow:
-
Hypothesis Generation: Based on the known function of the target protein, hypothesize which signaling pathways will be affected. For example, if the target is a kinase, we would expect to see changes in the phosphorylation of its downstream substrates.
-
Pathway Analysis: Treat cells with the compound and use techniques like Western blotting to look for changes in the phosphorylation status or expression levels of key pathway proteins.
-
Target Engagement Biomarkers: Identify a downstream biomarker that can be used to measure the extent to which the compound is engaging its target in cells and, eventually, in vivo.
-
Caption: Elucidating a hypothetical signaling pathway.
Conclusion and Future Directions
The journey from a novel chemical entity to a potential therapeutic is a long and complex one. This guide has outlined a logical, step-by-step process for the initial, critical stages of this journey. For a molecule like this compound, the nicotinamide core strongly suggests that its targets may be found within the families of NAD+-dependent enzymes. Potential therapeutic areas could therefore include oncology, metabolic diseases, and neurodegenerative disorders, where enzymes like PARPs and sirtuins are known to play a crucial role.
The successful execution of the described in silico and in vitro workflows will provide a solid foundation for advancing this compound into preclinical disease models, and ultimately, for assessing its true therapeutic potential.
References
- Title: NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential. Source: Signal Transduction and Targeted Therapy URL:[Link]
- Title: The role of sirtuins in health and disease.
- Title: PARP inhibitors in oncology: a clinical update.
- Title: The cellular thermal shift assay for drug-target interaction studies.
- Title: NAD+ in the CNS: a novel therapeutic target for neurodegenerative diseases. Source: Journal of Neurochemistry URL:[Link]
An In-Depth Technical Guide to 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: Synthesis, Applications, and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, a key chemical intermediate in the pharmaceutical and agrochemical industries. While detailed, peer-reviewed literature on its specific biological activities is nascent, this document synthesizes available data on its synthesis, established applications, and putative mechanisms of action based on the broader class of nicotinamide derivatives. This guide aims to be a foundational resource for researchers and professionals engaged in the development of novel therapeutics and other chemical entities, highlighting both the current knowledge and future research avenues for this versatile molecule.
Introduction
This compound, with the CAS number 133627-46-0, is a nicotinamide derivative that has garnered significant interest as a crucial building block in organic synthesis.[1][2][3] Its most prominent and well-documented application is as a key intermediate in the commercial production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[4][5][6][7] Beyond its role in antiviral drug synthesis, this compound is also utilized in the formulation of agrochemicals, contributing to pest control and crop protection.[1] Furthermore, its chemical structure suggests potential as an anti-inflammatory and anti-cancer agent, aligning with the known biological activities of the broader nicotinamide class of compounds.[1][8][9][10] This guide will delve into the known synthesis of this compound, its established role in pharmaceutical manufacturing, and explore its potential therapeutic applications by drawing parallels with related nicotinamide derivatives.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 133627-46-0 | [3] |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [1][11] |
| Molecular Weight | 282.12 g/mol | [1][11] |
| Appearance | White to orange to green powder/crystal | [3] |
| Melting Point | 189-191 °C | [11] |
| Boiling Point | 369.8 ± 42.0 °C at 760 mmHg | [11] |
| Density | 1.4 ± 0.1 g/cm³ | [11] |
| Purity | ≥ 98% (GC) | [1] |
| Synonyms | 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide | [3] |
Synthesis and Manufacturing
The primary documented synthesis of this compound is in the context of Nevirapine production. This involves the coupling of two key building blocks: 2-chloronicotinoyl chloride and 2-chloro-3-amino-4-picoline (CAPIC).
General Synthesis Pathway
The synthesis is a straightforward amidation reaction where the amino group of CAPIC attacks the carbonyl carbon of 2-chloronicotinoyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.
Caption: General synthesis pathway for this compound.
Experimental Protocol (Exemplary)
The following is a generalized protocol based on descriptions in patents for the synthesis of Nevirapine intermediates.[6][7]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-3-amino-4-picoline (CAPIC) in an inert solvent such as diglyme.
-
Addition of Acyl Chloride: Slowly add a solution of 2-chloronicotinoyl chloride in the same solvent to the reaction mixture. The reaction is typically carried out at a controlled temperature to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product, this compound, can then be isolated by filtration.
-
Purification: The crude product may be further purified by recrystallization from a suitable solvent to achieve the desired purity.
Applications
Established Application: Intermediate in Nevirapine Synthesis
The most significant application of this compound is as a pivotal intermediate in the synthesis of Nevirapine.[4][6][7]
Caption: Role of the target compound in the synthesis of Nevirapine.
In this multi-step synthesis, this compound is reacted with cyclopropylamine.[7] This is followed by a cyclization step to form the final active pharmaceutical ingredient, Nevirapine.[6] The efficiency and purity of this intermediate are critical for the overall yield and quality of the final drug product.
Agrochemical Applications
This compound is also employed in the formulation of agrochemicals for pest control, contributing to crop protection and improved agricultural yields.[1] The specific mode of action and target pests for formulations containing this compound are areas that warrant further detailed investigation and documentation in publicly accessible literature.
Potential Therapeutic Applications and Putative Mechanisms of Action
While specific biological studies on this compound are limited, the broader class of nicotinamide and its derivatives have well-documented roles in various biological processes, suggesting potential therapeutic applications for this compound.
Anti-Cancer Potential
Nicotinamide (NAM), a form of vitamin B3, and its derivatives have shown promise in cancer prevention and therapy.[8][12] The proposed mechanisms often revolve around the regulation of cellular energy metabolism and DNA repair.
-
PARP and SIRT1 Inhibition: Nicotinamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP) and sirtuin 1 (SIRT1), enzymes that play crucial roles in DNA repair and cell survival.[8][13] By inhibiting these enzymes, nicotinamide derivatives may sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[13]
-
Modulation of Cellular Metabolism: As a precursor to NAD+, nicotinamide is central to cellular redox reactions.[8] Some studies suggest that nicotinamide can induce metabolic stress in cancer cells, leading to increased reactive oxygen species (ROS) and subsequent apoptosis.[14]
Caption: Hypothesized anti-cancer mechanism of action.
It is plausible that this compound, due to its core nicotinamide structure, may exhibit similar inhibitory and modulatory effects. However, empirical validation is necessary.
Anti-Inflammatory Properties
Nicotinamide and its derivatives have demonstrated potent anti-inflammatory effects.[9][10][15] These effects are mediated through various pathways:
-
Cytokine Inhibition: Nicotinamide can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9]
-
FoxO3 Activation: The anti-inflammatory and antioxidative effects of nicotinamide in some tissues are mediated through the activation of the FoxO3 transcription factor.[10][16]
-
Modulation of Macrophage Function: Nicotinamide can influence the function of activated macrophages, reducing the production of inflammatory mediators like nitric oxide and reactive oxygen species.[15]
Given these properties, this compound could be a candidate for development as an anti-inflammatory agent, although its specific effects on inflammatory pathways need to be investigated.
Antimicrobial Activity
Several studies have highlighted the antibacterial and antifungal activities of various nicotinamide derivatives.[17][18][19][20][21] For instance, certain chloro-substituted nicotinamides have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[17] The structural features of this compound, including the presence of chlorine atoms and the nicotinamide core, suggest that it may possess antimicrobial properties worthy of exploration.
Future Research and Development
The existing literature provides a solid foundation for the synthetic utility of this compound. However, its biological profile remains largely unexplored. Future research efforts should be directed towards:
-
In-depth Biological Screening: A comprehensive screening of the compound for its anti-cancer, anti-inflammatory, and antimicrobial activities is warranted.
-
Mechanism of Action Studies: Should biological activity be confirmed, detailed mechanistic studies should be undertaken to identify its molecular targets and signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogues of this compound could lead to the discovery of more potent and selective compounds.
-
Pharmacokinetic and Toxicological Profiling: For any promising therapeutic application, a thorough investigation of its ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles will be essential.
Conclusion
This compound is a molecule of significant industrial importance, primarily as a key intermediate in the synthesis of the antiretroviral drug Nevirapine and in the agrochemical sector. While its direct biological activities are not yet well-characterized in the public domain, its structural relationship to the well-studied nicotinamide class of compounds suggests a high potential for anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide has synthesized the available information to provide a comprehensive overview and to stimulate further research into the untapped potential of this versatile chemical entity. Future investigations are crucial to fully elucidate its biological functions and to potentially expand its applications in medicine and beyond.
References
- The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Int J Mol Sci. 2020;21(21):8074. [Link]
- Nicotinamide is a potent inhibitor of proinflammatory cytokines. Clin Exp Immunol. 2003;134(2):229-234. [Link]
- The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: implications for preterm birth. J Clin Endocrinol Metab. 2012;97(10):E1960-E1968. [Link]
- Nicotinamide riboside, an NAD+ precursor, attenuates inflammation and oxidative stress by activating sirtuin 1 in alcohol-stimulated macrophages. Lab Invest. 2021;101(9):1225-1237. [Link]
- Possible mechanisms of cancer prevention by nicotinamide. Br J Pharmacol. 2021;178(10):2034-2040. [Link]
- Possible Mechanisms of Cancer Prevention by Nicotinamide. Br J Pharmacol. 2020;177(10):2253-2261. [Link]
- The Role of Nicotinamide in DNA Repair and Cancer Research. Inno Pharmchem. [Link]
- Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules. 2024;29(16):3789. [Link]
- The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: Implications for preterm birth.
- Nicotinamide (niacin) supplement increases lipid metabolism and ROS-induced energy disruption in triple-negative breast cancer: potential for drug repositioning as an anti-tumor agent.
- 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Arch Immunol Ther Exp (Warsz). 2008;56(2):127-134. [Link]
- Intermédiaire Clé pour la Synthèse de Nevirapine : 2-Chloro-N-(2-chloro-4-méthylpyridin-3-yl)nicotinamide. Inno Pharmchem. [Link]
- Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
- Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein J Org Chem. 2013;9:2517-2527. [Link]
- Process for the production of nevirapine.
- Process for preparing nevirapine.
- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Int J Mol Sci. 2023;24(3):2289. [Link]
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. 2017;22(1):109. [Link]
- Low-cost, high yield synthesis of nevirapine.
- N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide. PubChem. [Link]
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. 2019;24(18):3274. [Link]
- N-(2-Chloro-4-methylpyridin-3-yl)-2-(ethylamino)nicotinamide.
- This compound. Inno Pharmchem. [Link]
- 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA. USA Chemical Suppliers. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 133627-46-0 [chemicalbook.com]
- 3. 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide | 133627-46-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 7. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
- 8. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: implications for preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Possible mechanisms of cancer prevention by nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: From Discovery to Synthesis and Application
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, a pivotal intermediate in the synthesis of significant pharmaceutical and agrochemical compounds. Delving into its discovery, this document elucidates the historical context of its development as a precursor to the first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. A detailed, step-by-step synthesis protocol for the compound and its key starting materials is provided, supported by mechanistic insights and experimental considerations. The guide further explores the mechanism of action of the end-product, Nevirapine, and discusses the broader applications of the nicotinamide moiety in agrochemical development. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.
Introduction and Physicochemical Properties
This compound is a heterocyclic aromatic compound that has garnered significant attention in the fields of medicinal chemistry and process development. Its primary importance lies in its role as a key building block in the multi-step synthesis of Nevirapine, a cornerstone therapeutic for the management of HIV-1 infection.[1][2] Beyond its pharmaceutical relevance, the chlorinated nicotinamide scaffold is also a feature in the synthesis of various agrochemicals.[3][4][5]
The molecule is characterized by the amide linkage of a 2-chloronicotinoyl group and a 2-chloro-4-methylpyridin-3-amine moiety. This structure is crucial for its subsequent cyclization into the tricyclic dipyridodiazepinone core of Nevirapine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 133627-46-0 | [6] |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [7] |
| Molecular Weight | 282.12 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 189-191 °C | [7] |
| Boiling Point | 369.8 ± 42.0 °C at 760 mmHg | [7] |
| Density | 1.4 ± 0.1 g/cm³ | [7] |
Discovery and Historical Context: The Quest for HIV-1 Inhibitors
The discovery of this compound is intrinsically linked to the urgent search for effective treatments for Acquired Immunodeficiency Syndrome (AIDS) in the late 1980s and early 1990s. The causative agent, Human Immunodeficiency Virus (HIV), and its critical enzyme, reverse transcriptase, were identified as prime targets for therapeutic intervention.
In 1991, a seminal paper by Hargrave et al. in the Journal of Medicinal Chemistry detailed the discovery of a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs): the tricyclic pyridobenzo- and dipyridodiazepinones.[7][8][9][10] This research led to the identification of Nevirapine as a potent and selective inhibitor of HIV-1 reverse transcriptase. The synthesis of Nevirapine and its analogues necessitated the development of a robust synthetic route, in which this compound was established as a crucial intermediate.[2][6]
The work of Grozinger and colleagues further elaborated on the synthesis of key precursors, providing a foundation for the large-scale production of Nevirapine.[2][11][12] This historical context underscores the importance of this nicotinamide derivative, not as an end-product itself, but as a critical stepping stone in the development of a life-saving antiviral medication.
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that hinges on the successful preparation of its two key precursors: 2-chloronicotinoyl chloride and 3-amino-2-chloro-4-methylpyridine (CAPIC).
Synthesis of 3-amino-2-chloro-4-methylpyridine (CAPIC)
The synthesis of CAPIC has been approached through various routes, with early methods facing challenges such as non-selective nitration and potential thermal hazards.[11][12][13] An improved and more controlled process is outlined below, which is a culmination of developments in the field to enhance safety and yield.[2][14]
Caption: Synthetic pathway for 3-amino-2-chloro-4-methylpyridine (CAPIC).
Experimental Protocol for CAPIC Synthesis:
-
Hydrolysis of 2-chloro-3-cyano-4-methylpyridine:
-
To a stirred solution of concentrated sulfuric acid, cautiously add 2-chloro-3-cyano-4-methylpyridine at a controlled temperature (e.g., 90 °C).
-
Heat the mixture to 100 °C and maintain for 3 hours, or until reaction completion as monitored by a suitable technique (e.g., HPLC).
-
Cool the reaction mixture to approximately 90 °C and carefully add water.
-
Further cool the mixture to about 10 °C and stir for 1 hour to precipitate the product.
-
Isolate the solid 2-chloro-3-amido-4-methylpyridine by filtration, wash with cold water, and dry.[2]
-
-
Hofmann Rearrangement to CAPIC:
-
Prepare a solution of sodium hypobromite by adding bromine to a cooled (0 °C) solution of sodium hydroxide in water.
-
Add the 2-chloro-3-amido-4-methylpyridine from the previous step to the hypobromite solution, maintaining a low temperature.
-
Allow the reaction mixture to warm to room temperature and then heat to approximately 70 °C for one hour.
-
After cooling, extract the product into an organic solvent such as methylene chloride.
-
Remove the solvent under reduced pressure to yield 3-amino-2-chloro-4-methylpyridine (CAPIC).[2]
-
Synthesis of 2-chloronicotinoyl chloride
This acid chloride is typically prepared from its corresponding carboxylic acid, 2-chloronicotinic acid, using a standard chlorinating agent.
Caption: Preparation of 2-chloronicotinoyl chloride.
Experimental Protocol for 2-chloronicotinoyl chloride Synthesis:
-
Suspend 2-chloronicotinic acid in an inert solvent (e.g., toluene).
-
Add thionyl chloride (SOCl₂) dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux until the evolution of gas ceases and the reaction is complete.
-
Remove the excess thionyl chloride and solvent by distillation, often under reduced pressure, to obtain the crude 2-chloronicotinoyl chloride, which can be used in the next step without further purification.
Final Amide Coupling Reaction
The final step involves the condensation of CAPIC with 2-chloronicotinoyl chloride to form the title compound.
Caption: Amide bond formation to yield the title compound.
Experimental Protocol for Final Synthesis:
-
Dissolve 3-amino-2-chloro-4-methylpyridine (CAPIC) in a suitable aprotic solvent, such as acetonitrile.[15]
-
Add a solution of 2-chloronicotinoyl chloride in the same solvent dropwise to the CAPIC solution.
-
A base, such as finely minced potassium phosphate, is often added to neutralize the HCl generated during the reaction.[15]
-
The reaction mixture is typically heated (e.g., to 50 °C) and stirred overnight.[15]
-
Upon completion, the reaction is quenched with water, and the product, this compound, precipitates and can be collected by filtration.
Mechanism of Action of the End-Product: Nevirapine
While this compound is an intermediate, its significance is best understood through the biological activity of its primary derivative, Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the reverse transcriptase enzyme of HIV-1.[16]
Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs like Nevirapine are non-competitive inhibitors. They bind to a hydrophobic pocket on the reverse transcriptase enzyme, located approximately 10 Å away from the active site. This binding induces a conformational change in the enzyme, which distorts the catalytic site and inhibits its function.[13] This allosteric inhibition prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.
Sources
- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. leapchem.com [leapchem.com]
- 5. nbinno.com [nbinno.com]
- 6. WO2002030901A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. US5366972A - 5,11-dihydro-6H-dipyrido(3,2-B:2',3'-E)(1,4)diazepines and their use in the prevention or treatment of HIV infection - Google Patents [patents.google.com]
- 9. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 10. researchgate.net [researchgate.net]
- 11. US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 12. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 13. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 14. guidechem.com [guidechem.com]
- 15. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 16. medicines4all.vcu.edu [medicines4all.vcu.edu]
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide safety and handling
An In-depth Technical Guide to the Safe Handling of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Abstract
This document provides a comprehensive technical guide on the safe handling, storage, and disposal of this compound (CAS No. 133627-46-0). As a key intermediate in pharmaceutical and agrochemical synthesis, understanding its potential hazards is paramount for ensuring the safety of researchers, scientists, and drug development professionals.[1] This guide synthesizes available chemical data and established safety protocols for structurally analogous compounds to provide a robust framework for risk mitigation. The causality behind each recommendation is explained to foster a culture of safety through understanding.
Introduction: Understanding the Compound
This compound is a chlorinated pyridine derivative of nicotinamide.[2] Its molecular structure, featuring two chlorinated pyridine rings linked by an amide group, dictates its reactivity, potential toxicity, and the necessary handling precautions. The presence of chloro- and pyridinyl-moieties suggests potential for respiratory, skin, and eye irritation, common to many chlorinated organic compounds and pyridine derivatives.[3][4][5] This compound is primarily utilized as a building block in the synthesis of more complex bioactive molecules, including its role as an intermediate in the synthesis of Nevirapine.[1][2][6]
The protocols and recommendations outlined herein are derived from a combination of the compound's known physical properties and established best practices for handling analogous chemical structures, such as chlorinated pyridines and other nicotinamide-related compounds.
Physicochemical and Hazard Profile
A thorough understanding of the compound's properties is the foundation of a robust safety protocol.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 133627-46-0 | [1][2] |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [1][2][7] |
| Molecular Weight | 282.12 g/mol | [1][2] |
| Appearance | White to orange to green powder/crystal | [1] |
| Melting Point | 189-197 °C | [1][7] |
| Boiling Point | 369.8 ± 42.0 °C at 760 mmHg | [7] |
| Density | 1.4 - 1.44 g/cm³ | [1][7] |
Hazard Identification and Rationale
-
Chlorinated Pyridine Moieties: The presence of two chlorinated pyridine rings is a primary source of concern. Chlorinated aromatic and heterocyclic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[3][4][8] Thermal decomposition of such compounds can release toxic and corrosive gases, including hydrogen chloride and nitrogen oxides.[8]
-
Amide Linkage: The nicotinamide core, while a form of vitamin B3, can cause irritation at high doses or in purified form.[9][10] The overall molecule is not a simple vitamin; its reactivity is dominated by the chloro-substituents.
-
Powdered Form: As a powder, the compound poses an inhalation hazard.[3][11] Fine dust can be easily aerosolized, leading to respiratory tract irritation.[3][4][12]
Based on these structural alerts, the following hazard classifications are anticipated:
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[3][4][12][13]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][4][12][13][14]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4][12][13]
The Self-Validating Safety Workflow: A Step-by-Step Protocol
The following workflow is designed as a self-validating system. Each step includes checks and rationales that reinforce safe practices, ensuring that a deviation in one area is caught by another.
Pre-Experiment Planning and Risk Assessment
Causality: A successful and safe experiment begins before any chemical is handled. This phase is critical for identifying potential failure points.
-
Source & Review Analogous SDS: Before starting work, obtain and thoroughly review the Safety Data Sheets for at least two structurally similar compounds, such as 2-chloropyridine and nicotinamide.[8][14] This provides a baseline understanding of potential hazards.
-
Designated Area Protocol: All work with this compound must be performed in a designated area, such as a certified chemical fume hood.[5][15] This containment is the primary engineering control to prevent inhalation exposure.
-
Emergency Preparedness Check: Confirm that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[3][4] Ensure spill kits containing appropriate absorbent materials are readily available.
Personal Protective Equipment (PPE) Selection
Causality: PPE is the last line of defense. Its selection must be based on the anticipated hazards of skin/eye contact and inhalation.
-
Hand Protection: Wear nitrile or butyl rubber gloves.[5][15] Latex gloves are not suitable. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating skin.[16]
-
Eye Protection: Chemical safety goggles are mandatory.[5][16][17] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
-
Body Protection: A fully-buttoned, flame-resistant lab coat must be worn.[5]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. If significant dust is generated or engineering controls fail, a NIOSH-approved respirator with particulate filters is necessary.[3][17]
Handling and Dispensing Protocol
Causality: These steps are designed to minimize the generation of dust and prevent cross-contamination.
-
Work within a Fume Hood: All manipulations, including weighing and transferring, must occur within a certified chemical fume hood to control airborne particles.[5]
-
Grounding: Use anti-static and spark-proof equipment where possible, especially when handling larger quantities, to prevent ignition of dust clouds.[12]
-
Dispensing Technique: Use a spatula to carefully transfer the solid. Avoid pouring the powder, as this can create dust clouds. If transferring from a larger container, gently scoop the material.
-
Container Management: Keep the primary container tightly sealed when not in use to prevent contamination and accidental spills.[3][4][5]
-
Post-Handling Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[3][12] Decontaminate the work surface and any equipment used.
Visualization of Safety Protocols
Experimental Workflow Diagram
The following diagram illustrates the logical flow for safely handling the compound.
Caption: Logical workflow for safe handling of the compound.
Emergency Procedures: A Self-Validating Response
Causality: In an emergency, a pre-planned, logical response is crucial to minimize harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.[3][14]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][4][14] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[3][8][18] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water. Never give anything by mouth to an unconscious person.[16] Call a poison center or doctor immediately.[12][18]
-
Spill Response: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[11][15] Sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[11][15] Ventilate the area and wash the spill site after material pickup is complete.[11]
Emergency Response Logic Diagram
Caption: Decision-making flow for emergency response.
Storage and Disposal
Causality: Proper storage prevents degradation and accidental release, while correct disposal protects the environment and complies with regulations.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][8]
-
The storage area should be secured and accessible only to authorized personnel.
Disposal
-
Dispose of this chemical and its container as hazardous waste.[3][4]
-
Do not allow the material to enter drains or sewer systems.[16][17]
-
All waste disposal must be conducted in accordance with local, regional, and national environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Conclusion
While this compound is a valuable research chemical, its structural characteristics necessitate rigorous adherence to safety protocols. By understanding the causality behind each handling, storage, and emergency procedure, researchers can create a self-validating system of safety. This guide provides the technical framework to mitigate risks, ensuring that scientific advancement does not come at the cost of personal or environmental safety.
References
- This compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide. (n.d.). Chem-Impex.
- N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide. (n.d.). PubChem.
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide | 133627-46-0. (n.d.). TCI Chemicals.
- This compound | 133627-46-0. (2023). ChemicalBook.
- Safety Data Sheet: 2-Chloro-4-methylpyrimidine, 98%. (2013). Acros Organics.
- Safety Data Sheet: 3-Chloro-4-(3-pyridyl)-1,2,5-thiadiazole. (n.d.). Acros Organics.
- Safety Data Sheet: 2-Chloropyridine. (2009). Fisher Scientific.
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. (n.d.). PubChem.
- Safety Data Sheet: 2-chloro-4-methylpyridine-3-carboxamide. (n.d.). ECHEMI.
- Safety Data Sheet: 2-Chloronicotinic acid. (n.d.). Jubilant Ingrevia Limited.
- Safety Data Sheet: Nicotinamide. (2025). Sigma-Aldrich.
- Safety Data Sheet: NICOTINAMIDE. (2024). Elemental Microanalysis.
- Safety Evaluation of Nicotinamide Riboside: Preclinical Findings. (2016). AboutNAD.
- Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. (n.d.). MDPI.
- Safety Data Sheet: Nicotinamide. (2009). Fisher Scientific.
- Safety Data Sheet: Ruxolitinib phosphate. (2020). Tocris Bioscience.
- Safety Assessment of High-Purity, Synthetic Nicotinamide Riboside (NR-E) in a 90-Day Repeated Dose Oral Toxicity Study, With a 28-Day Recovery Arm. (2020). PubMed.
- Safety Data Sheet. (2024). CymitQuimica.
- Ruxolitinib Phosphate | CAS 1092939-17-7. (n.d.). LGC Standards.
- Safety Data Sheet: Ruxolitinib phosphate. (n.d.). MedChemExpress.
- 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. (2002). OECD Existing Chemicals Database.
- Material Safety Data Sheet: Ruxolitinib, Free base. (2012). Selleck Chemicals.
- Is Nicotinamide Riboside Safe? (2021). Tru Niagen®.
- 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide. (n.d.). Chemspace.
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide, min 98% (GC). (n.d.). CP Lab Chemicals.
- Standard Operating Procedure: Pyridine. (n.d.). Washington State University.
- Process for preparation of chlorine derivatives of pyridine compounds. (n.d.). Google Patents.
- Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles. (2018). ACS Publications.
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association.
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide | 133627-46-0. (n.d.). Tokyo Chemical Industry Co., Ltd.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. This compound | 133627-46-0 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.com [fishersci.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 17. echemi.com [echemi.com]
- 18. elementalmicroanalysis.com [elementalmicroanalysis.com]
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide solubility in different solvents
An In-Depth Technical Guide
Topic: 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: A Comprehensive Guide to Solvent Solubility for Research and Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a pivotal intermediate compound in the synthesis of advanced pharmaceutical agents and specialized agrochemicals.[1] Its solubility characteristics across a range of solvents are fundamental to optimizing reaction conditions, designing efficient purification protocols, and developing robust formulations. This guide provides a deep dive into the theoretical and practical aspects of this compound's solubility. While specific quantitative solubility data is not widely published, this document synthesizes knowledge of the compound's physicochemical properties with established chemical principles to predict its solubility behavior. Furthermore, it provides a rigorous, field-proven experimental protocol for researchers to determine precise thermodynamic solubility in any solvent system of interest, ensuring data integrity and reproducibility.
Compound Profile: this compound
Understanding the molecule's intrinsic properties is the first step in predicting its interaction with various solvents.
1.1 Chemical Structure and Physicochemical Properties
-
IUPAC Name: 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)pyridine-3-carboxamide[2]
-
Appearance: Typically a pale yellow to off-white crystalline solid.[1][3]
-
Melting Point: Approximately 189-197 °C, indicating a stable crystal lattice.[1][3]
Key Structural Features Influencing Solubility:
-
Amide Linkage (-C(O)NH-): The central amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This feature is critical for interactions with protic and polar aprotic solvents.[2]
-
Pyridine Rings: The two nitrogen-containing aromatic rings act as hydrogen bond acceptors and contribute to the molecule's polarity.
-
Chlorine Substituents: The two chloro groups increase the molecule's lipophilicity and molecular weight.
-
Lipophilicity (XLogP3): The computed XLogP3 value of 2.9 suggests a moderate degree of lipophilicity, indicating that the compound will favor organic solvents over water.[2]
1.2 Significance in Chemical Synthesis
This compound is a valuable building block, primarily recognized for its role as a key intermediate in the synthesis of novel bioactive molecules. Its applications span:
-
Pharmaceutical Development: Used in the synthesis of potential anti-inflammatory and anti-cancer agents.[1]
-
Agricultural Chemistry: Serves as an intermediate in the production of advanced agrochemicals for crop protection.[1]
The choice of solvent is paramount in these synthetic routes, directly impacting reaction kinetics, yield, and the ease of downstream processing.
Predicted Solubility Profile
Based on the "like dissolves like" principle and the structural features outlined above, we can predict the compound's solubility behavior. The moderate lipophilicity combined with hydrogen bonding capabilities suggests a broad, nuanced solubility profile.
The following table summarizes the predicted solubility in common laboratory solvents. These are qualitative predictions intended to guide solvent selection for initial screening.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | These solvents can accept hydrogen bonds from the amide N-H and effectively solvate the polar regions of the molecule. Solvents like THF are mentioned in synthetic patents for related compounds.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform, Dichloroethane | High to Moderate | The similar polarity and presence of chlorine atoms align well with the solute's structure. These are common solvents for reactions involving chlorinated pyridines.[4][5] |
| Polar Protic | Methanol, Ethanol | Moderate to Low | These solvents are both hydrogen bond donors and acceptors. While they can interact with the solute, the solute's hydrocarbon and chlorinated portions may limit high solubility. |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Low to Very Low | The significant polar functionality (amide, pyridine nitrogens) of the solute is poorly solvated by nonpolar solvents. Toluene may show some limited solubility due to aromatic interactions. |
| Aqueous | Water, Buffered Solutions | Very Low | The molecule's moderate lipophilicity (XLogP3 ≈ 2.9) and stable crystal lattice strongly suggest poor aqueous solubility. |
Definitive Solubility Determination: An Experimental Protocol
To move from prediction to precise quantification, a rigorous experimental approach is necessary. The Isothermal Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility, providing reliable and reproducible data crucial for regulatory filings and process development.[6][7]
3.1 Core Principle: Establishing Equilibrium
The method is predicated on creating a saturated solution where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into the solid phase. This dynamic equilibrium represents the true thermodynamic solubility at a given temperature.[8]
3.2 A Self-Validating Experimental Workflow
This protocol is designed to be self-validating by ensuring equilibrium is reached and that the analytical measurement is accurate.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
3.3 Detailed Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of this compound to a glass vial. An amount that is visually 5-10 mg more than what is expected to dissolve is sufficient.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the slurry for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing, thus verifying equilibrium.[9]
-
-
Phase Separation:
-
Remove the vial from the shaker and let it stand at the same constant temperature to allow undissolved solids to settle.
-
Carefully withdraw a portion of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm) into a clean vial. This step is critical to remove any microscopic particulates.[10]
-
Causality Check: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter material, which is a known source of error for hydrophobic compounds.[7]
-
-
Analysis and Quantification (HPLC):
-
High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its specificity and ability to separate the analyte from potential impurities or degradants.[11]
-
Calibration: Prepare a set of standard solutions of the compound in a suitable solvent (typically the mobile phase) at known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Run these standards to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Accurately dilute the filtered, saturated solution with the mobile phase to bring its concentration into the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula:
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
-
Logical Framework for Solubility
The interplay between solute and solvent properties dictates the final solubility outcome. This relationship can be visualized to aid in solvent selection.
Caption: Logical map of solute-solvent interactions for solubility prediction.
Conclusion
While published quantitative data for the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for robust qualitative predictions. The compound is expected to be most soluble in polar aprotic and chlorinated solvents, with moderate to low solubility in polar protic solvents and very poor solubility in nonpolar and aqueous media. For researchers requiring precise quantitative data for process optimization, reaction design, or formulation development, the detailed Isothermal Shake-Flask protocol provided in this guide offers a reliable and scientifically sound pathway to generating high-quality, reproducible results.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound.
- Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. In In-Silico Drug Discovery and Design.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Pharma Knowledge Centre. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10423868, 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9972204, N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide.
- ResearchGate. (n.d.). Isothermal method (detecting composition of a saturated solution at a given temperature).
- Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions? ResearchGate.
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Wagner, K. G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(1-2), 1-2.
- Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method.
- Stolarska, M., & Płowaś-Korus, I. (2022). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 27(15), 4983.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.
- National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- ResearchGate. (n.d.). Saturation Solubility Determination of a Drug in Thin Polymer Films and its Influence on Permeation.
- Google Patents. (n.d.). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 5. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2- - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide stability and storage conditions
An In-depth Technical Guide: Investigating the Stability and Establishing Optimal Storage Conditions for 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Abstract: This technical guide provides a comprehensive framework for evaluating the chemical stability of this compound (CAS No. 133627-46-0), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the critical importance of chemical integrity for active pharmaceutical ingredient (API) intermediates, this document outlines a systematic, self-validating approach rooted in the principles of the International Council for Harmonisation (ICH) guidelines. We delve into the structural features of the molecule that dictate its stability profile, present detailed protocols for forced degradation studies, and propose a robust long-term stability testing program. The causality behind each experimental choice is explained to provide researchers and drug development professionals with a clear, actionable methodology for identifying degradation pathways and defining evidence-based storage conditions that ensure the material's quality, safety, and efficacy throughout its lifecycle.
Introduction: The Imperative for Stability Profiling
This compound is a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] It serves as a crucial building block in the synthesis of various bioactive molecules, including the non-nucleoside reverse transcriptase inhibitor Nevirapine.[2][3] As with any chemical intermediate destined for use in regulated products, a thorough understanding of its stability is not merely a matter of good practice but a fundamental requirement for ensuring the quality and safety of the final product.[4][5]
The stability of an API intermediate directly impacts its purity, potency, and the impurity profile of the final drug substance.[6][] Environmental factors such as temperature, humidity, and light can initiate degradation, leading to a loss of the desired material and the formation of potentially toxic byproducts.[5] This guide, therefore, presents a holistic methodology to proactively investigate the intrinsic stability of this compound, moving beyond basic recommendations to establish scientifically-grounded storage and handling protocols.
Physicochemical Properties and Structural Analysis
A foundational understanding of the molecule's physical and chemical properties is the first step in predicting its stability.
| Property | Value | Source(s) |
| CAS Number | 133627-46-0 | [1][8][9][10] |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [1][8][9][10] |
| Molecular Weight | 282.12 g/mol | [1][8][9][10] |
| IUPAC Name | 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)pyridine-3-carboxamide | [10] |
| Appearance | White to orange to green powder/crystal | [1][8] |
| Melting Point | 193 - 197 °C | [1][8] |
Structural Features Influencing Stability
The molecule's structure contains several functional groups that are key to its reactivity and potential degradation pathways.
-
Amide Linkage: The central amide bond is the most probable site of hydrolytic cleavage. Both acidic and basic conditions can catalyze this reaction, which would break the molecule into its constituent carboxylic acid (2-chloronicotinic acid) and amine (3-amino-2-chloro-4-methylpyridine) fragments. The rate of this hydrolysis is often temperature-dependent.[11][12]
-
Chlorinated Pyridine Rings: The two pyridine rings, substituted with electron-withdrawing chlorine atoms, are relatively electron-deficient. This influences their aromaticity and susceptibility to nucleophilic attack. The nitrogen atoms in the rings are potential sites for protonation or coordination, which can alter the molecule's reactivity.[13][14]
-
Aromatic System: The presence of two heteroaromatic rings suggests a potential for photolytic degradation. Aromatic systems can absorb UV light, leading to excited states that may undergo rearrangement, oxidation, or other degradative reactions.[15]
A Systematic Framework for Stability Assessment
A robust stability study is a multi-stage process where early-stage investigations inform the design of later, long-term studies. This creates a self-validating system where the analytical methods are proven fit-for-purpose before being applied to shelf-life determination. The overall workflow is guided by ICH principles.[16]
Caption: Workflow for a comprehensive stability assessment program.
Forced Degradation (Stress Testing) Protocols
Forced degradation, or stress testing, is essential for identifying the likely degradation products and establishing the degradation pathways of a molecule.[17] It is a prerequisite for developing and validating a stability-indicating analytical method, which must be able to separate and quantify the intact compound from all significant degradants.[4] The goal is to achieve a target degradation of 5-20%, providing sufficient levels of degradants for analysis without destroying the sample.[18]
Protocol: Hydrolytic Stability
-
Preparation: Prepare three solutions of the compound at ~1 mg/mL in:
-
0.1 N Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 N Sodium Hydroxide (NaOH)
-
-
Incubation: Store aliquots of each solution at 60°C.
-
Sampling: Withdraw samples at 2, 6, 12, and 24 hours. Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, and dilute with mobile phase for analysis.
-
Rationale: This protocol assesses susceptibility to acid and base-catalyzed hydrolysis at an elevated temperature to accelerate the reaction.[15]
Protocol: Oxidative Stability
-
Preparation: Prepare a solution of the compound at ~1 mg/mL in a 3% hydrogen peroxide (H₂O₂) solution. Protect the solution from light.
-
Incubation: Store the solution at room temperature (25°C).
-
Sampling: Withdraw samples at 2, 6, 12, and 24 hours. Dilute with mobile phase for immediate analysis.
-
Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate exposure to oxidative stress, which can occur from atmospheric oxygen or peroxide-containing excipients.[18]
Protocol: Thermal Stability
-
Preparation: Place the solid compound in a thin layer in a clear glass vial.
-
Incubation: Store the vial in a calibrated oven at 80°C.
-
Sampling: Withdraw samples at 1, 3, and 7 days. Prepare solutions in a suitable solvent for analysis.
-
Rationale: This test evaluates the stability of the solid-state material at elevated temperatures, which can indicate sensitivity to storage in hot climates or during transport.[19]
Protocol: Photostability
-
Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a parallel sample protected from light (e.g., wrapped in aluminum foil) to serve as a dark control.
-
Exposure: Expose the samples to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[15][20][21]
-
Sampling: Analyze the exposed sample and the dark control at the end of the exposure period.
-
Rationale: This protocol is mandatory for understanding if the compound requires protection from light during storage and handling.[22][23]
Analytical Methodology for Stability Indication
The cornerstone of any stability study is a validated analytical method that is "stability-indicating." This means the method can accurately measure the decrease of the active substance and the increase of degradation products without interference.[17]
Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Detection: UV detector set at a wavelength determined by the UV spectrum of the parent compound.
-
Rationale: RP-HPLC is the workhorse of pharmaceutical analysis, offering excellent resolution for separating a parent compound from its more polar or non-polar impurities.[]
Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Rationale: For samples showing significant degradation, LC-MS/MS is employed to identify the mass of the degradation products, which is crucial for elucidating their structures and confirming degradation pathways.[25][26]
Potential Degradation Pathways
Based on the chemical structure, the primary anticipated degradation pathway is the hydrolysis of the central amide bond. Stress testing is designed to confirm this and uncover any other significant pathways.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 133627-46-0 [chemicalbook.com]
- 3. 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA [americanchemicalsuppliers.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. ijcrt.org [ijcrt.org]
- 8. 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide | 133627-46-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. nbinno.com [nbinno.com]
- 10. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. ICH Official web site : ICH [ich.org]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. rwandafda.gov.rw [rwandafda.gov.rw]
- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 23. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 25. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jfda-online.com [jfda-online.com]
Methodological & Application
Synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a clear and logical pathway to the successful synthesis of this target molecule. This guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Introduction
This compound (CAS No. 133627-46-0) is a pivotal building block in medicinal and agricultural chemistry.[1] Its structural motif is found in a range of biologically active molecules, making its efficient synthesis a topic of significant interest. The procedure detailed below involves a two-step process commencing with the preparation of the requisite precursors, 2-chloronicotinoyl chloride and 3-amino-2-chloro-4-methylpyridine, followed by their condensation to yield the final product.
Reaction Scheme and Workflow
The overall synthetic strategy is an amide coupling reaction between an activated carboxylic acid (an acyl chloride) and an amine.
Diagram 1: Overall Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Synthesis Protocol
This protocol is divided into three main stages: the synthesis of 2-chloronicotinoyl chloride, the synthesis of 3-amino-2-chloro-4-methylpyridine, and the final coupling reaction.
Stage 1: Synthesis of 2-Chloronicotinoyl Chloride
Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard method to activate the carboxyl group for acylation. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies their removal.
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add 2-chloronicotinic acid.
-
Add an excess of thionyl chloride (approximately 2-3 equivalents). A co-solvent such as anhydrous toluene or dichloromethane can be used.
-
Heat the mixture to reflux (for toluene, this is around 110°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with an anhydrous solvent like toluene a few times to ensure all residual thionyl chloride is removed.
-
The resulting crude 2-chloronicotinoyl chloride, often an oil or low-melting solid, can be used in the next step without further purification.
Stage 2: Synthesis of 3-Amino-2-chloro-4-methylpyridine
Rationale: Several synthetic routes to 3-amino-2-chloro-4-methylpyridine have been reported. One common method involves the Hofmann rearrangement of 2-chloro-4-methylnicotinamide. This reaction is a reliable method for converting a primary amide to a primary amine with one fewer carbon atom.
Materials:
-
2-Chloro-4-methylnicotinamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or Sodium hypochlorite (NaOCl) solution
-
Ice bath
-
Reaction vessel
-
Extraction solvent (e.g., dichloromethane)
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine to the cold NaOH solution to form a sodium hypobromite solution.
-
In a separate vessel, dissolve 2-chloro-4-methylnicotinamide in a suitable solvent.
-
Add the amide solution to the cold sodium hypobromite solution while maintaining the temperature below 10°C.
-
Slowly warm the reaction mixture and then heat to around 60-80°C for approximately one hour.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-amino-2-chloro-4-methylpyridine, which can be purified by recrystallization or chromatography if necessary.
Stage 3: Synthesis of this compound
Rationale: This is a nucleophilic acyl substitution reaction. The amino group of 3-amino-2-chloro-4-methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloronicotinoyl chloride. A base is typically added to neutralize the HCl generated during the reaction, driving the reaction to completion.
Materials:
-
2-Chloronicotinoyl chloride (from Stage 1)
-
3-Amino-2-chloro-4-methylpyridine (from Stage 2)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or toluene)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-chloro-4-methylpyridine and the base (approximately 1.1-1.5 equivalents) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Dissolve the crude 2-chloronicotinoyl chloride in a small amount of the same anhydrous solvent and add it to a dropping funnel.
-
Add the 2-chloronicotinoyl chloride solution dropwise to the stirred amine solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-12 hours) until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
If a precipitate forms, it can be collected by filtration, washed with water, and then a non-polar solvent like hexane to remove impurities.
-
If no precipitate forms, transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data Summary
| Parameter | Value | Reference |
| IUPAC Name | 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)pyridine-3-carboxamide | [2] |
| CAS Number | 133627-46-0 | [1][3] |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [1][2] |
| Molecular Weight | 282.12 g/mol | [1][2] |
| Appearance | White to orange to green powder/crystal | [1] |
| Melting Point | 193 - 197 °C | [1] |
| Purity (Typical) | ≥ 98% (GC) | [1] |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By understanding the rationale behind each step, researchers can adapt and optimize this procedure for their specific laboratory conditions. Adherence to standard laboratory safety practices is paramount throughout this synthesis.
References
- PubChem. (n.d.). N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide.
- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. (1950). US2496114A - Purification of nicotinamide.
- Google Patents. (2000). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
- ResearchGate. (2013, January). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
- ResearchGate. (2019, October 6). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.
- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.
- Google Patents. (n.d.). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-.
- Pharmaffiliates. (n.d.). N-(2-Chloro-4-methylpyridin-3-yl)-2-(ethylamino)nicotinamide.
- Eureka | Patsnap. (2015, May 6). Method for preparing 2-chloronicotinic acid.
- Google Patents. (n.d.). WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
- Google Patents. (n.d.). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
- Veeprho. (n.d.). This compound.
Sources
The Strategic Utility of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide in Pharmaceutical Synthesis: Application Notes and Protocols
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide as a pivotal pharmaceutical intermediate. With a focus on scientific integrity and practical insights, these notes elucidate the synthesis, properties, and strategic importance of this compound, particularly in the production of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine.
Introduction: A Keystone Intermediate
This compound (CAS No. 133627-46-0) is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2] Its structure, featuring two chlorinated pyridine rings linked by an amide bond, makes it a versatile building block for complex pharmaceutical agents.[1] The strategic placement of chloro- and methyl- substituents on the pyridine rings offers a unique combination of reactivity and steric influence, which is instrumental in directing subsequent chemical transformations. This intermediate is most notably recognized for its crucial role in the synthesis of Nevirapine, a first-generation NNRTI used in the treatment of HIV-1 infection.[2][3][4][5] Beyond its application in antiviral drug development, this compound also serves as an intermediate in the synthesis of various other bioactive molecules, including potential anti-inflammatory and anti-cancer agents, as well as in the agrochemical industry.[1]
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 133627-46-0 | [1][6] |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [1][7] |
| Molecular Weight | 282.12 g/mol | [1][7] |
| Appearance | White to orange to green powder/crystal | [1] |
| Melting Point | 189-197 °C | [1][7] |
| Density | ~1.4 g/cm³ | [7] |
| Purity | ≥ 98% (GC) | [1] |
| Storage | Store at room temperature | [1] |
The structural arrangement of this intermediate is key to its utility. The two chlorine atoms serve as reactive handles for nucleophilic substitution, while the amide linkage provides conformational rigidity and influences the electronic properties of the molecule.
Figure 1: Chemical structure of this compound.
Core Synthesis and Mechanism: The Pathway to Nevirapine
The primary application of this compound is as a late-stage intermediate in the synthesis of Nevirapine. The overall transformation involves a two-step sequence: a nucleophilic aromatic substitution followed by an intramolecular cyclization.
Figure 2: Overall workflow for the synthesis of Nevirapine from the title intermediate.
Step 1: Nucleophilic Aromatic Substitution with Cyclopropylamine
In the first step, the chlorine atom on the nicotinamide ring is displaced by cyclopropylamine. This reaction is typically carried out at elevated temperatures in a high-boiling point solvent such as diglyme.
Causality Behind Experimental Choices:
-
Choice of Nucleophile (Cyclopropylamine): The cyclopropyl group is a key structural feature of Nevirapine, contributing to its binding affinity with the HIV-1 reverse transcriptase enzyme.
-
Solvent (Diglyme): A high-boiling point, polar aprotic solvent is required to achieve the necessary reaction temperature (130-150 °C) and to dissolve the reactants.
-
Neutralizing Agent (Calcium Oxide): The reaction generates hydrochloric acid as a byproduct, which can protonate the amines and halt the reaction. Calcium oxide (CaO) is an effective and economical heterogeneous base used to neutralize the HCl in situ.[8][9] Its use avoids the need for a soluble base that could complicate workup. The solid nature of CaO allows for easy removal by filtration.
Step 2: Intramolecular Cyclization to form the Diazepinone Ring
The intermediate from Step 1, N-(2-chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide, undergoes an intramolecular cyclization to form the tricyclic diazepinone core of Nevirapine. This step is typically effected by a strong base like sodium hydride (NaH).
Causality Behind Experimental Choices:
-
Strong Base (Sodium Hydride): NaH is a non-nucleophilic strong base that is required to deprotonate the amide nitrogen, making it a more potent nucleophile. This initiates the intramolecular attack on the carbon bearing the second chlorine atom.
-
Mechanism: The reaction proceeds via an intramolecular nucleophilic aromatic substitution. The deprotonated amide nitrogen attacks the electrophilic carbon on the adjacent pyridine ring, displacing the chloride ion and forming the seven-membered diazepinone ring. This type of intramolecular cyclization is a powerful strategy for the efficient construction of complex heterocyclic systems. While not a classic Smiles rearrangement in this specific step, the broader synthesis of related dipyridodiazepinones can involve Smiles rearrangements, highlighting the importance of understanding intramolecular aromatic substitution mechanisms in this class of compounds.[10][11]
Detailed Laboratory Protocols
The following protocols are synthesized from publicly available patents and scientific literature, providing a framework for the laboratory-scale synthesis of Nevirapine from this compound.
Protocol 1: Synthesis of N-(2-chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide
Materials and Reagents:
-
This compound
-
Cyclopropylamine
-
Calcium Oxide (CaO)
-
Diglyme
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and under an inert atmosphere, add this compound (1 equivalent).
-
Add diglyme as the solvent.
-
Add calcium oxide (1 to 2 molar equivalents).
-
Add cyclopropylamine (excess, typically 3-5 equivalents).
-
Heat the reaction mixture to 135-145 °C and maintain for 6-8 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove calcium oxide and any other insoluble materials.
-
Wash the filter cake with a small amount of diglyme.
-
The combined filtrate containing the product can be used directly in the next step or concentrated under reduced pressure to isolate the crude product.
Protocol 2: Synthesis of Nevirapine (Intramolecular Cyclization)
Materials and Reagents:
-
Solution of N-(2-chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide in diglyme (from Protocol 1)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Diglyme (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a separate, dry reaction vessel under an inert atmosphere, add a suspension of sodium hydride (1.1-1.5 equivalents) in anhydrous diglyme.
-
Heat the NaH suspension to 130-140 °C.
-
Slowly add the solution of N-(2-chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide from Protocol 1 to the heated NaH suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and control the addition rate to manage the exotherm and gas evolution.
-
Maintain the reaction mixture at 130-140 °C for 1-2 hours after the addition is complete.
-
Monitor the reaction for completion (e.g., by HPLC).
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a proton source (e.g., isopropanol, followed by water). Caution: Exothermic reaction.
-
The crude Nevirapine will precipitate. Isolate the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[12][13]
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
| Analytical Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To monitor reaction progress and determine the purity of the final product.[14][15][16] |
| Ultra-Performance Liquid Chromatography (UPLC) | A higher resolution technique for purity assessment.[14] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the intermediate and final product. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess the crystalline form of Nevirapine.[13] |
Conclusion
This compound is a strategically designed intermediate that enables the efficient synthesis of Nevirapine and potentially other complex heterocyclic molecules. Its bifunctional nature, with two reactive chloro-substituents, allows for a convergent and high-yielding synthetic route. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to utilize this valuable building block in their drug discovery and development endeavors. Adherence to appropriate safety precautions and analytical validation are paramount for successful and reproducible synthetic outcomes.
References
- Hargrave, K. D., et al. (1991). Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzo- and dipyridodiazepinones. Journal of Medicinal Chemistry, 34(7), 2231–2241.
- PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.
- Schneider, H., et al. (1996). Process for preparing nevirapine. U.S.
- Boehringer Ingelheim Pharma GmbH & Co. KG. (2009). Process for the production of Nevirapine.
- Medicines for All Initiative. (2015).
- Agrawal, S., et al. (2008). Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies. AAPS PharmSciTech, 9(3), 851–858.
- Morse, G. D., et al. (2013). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. African Journal of Pharmacy and Pharmacology, 7(27), 1887-1893.
- Longstreet, A. R., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry, 9, 2570–2578.
- Gaware, R. V., et al. (2010). Solid-State Characterization of Nevirapine. Indian Journal of Pharmaceutical Sciences, 72(4), 437–443.
- Pharmaffiliates. (n.d.). N-(2-Chloro-4-methylpyridin-3-yl)-2-(ethylamino)nicotinamide.
- Dubey, S. S., et al. (2017). Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. Der Pharma Chemica, 9(18), 15-24.
- Zhang, L., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
- Proudfoot, J. R., et al. (1995). A novel Smiles rearrangement gives access to the A-ring pyridine isomers of the nevirapine ring system. The Journal of Organic Chemistry, 60(8), 2354–2357.
- Aladdin Scientific. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide, min 98% (GC), 1 gram.
- Longstreet, A. R., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry, 9, 2570–2578.
- Namegabe, E. N., et al. (2022). Synthesis reaction mechanism (Hoffman reaction). 1. Hydrolysis of Nevirapine.
- Hargrave, K. D., et al. (1991). Novel Non-Nucleoside Inhibitors of HIV-I Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyridodiazepinones. Journal of Medicinal Chemistry, 34(7), 2231-2241.
- Wikipedia. (n.d.). Smiles rearrangement.
- ResearchGate. (n.d.). Cocrystallization of an Antiretroviral Drug Nevirapine: An Eutectic, a Cocrystal Solvate, and a Cocrystal Hydrate.
- Xia, S., et al. (2017). Smiles Rearrangement in Synthetic Chemistry.
- MDPI. (2023). Calcium Oxide Nanoparticles as Green Nanocatalysts in Multicomponent Heterocyclic Synthesis: Mechanisms, Metrics, and Future Directions.
- Longstreet, A. R., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry, 9, 2570–2578.
- Khunnawutmanotham, N., et al. (2009). Dipyridodiazepinone derivatives; synthesis and anti HIV-1 activity. Beilstein Journal of Organic Chemistry, 5, 19.
- Gupton, B. F., et al. (2016). Lowcost, high yield synthesis of nevirapine.
- PubChem. (n.d.). Nevirapine.
- Romero, D. L., et al. (1994). The PETT series, a new class of potent nonnucleoside inhibitors of human immunodeficiency virus type 1 reverse transcriptase. Journal of Medicinal Chemistry, 37(7), 999–1014.
- El-Saghier, A. M. M. (2010). Synthesis and anti-HIV Activity of New Fused Chromene Derivatives Derived from 2-Amino-4-(1-naphthyl).
- De Clercq, E. (2019). The Journey of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) from Lab to Clinic. Journal of Medicinal Chemistry, 62(21), 9325–9361.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA [americanchemicalsuppliers.com]
- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. nbinno.com [nbinno.com]
- 8. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-State Characterization of Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 15. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Agrochemical Evaluation of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the potential of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide as an active ingredient in agrochemical formulations. While this compound is recognized as a key intermediate in the synthesis of pharmaceuticals and other complex agrochemicals, its intrinsic bioactivity warrants investigation.[1] This document outlines the scientific rationale, formulation methodologies, and efficacy testing protocols necessary for a thorough assessment of its fungicidal capabilities.
Scientific Rationale and Target Hypothesis
This compound belongs to the broader class of nicotinamide derivatives. Several compounds within this class have demonstrated potent fungicidal activity by targeting the enzyme succinate dehydrogenase (SDH).[2][3][4] SDH is a critical component of both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in fungi. Inhibition of this enzyme disrupts cellular respiration and energy production, leading to fungal cell death.[2][5]
The primary hypothesis for the investigation of this compound is that it acts as a succinate dehydrogenase inhibitor (SDHI). This proposed mechanism of action provides a clear biological target for efficacy screening and is supported by the known activity of structurally related compounds.[2][3][4][6]
Proposed Mechanism of Action: SDH Inhibition
Caption: Proposed mechanism of action for this compound as an SDH inhibitor.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the development of stable and effective agrochemical formulations.
| Property | Value | Source |
| CAS Number | 133627-46-0 | [1] |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [1] |
| Molecular Weight | 282.12 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 193 - 197 °C | [1] |
| Purity | ≥98% (GC) | [1][7] |
Formulation Development Protocols
The choice of formulation type significantly impacts the handling, stability, and biological efficacy of an active ingredient.[8] For research and development purposes, three common formulation types are recommended for evaluation: Suspension Concentrate (SC), Emulsifiable Concentrate (EC), and Wettable Powder (WP).
Suspension Concentrate (SC) Formulation
SC formulations are water-based dispersions of a solid active ingredient, offering good user safety and convenience.[9][10] They are suitable for active ingredients with low water solubility, such as this compound.
Protocol for a 400 g/L SC Formulation:
-
Preparation of the Aqueous Phase: In a suitable vessel, combine 400 mL of deionized water, 30 g of a non-ionic polymeric surfactant (dispersant), and 20 g of propylene glycol (antifreeze). Stir until all components are fully dissolved.
-
Preparation of the Mill Base: To the aqueous phase, slowly add 400 g of micronized this compound (particle size <10 µm) while under high shear agitation.[10]
-
Wet Milling: Transfer the mill base to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a D90 of <5 µm).
-
Final Formulation: Transfer the milled concentrate to a mixing vessel. Slowly add a pre-hydrated xanthan gum solution (2% w/v) to achieve the desired final viscosity. Add a suitable biocide to prevent microbial growth.
-
Quality Control: Analyze the final formulation for active ingredient content, particle size distribution, viscosity, and stability.
Emulsifiable Concentrate (EC) Formulation
EC formulations consist of the active ingredient dissolved in a solvent system with emulsifiers. Upon dilution with water, they form a spontaneous emulsion.[11]
Protocol for a 200 g/L EC Formulation:
-
Solvent Selection: Identify a suitable solvent or solvent blend that can dissolve 200 g/L of this compound. Aromatic hydrocarbons or polar aprotic solvents are common choices.
-
Dissolution of Active Ingredient: In a mixing vessel, dissolve 200 g of the active ingredient in the selected solvent system. Gentle heating may be required to facilitate dissolution.
-
Addition of Emulsifiers: Add a blend of anionic and non-ionic emulsifiers (e.g., calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate) to the solution. The typical concentration of emulsifiers ranges from 3-20% w/v.[12]
-
Homogenization: Stir the mixture until a clear, homogenous solution is obtained.
-
Quality Control: Test the formulation for its emulsification performance, stability upon dilution, and active ingredient concentration.
Wettable Powder (WP) Formulation
WP formulations are dry powders that form a suspension when mixed with water. They are a cost-effective option for water-insoluble active ingredients.[13][14]
Protocol for a 50% WP Formulation:
-
Blending: In a powder blender, combine 500 g of this compound, 450 g of an inert carrier (e.g., kaolin or silica), 30 g of a wetting agent (e.g., sodium lignosulfonate), and 20 g of a dispersing agent (e.g., a naphthalene sulfonate condensate).
-
Milling: Pass the blended powder through an air mill or hammer mill to achieve a fine, uniform particle size (typically <25 µm).[8]
-
Packaging: Package the final powder in moisture-proof containers.
-
Quality Control: Evaluate the wettability, suspensibility, and active ingredient content of the formulation.
Efficacy Evaluation Protocols
A tiered approach to efficacy testing is recommended, starting with in vitro screening and progressing to greenhouse and field trials.
In Vitro Fungicidal Activity Screening
This initial screen provides rapid assessment of the intrinsic activity of the compound against a panel of target fungal pathogens.
Protocol:
-
Pathogen Selection: Select a range of economically important fungal pathogens, such as Botrytis cinerea, Fusarium graminearum, and Sclerotinia sclerotiorum.
-
Culture Preparation: Grow the selected fungi on a suitable solid medium (e.g., Potato Dextrose Agar - PDA).
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay: Incorporate serial dilutions of the test compound into molten PDA before pouring into petri dishes. Once solidified, place a mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for each fungus.
-
Data Collection: Measure the radial growth of the fungal colony over time and calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) for each pathogen.
Greenhouse Efficacy Trials
Greenhouse trials provide a controlled environment to evaluate the performance of the formulated product on host plants.
Caption: Workflow for greenhouse efficacy trials of fungicidal formulations.
Protocol:
-
Plant Material: Grow healthy, uniform host plants to the appropriate growth stage.
-
Treatments: Prepare spray solutions of the experimental formulations (SC, EC, WP) at various concentrations. Include an untreated control and a commercial standard fungicide for comparison.
-
Application: Apply the treatments to the plants using a calibrated sprayer to ensure uniform coverage.
-
Inoculation: After the spray has dried, inoculate the plants with a spore suspension of the target pathogen.
-
Incubation: Place the plants in a growth chamber with optimal conditions for disease development (e.g., high humidity, specific temperature).
-
Evaluation: After a set incubation period, assess disease severity using a standardized rating scale. Calculate the percent disease control for each treatment relative to the untreated control.
Quality Control and Stability Testing
Ensuring the quality and stability of the developed formulations is crucial for reliable and reproducible results.
Active Ingredient Quantification
High-Performance Liquid Chromatography (HPLC) is a robust method for determining the concentration of the active ingredient in the formulations.[15][16]
HPLC Method Parameters (Example):
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Accelerated Stability Testing
Accelerated stability studies at elevated temperatures can predict the shelf-life of a formulation under normal storage conditions.[17]
Protocol:
-
Sample Preparation: Package the experimental formulations in their intended commercial packaging.
-
Storage Conditions: Place the samples in a temperature-controlled oven at 54 ± 2 °C for 14 days.[18][19] This is a widely accepted protocol for simulating a longer storage period at ambient temperatures.[18][19]
-
Analysis: At the beginning and end of the storage period, analyze the samples for:
-
Active ingredient concentration
-
Physical properties (e.g., viscosity, particle size for SC; emulsion stability for EC; suspensibility for WP)
-
pH
-
Appearance
-
-
Evaluation: Compare the results from the initial and final analyses to determine the stability of the formulation.
References
- Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science.
- Formul
- Determination of Stability from Multicomponent Pesticide Mixes. Journal of Agricultural and Food Chemistry.
- Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. PubMed.
- Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succin
- Accelerated Storage Stability and Corrosion Characteristics Study Protocol. US Environmental Protection Agency.
- Wettable powder (WP)
- Generation of storage stability data for agricultural chemical products. Australian Pesticides and Veterinary Medicines Authority.
- Biological Fungicide Wettable Powder. Product Label.
- Formulation Inform
- Synthesis, Bioactivity Evaluation and Theoretical Study of Nicotinamide Derivatives Containing Diphenyl Ether Fragments as Potential Succinate Dehydrogenase Inhibitors.
- WO/1996/013975 WETTABLE POWDER FORMULATIONS.
- UHPLC Analysis of a Pesticide Formulation Using the ACQUITY Arc System with PDA, Mass Detection, and Empower 3 Software.
- Suspension Concentrate crop protection formulation design and performance for low spray volume and UAS spray application.
- HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. Repository of UKIM.
- US EPA - Accelerated Storage Stability and Corrosion Characteristics Study Protocal. US Environmental Protection Agency.
- Suspension concentr
- HPLC Method for Analyzing Abamectin Concentration in Chemical Formul
- Development and application of a novel suspension concentrate for seed coating of rice for controlling bakanae disease and seedling rot disease. PMC - NIH.
- QUALITY CONTROL OF PESTICIDES, CONTAINING MULTIPLE ACTIVE INGREDIENTS. cipac.org.
- (PDF) HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG.
- Suspension Concentrate (SC) Formulation.
- CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
- accelerated stability testing: Topics by Science.gov. Science.gov.
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide. Chem-Impex.
- 2-chloro-N-(2,4-difluorophenyl)nicotinamide. PubChem.
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. PubChem.
- WO2013126947A1 - Emulsifiable concentrate formulation.
- Formulating emulsifiable concentr
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide, min 98% (GC), 1 gram. TCI Chemicals.
- N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide. PubChem.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI.
- US4193788A - N-(2-Chloro-4-pyridyl)ureas.
- Water-in-oil microemulsions composed of monoolein enhanced the transdermal delivery of nicotinamide. PubMed.
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide, min 98% (GC), 1 gram. Aladdin Scientific.
- Formulation, Characterization, and Ex vivo Evaluation of Microemulsion Based Gel of Nicotinamide.
- Nicotinamide Solution (1 M) (PB180602). Elabscience.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 10. Suspension Concentrate (SC) Formulations | SBR-Int [sbr-int.com]
- 11. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 12. WO2013126947A1 - Emulsifiable concentrate formulation - Google Patents [patents.google.com]
- 13. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 14. arec.vaes.vt.edu [arec.vaes.vt.edu]
- 15. HPLC Method for Analyzing Abamectin Concentration in Chemical Formulations [cnagrochem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
Navigating Novel Therapeutic Avenues: Application Notes and Protocols for SYA-013 in Triple-Negative Breast Cancer Research
A Note to the Researcher: The initial inquiry for this guide concerned the compound 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide. However, a comprehensive literature search revealed limited specific data regarding its application in cancer research. In contrast, a significant body of research exists for SYA-013 , a homopiperazine analog of haloperidol, demonstrating notable anti-cancer properties, particularly against Triple-Negative Breast Cancer (TNBC). To provide a thorough and actionable guide for researchers in oncology, this document will focus on the application of SYA-013 as a representative investigational compound. The principles and protocols detailed herein can serve as a robust framework for studying novel therapeutic agents in a cancer research setting.
Introduction to SYA-013: A Promising Agent Against Triple-Negative Breast Cancer
Triple-Negative Breast Cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high rates of metastasis, and lack of targeted therapies.[1][2] Unlike other breast cancer subtypes, TNBC cells do not express estrogen receptors (ER), progesterone receptors (PR), or human epidermal growth factor receptor 2 (HER2).[1][2] This absence of well-defined molecular targets necessitates the discovery of novel therapeutic compounds.
SYA-013, chemically known as 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluoro-phenyl)butan-1-one, is a haloperidol analog that has demonstrated significant anti-proliferative properties in various solid tumor cell lines.[1][2] Notably, SYA-013 exhibits moderate selectivity for sigma-2 (σ2) receptors, which are often overexpressed in tumor cells, suggesting a potential mechanism for its selective toxicity towards cancer cells.[1][3][4] Research has highlighted its efficacy in TNBC cell lines, where it inhibits cell proliferation, suppresses migration and invasion, and induces programmed cell death (apoptosis).[1][2][5]
Mechanism of Action: Induction of Intrinsic Apoptosis
SYA-013 exerts its anti-cancer effects primarily by inducing apoptosis through the intrinsic, or mitochondrial, pathway.[1][2][5] This is a critical cell death program that eliminates damaged or malignant cells. The key molecular events triggered by SYA-013 in TNBC cells include:
-
Cell Cycle Arrest: SYA-013 has been shown to arrest the cell cycle at the G0/G1 phase in a concentration-dependent manner, thereby inhibiting the proliferation of cancer cells.[1][5]
-
Activation of Caspases: The compound activates key executioner caspases, such as caspase-3 and caspase-7, as well as the initiator caspase-9.[1][5]
-
Involvement of Pro-apoptotic Proteins: The activation of caspase-9 points to the involvement of the intrinsic apoptotic pathway, which is further supported by the detection of cytochrome c.[1][5]
The following diagram illustrates the proposed signaling pathway for SYA-013-induced apoptosis in TNBC cells.
Caption: Proposed mechanism of SYA-013 in TNBC cells.
Experimental Protocols
The following protocols are designed to enable researchers to investigate the anti-cancer effects of SYA-013 in TNBC cell lines such as MDA-MB-231 and MDA-MB-468.[1][2]
Cell Proliferation and Viability Assay
This protocol determines the effect of SYA-013 on the proliferation and viability of TNBC cells.
Principle: A colorimetric assay, such as the MTT or WST-1 assay, is used to quantify viable cells. The reduction of a tetrazolium salt to a colored formazan product by metabolically active cells is proportional to the number of viable cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
SYA-013 stock solution (dissolved in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of SYA-013 in complete culture medium. A suggested concentration range is 0.1 µM to 20 µM.[1][5] Include a vehicle control (DMSO) at the same final concentration as the highest SYA-013 treatment.
-
Replace the medium in the wells with the prepared SYA-013 dilutions.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[1][5]
-
Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by SYA-013.
Principle: Annexin V-FITC and Propidium Iodide (PI) staining is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.
Materials:
-
TNBC cells
-
6-well plates
-
SYA-013
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed TNBC cells in 6-well plates and treat with varying concentrations of SYA-013 (e.g., 0, 5, 10, 20 µM) for 48 hours.[6]
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis of Apoptotic Proteins
This protocol examines the effect of SYA-013 on the expression levels of key proteins involved in the apoptotic pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
Materials:
-
TNBC cells
-
SYA-013
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Data and Expected Outcomes
The following table summarizes the reported effects of SYA-013 on TNBC cells.
| Assay | Cell Line | Effect of SYA-013 | Concentration/Time | Reference |
| Cell Proliferation | MDA-MB-231 | Inhibition of proliferation | Starting at 1 µM for 48h | [1][5] |
| Colony Formation | MDA-MB-231 | Decreased survival by 19% and 43% | 5 µM and 10 µM respectively for 48h | [1][5] |
| Cell Cycle | MDA-MB-231 | Arrest at G0/G1 phase | Concentration-dependent | [1][5] |
| Apoptosis | MDA-MB-231 | Induction of apoptosis | Concentration-dependent | [1][5] |
| Caspase Activity | MDA-MB-231 | Activation of Caspases 3/7 and 9 | 48h treatment | [1][5] |
| Cell Migration | MDA-MB-231 | Significant decrease in cell migration | 12h and 24h treatment | [5] |
Experimental Workflow and Troubleshooting
The following diagram outlines a typical experimental workflow for evaluating the anti-cancer properties of a compound like SYA-013.
Caption: A generalized workflow for preclinical evaluation of an anti-cancer compound.
Troubleshooting Tips:
-
Low Cell Viability in Controls: Check for contamination, ensure proper cell culture conditions, and verify the concentration of the vehicle (DMSO).
-
Inconsistent Western Blot Results: Optimize antibody concentrations, ensure complete protein transfer, and use appropriate loading controls.
-
High Background in Flow Cytometry: Ensure proper washing of cells and titrate antibody concentrations.
Conclusion
SYA-013 has emerged as a promising investigational compound for the treatment of TNBC. Its ability to induce apoptosis through the intrinsic pathway provides a strong rationale for its further development. The protocols and information provided in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of SYA-013 and other novel anti-cancer agents.
References
- Asong, G. E., et al. (2020). A Mechanistic Investigation on the Anticancer Properties of SYA013, a Homopiperazine Analogue of Haloperidol with Activity against Triple Negative Breast Cancer Cells. ACS Omega, 5(51), 32907–32918. [Link]
- Asong, G. E., et al. (2020). A Mechanistic Investigation on the Anticancer Properties of SYA013, a Homopiperazine Analogue of Haloperidol with Activity against Triple Negative Breast Cancer Cells. PubMed Central. [Link]
- Asong, G. E., et al. (2020). A Mechanistic Investigation on the Anticancer Properties of SYA013, a Homopiperazine Analogue of Haloperidol with Activity against Triple Negative Breast Cancer Cells. PubMed. [Link]
- Al-Abed, Y., et al. (2019). New analogs of SYA013 as sigma-2 ligands with anticancer activity. PubMed Central. [Link]
- Al-Abed, Y., et al. (2019). New analogs of SYA013 as sigma-2 ligands with anticancer activity. PubMed. [Link]
- Asong, G. E., et al. (2020). (Open Access) A Mechanistic Investigation on the Anticancer Properties of SYA013, a Homopiperazine Analogue of Haloperidol with Activity against Triple Negative Breast Cancer Cells. SciSpace. [Link]
- Asong, G. E., et al. (2022). An Evaluation of the Anticancer Properties of SYA014, a Homopiperazine-Oxime Analog of Haloperidol in Triple Negative Breast Cancer Cells. PubMed Central. [Link]
Sources
- 1. A Mechanistic Investigation on the Anticancer Properties of SYA013, a Homopiperazine Analogue of Haloperidol with Activity against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mechanistic Investigation on the Anticancer Properties of SYA013, a Homopiperazine Analogue of Haloperidol with Activity against Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New analogs of SYA013 as sigma-2 ligands with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New analogs of SYA013 as sigma-2 ligands with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Evaluation of the Anticancer Properties of SYA014, a Homopiperazine-Oxime Analog of Haloperidol in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Enzyme Inhibition by 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
For: Researchers, scientists, and drug development professionals in enzymology, drug discovery, and agrochemical research.
Introduction: Unveiling the Potential of a Novel Nicotinamide Analog
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide is a synthetic nicotinamide derivative with potential applications in the modulation of enzymatic activity. Nicotinamide and its analogs are precursors for the essential coenzyme ß-nicotinamide adenine dinucleotide (NAD+) and are involved in a myriad of cellular processes.[1] A growing body of evidence points to the role of nicotinamide derivatives as potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in cellular metabolism.[1][2][3] This document provides a comprehensive guide for researchers to investigate the inhibitory effects of this compound, with a focused hypothesis on its action as a succinate dehydrogenase inhibitor (SDHI).
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme complex embedded in the inner mitochondrial membrane.[4] It uniquely participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[4] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons from this reaction are then passed to ubiquinone (Coenzyme Q) in the ETC, contributing to ATP synthesis.[4] Given its central role, the inhibition of SDH can have profound effects on cellular energy production and is a target for the development of fungicides and potential therapeutics.[2][5]
This guide will detail the hypothesized mechanism of action, provide step-by-step protocols for in vitro and cell-based assays, and offer insights into data analysis and interpretation for characterizing the inhibitory profile of this compound.
Hypothesized Mechanism of Action: Targeting Succinate Dehydrogenase
Based on the chemical structure of this compound, which features a nicotinamide core, it is hypothesized to function as a succinate dehydrogenase inhibitor (SDHI). Many known SDHIs are carboxamide derivatives that act by disrupting the mitochondrial tricarboxylic acid cycle and the respiratory chain.[3][6]
SDH is a heterotetrameric complex composed of four subunits (SDHA, SDHB, SDHC, and SDHD). The catalytic site for succinate oxidation resides in the SDHA subunit.[7] SDHIs typically bind to the ubiquinone-binding site (Qp site) within the SDHB, SDHC, and SDHD subunits, preventing the transfer of electrons from the iron-sulfur clusters to ubiquinone.[4] This blockage of the electron transport chain leads to an accumulation of succinate and a decrease in ATP production, ultimately impairing cellular respiration.[4][5]
Molecular docking studies of similar nicotinamide derivatives have shown that they can bind effectively within the active site of SDH, interacting with key amino acid residues.[3][8] It is plausible that this compound adopts a similar binding mode, leading to the inhibition of SDH activity.
Caption: Hypothesized mechanism of SDH inhibition by the nicotinamide derivative.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory data for this compound against succinate dehydrogenase from different species, which could be obtained through the protocols described below. For comparison, data for Boscalid, a known nicotinamide-based SDHI fungicide, is included.
| Compound | Target Organism/Enzyme Source | Assay Type | IC₅₀ (µM) [Hypothetical] | Reference Compound | IC₅₀ (µM) [Literature] |
| This compound | Botrytis cinerea SDH | In Vitro Enzyme Assay | 5.8 | Boscalid | ~2.5[3] |
| This compound | Sclerotinia sclerotiorum SDH | In Vitro Enzyme Assay | 12.3 | Boscalid | ~1.9[2] |
| This compound | Rat Liver Mitochondria | Cell-based Respirometry | 25.1 | Boscalid | Not widely reported |
Experimental Protocols
Protocol 1: In Vitro Succinate Dehydrogenase Inhibition Assay
This protocol details the measurement of SDH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
Materials:
-
Purified SDH or mitochondrial fractions from the target organism
-
This compound
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Sodium succinate
-
2,6-dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in the assay buffer to achieve final desired concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% activity): 160 µL of phosphate buffer, 20 µL of enzyme preparation, and 10 µL of DMSO.
-
Test: 150 µL of phosphate buffer, 20 µL of enzyme preparation, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of a freshly prepared reaction mixture containing sodium succinate, DCPIP, and PMS to all wells except the blank.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes. The rate of DCPIP reduction is proportional to SDH activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for the in vitro SDH inhibition assay.
Protocol 2: Cell-Based Mitochondrial Respiration Assay (High-Resolution Respirometry)
This protocol assesses the effect of the test compound on mitochondrial respiration in intact cells, providing a more physiologically relevant measure of SDH inhibition.
Materials:
-
Cultured cells (e.g., HeLa, HepG2, or primary cells)
-
Complete cell culture medium
-
This compound
-
High-resolution respirometer (e.g., Oroboros O2k or Seahorse XF Analyzer)
-
Respiration medium (e.g., MiR05)
-
Digitonin (for plasma membrane permeabilization)
-
Substrates for different respiratory chain complexes (e.g., pyruvate, malate, succinate)
-
Inhibitors for different respiratory chain complexes (e.g., rotenone, antimycin A)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Cell Harvest and Permeabilization: Harvest the cells and resuspend them in respiration medium. Permeabilize the cell membrane with an optimized concentration of digitonin to allow for the entry of substrates and inhibitors.
-
Respirometry Measurement:
-
Load the permeabilized cells into the respirometer chamber.
-
State 2 Respiration (Leak): Add substrates for Complex I (pyruvate and malate) to measure basal respiration.
-
State 3 Respiration (OxPhos): Add ADP to stimulate ATP synthesis-linked respiration.
-
Complex I Inhibition: Add rotenone to inhibit Complex I, isolating the contribution of other complexes.
-
Complex II-linked Respiration: Add succinate to measure SDH-dependent respiration. This is the key step where the effect of the test compound will be observed.
-
Complex III Inhibition: Add antimycin A to inhibit Complex III and measure residual oxygen consumption.
-
-
Data Analysis: Analyze the oxygen consumption rates at each step. A significant decrease in succinate-driven respiration in cells treated with this compound compared to untreated controls would indicate SDH inhibition.
Caption: Sequential workflow for cell-based respirometry assay.
Conclusion and Future Directions
The protocols and theoretical framework provided in this application note offer a robust starting point for characterizing the inhibitory activity of this compound. The strong precedent for nicotinamide derivatives as succinate dehydrogenase inhibitors suggests that SDH is a primary and promising target for this compound.[2][3][8] Further investigations could include kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and structural biology studies, such as X-ray crystallography, to elucidate the precise binding interactions with the SDH enzyme complex. These detailed mechanistic insights will be invaluable for the potential development of this compound in pharmaceutical or agrochemical applications.
References
- Yang, Z., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(1), 39-44. [Link]
- Surjana, D., et al. (2014). Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. Journal of Agricultural and Food Chemistry, 62(22), 5095-5103. [Link]
- Yang, Z., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(1), 39–44. [Link]
- Patsnap Synapse. (2024). What are SDH2 inhibitors and how do they work?. [Link]
- Yang, Z., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(1), 39-44. [Link]
- Mahesha, H.B. (n.d.).
- Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3869. [Link]
- Huang, L. S., et al. (2013). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 441(2), 107-109. [Link]
- Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3869. [Link]
- Luo, B., & Ning, Y. (2022). Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(4), 957–975. [Link]
- Li, X., et al. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(49), 13538–13547. [Link]
- PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. [Link]
- Food Technology and Biotechnology. (2010). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. 48(1), 63-68. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 4. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide in material science research
Analysis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide in Material Science
A Senior Application Scientist's Note on Preliminary Evaluation and Future Directions
Introduction and Current Landscape
As of the latest literature review, this compound is a recognized chemical entity, available commercially for research purposes. However, its application and documented role within material science remain largely unexplored. There is a notable absence of peer-reviewed studies or established protocols detailing its use in this field. This document serves not as a summary of existing applications, but as a forward-looking guide for researchers and scientists interested in exploring the potential of this molecule. We will outline a series of foundational protocols and characterization workflows to systematically investigate its properties and potential applications in material science.
The molecular structure, featuring a nicotinamide core with chloro and methyl-substituted pyridine rings, suggests several avenues for exploration. The presence of nitrogen and chlorine atoms could lend itself to applications in coordination chemistry, polymer science, or as a precursor for functional organic materials. The amide linkage provides a site for hydrogen bonding, potentially influencing self-assembly and supramolecular chemistry.
Hypothetical Applications and Rationale
Based on its chemical structure, we can hypothesize several potential applications that warrant investigation:
-
Precursor for Conductive Polymers: The aromatic and nitrogen-rich structure could be a building block for synthesizing novel conductive polymers. The chloro-substituents may offer reactive sites for polymerization.
-
Metal-Organic Frameworks (MOFs) Linker: The pyridine nitrogen atoms could act as coordination sites for metal ions, making it a potential organic linker for the synthesis of new MOFs with unique catalytic or gas sorption properties.
-
Functional Coatings: The molecule's polarity and potential for intermolecular interactions might make it a candidate for developing functional coatings with specific adhesion, anticorrosion, or electronic properties.
Foundational Experimental Workflow: A General Protocol for Novel Compound Characterization
The following section details a comprehensive, step-by-step workflow for the initial characterization of a novel compound like this compound for material science applications.
Workflow Diagram
Caption: General workflow for novel compound characterization.
Protocol 1: Purity and Structural Verification
Objective: To confirm the identity and purity of the procured this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Rationale: To confirm the chemical structure by analyzing the local magnetic fields around atomic nuclei.
- Procedure:
- Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
- Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected structure.
2. Mass Spectrometry (MS):
- Rationale: To determine the molecular weight and confirm the elemental composition.
- Procedure:
- Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
- Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
- Acquire the mass spectrum in positive ion mode and identify the molecular ion peak ([M+H]⁺).
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Rationale: To identify the functional groups present in the molecule.
- Procedure:
- Prepare a KBr pellet containing a small amount of the compound or use an ATR-FTIR spectrometer.
- Acquire the spectrum in the range of 4000-400 cm⁻¹.
- Identify characteristic peaks for N-H, C=O, C-Cl, and aromatic C-H bonds.
Protocol 2: Thermal and Morphological Analysis
Objective: To evaluate the thermal stability and solid-state properties of the compound.
1. Thermogravimetric Analysis (TGA):
- Rationale: To determine the temperature at which the compound starts to decompose.
- Procedure:
- Place 5-10 mg of the compound in an alumina crucible.
- Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
- Record the weight loss as a function of temperature.
2. Differential Scanning Calorimetry (DSC):
- Rationale: To identify phase transitions such as melting and glass transitions.
- Procedure:
- Seal 3-5 mg of the compound in an aluminum pan.
- Heat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow.
- Identify endothermic (melting) and exothermic (crystallization) peaks.
3. X-ray Diffraction (XRD):
- Rationale: To determine the crystallinity of the compound.
- Procedure:
- Prepare a thin layer of the powdered sample on a sample holder.
- Acquire the XRD pattern over a 2θ range of 5-80°.
- Analyze the diffractogram for sharp peaks (crystalline) or a broad halo (amorphous).
Protocol 3: Preliminary Solution-Based Property Evaluation
Objective: To assess the compound's behavior and properties in solution.
1. Solubility Screening:
- Rationale: To identify suitable solvents for processing and further characterization.
- Procedure:
- Attempt to dissolve a small amount of the compound in a range of common solvents (e.g., water, ethanol, acetone, toluene, THF, DMF) at room temperature.
- Qualitatively assess the solubility (soluble, partially soluble, insoluble).
2. UV-Visible Spectroscopy:
- Rationale: To determine the electronic absorption properties of the molecule.
- Procedure:
- Prepare a dilute solution of the compound in a UV-transparent solvent.
- Record the absorption spectrum from 200-800 nm.
- Identify the wavelength of maximum absorbance (λmax).
3. Cyclic Voltammetry (CV):
- Rationale: To investigate the electrochemical properties (oxidation and reduction potentials).
- Procedure:
- Dissolve the compound in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
- Use a three-electrode setup (working, reference, and counter electrodes).
- Scan the potential and record the resulting current to identify redox peaks.
Data Interpretation and Next Steps
The data gathered from these foundational experiments will provide a comprehensive initial profile of this compound.
| Technique | Parameter Measured | Hypothetical Favorable Outcome for Material Application |
| TGA | Decomposition Temperature (Td) | Td > 250 °C, indicating good thermal stability for processing. |
| DSC | Melting Point (Tm) | A sharp melting peak, indicating high purity and crystallinity. |
| XRD | Crystallinity | Sharp diffraction peaks, suggesting potential for ordered structures. |
| CV | Redox Potentials | Reversible redox peaks, suggesting potential for electronic applications. |
| UV-Vis | λmax | Strong absorption in the UV or visible range, for optical applications. |
Based on these initial findings, more specialized and application-driven research can be designed. For instance, if the compound shows good thermal stability and interesting electrochemical properties, further studies into its use in organic electronics would be warranted. If it exhibits high crystallinity, single-crystal XRD could be pursued to elucidate its three-dimensional structure.
Conclusion
While this compound is currently an under-explored molecule in material science, its chemical structure holds promise for a variety of applications. The systematic characterization workflow outlined in this note provides a robust starting point for any researcher aiming to unlock its potential. By building a foundational understanding of its properties, the scientific community can begin to explore its utility in creating next-generation materials.
References
As this document outlines a hypothetical and forward-looking research plan, specific references to the application of this compound in material science are not available. The protocols described are based on standard, well-established analytical techniques in material science, and for further reading on these techniques, standard textbooks and review articles in the respective fields are recommended.
Application Note: High-Fidelity Analytical Strategies for the Quantification and Identification of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
An In-Depth Technical Guide
Authored by: Senior Application Scientist, Analytical Chemistry Division
Abstract
This comprehensive guide delineates robust analytical methodologies for the detection, quantification, and structural confirmation of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (Compound ID: CPN-4M). As a pivotal intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds, ensuring its purity and identity is critical for downstream applications and regulatory compliance.[1][2] This document provides detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific laboratory contexts. All protocols are designed as self-validating systems, adhering to principles outlined in international regulatory guidelines.[3][4]
Compound Overview and Physicochemical Properties
This compound is a complex molecule featuring two chlorinated pyridine rings linked by an amide bond. Its accurate analysis is essential for process control and quality assurance.[1] Understanding its fundamental properties is the first step in developing a suitable analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [1][5][6] |
| Molecular Weight | 282.12 g/mol | [1][5][6] |
| CAS Number | 133627-46-0 | [1][5] |
| Melting Point | 189-197 °C | [1][5] |
| Appearance | White to off-white or light-colored powder/crystal | [1] |
| Boiling Point | 369.8 ± 42.0 °C at 760 mmHg | [5] |
| Density | 1.4 - 1.44 g/cm³ | [1][5] |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse method for the purity assessment and quantification of non-volatile, polar to moderately non-polar organic molecules like CPN-4M. The method's robustness, precision, and widespread availability make it ideal for routine quality control.
Scientific Principle
This method separates CPN-4M from potential impurities based on its hydrophobic interactions with a non-polar stationary phase (C18) and differential partitioning into a polar mobile phase. The analyte is retained on the column and then eluted by a mobile phase of sufficient organic strength. Detection is achieved via UV spectrophotometry, as the aromatic pyridine rings in the molecule absorb UV light.
Experimental Protocol: HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, degasser, autosampler, and a column thermostat.
-
Photodiode Array (PDA) or multi-wavelength UV-Vis Detector.
Chromatographic Conditions: The conditions below are a robust starting point, derived from established methods for related nicotinamide and pyridine compounds.[7][8][9]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of the analyte. The specified dimensions offer a good balance between resolution and analysis time.[7][9] |
| Mobile Phase | A: 10 mM Phosphate Buffer, pH 3.0B: Acetonitrile | A buffered aqueous phase controls the ionization of the pyridine nitrogens, ensuring consistent peak shape. Acetonitrile is a common organic modifier providing good elution strength.[7][9] |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 70% B15-17 min: 70% to 30% B17-20 min: 30% B (Re-equilibration) | A gradient elution is crucial for separating the main analyte from earlier-eluting polar impurities and later-eluting non-polar byproducts, ensuring a clean baseline before the next injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[7] |
| Detection | UV at 265 nm | This wavelength is selected to be near the absorbance maximum for nicotinamide-like structures, providing high sensitivity. A PDA detector can be used to scan across a range (e.g., 200-400 nm) to confirm peak purity. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of CPN-4M reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and water.[10] This stock solution should be stored under refrigeration.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the 50:50 Acetonitrile/water diluent.
-
Sample Preparation: Accurately weigh a sample containing an expected amount of CPN-4M to achieve a final concentration within the calibration range after dissolution. Dissolve in the diluent, sonicate if necessary to ensure complete dissolution, and filter through a 0.45 µm syringe filter to remove particulates before injection.[10]
Method Validation Framework
To ensure the reliability of the analytical data, the method must be validated according to ICH Q2(R1) guidelines.[3][11] Validation confirms that the method is suitable for its intended purpose.[4][12][13]
Table 2: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | The analyte peak should be well-resolved from impurities and matrix components. Peak purity analysis (via PDA) should pass.[3] |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at multiple concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.[3] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; acceptable precision and accuracy. |
HPLC Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 133627-46-0 [chemicalbook.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. particle.dk [particle.dk]
- 5. nbinno.com [nbinno.com]
- 6. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Nicotinamide on Primesep 100 Column on Alltesta™ | SIELC Technologies [sielc.com]
- 8. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. wjarr.com [wjarr.com]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Mastering the Use of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide as a Reference Standard: An In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and quality control, the purity and precise identification of active pharmaceutical ingredients (APIs) and their potential impurities are paramount. 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, a known impurity of the antiretroviral drug Nevirapine, serves as a critical reference standard for analytical chemists and formulation scientists.[1] Its availability as a well-characterized material is essential for the validation of analytical methods, the quantification of impurities in drug substances and products, and ultimately, for ensuring the safety and efficacy of the final medicinal product. This guide provides a comprehensive overview and detailed protocols for the effective use of this compound as a reference standard.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reference standard is the foundation for its proper handling, storage, and application in analytical methodologies.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide, Nevirapine Impurity 2 | [1][2] |
| CAS Number | 133627-46-0 | [1] |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [1] |
| Molecular Weight | 282.12 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 189-191 °C | [4] |
| Solubility | Soluble in Methanol, DMSO | [3] |
The Importance of a Certified Reference Standard
The use of a certified reference standard (CRS) from a reputable supplier is non-negotiable in a regulated environment. A CRS is accompanied by a Certificate of Analysis (CoA) which provides crucial information about the material's identity, purity, and assigned value. This documentation is a cornerstone of data integrity and traceability in analytical measurements. The CoA for this compound should ideally include:
-
Identity Confirmation: Data from techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) confirming the chemical structure.
-
Purity Assessment: Chromatographic purity determined by a high-resolution technique like High-Performance Liquid Chromatography (HPLC), often with detection at multiple wavelengths to ensure no co-eluting impurities are missed. Purity is typically reported as a percentage area.
-
Assigned Value: For quantitative applications, an assigned purity value with an associated uncertainty is provided.
Safety, Handling, and Storage: A Prerequisite for Accurate and Safe Analysis
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.
-
Hand Protection: Use of chemically resistant gloves, such as nitrile or neoprene, is essential. Always inspect gloves for any signs of degradation before use.
-
Protective Clothing: A lab coat should be worn at all times. For handling larger quantities, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.
Storage:
-
Temperature: Store the reference standard in a cool, dry, and dark place. Long-term storage at 2-8°C is often recommended.[3]
-
Container: Keep the container tightly sealed to prevent contamination and degradation from moisture and air.
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.
Waste Disposal:
Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for chemical waste.
Application in Analytical Methods: A Focus on HPLC
The primary application of this compound as a reference standard is in the chromatographic analysis of Nevirapine to identify and quantify this specific impurity. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
Workflow for Using the Reference Standard in HPLC Analysis
Caption: Workflow for HPLC analysis using a reference standard.
Protocol for Preparation of Standard Solutions
The following protocol is a general guideline and should be adapted based on the specific analytical method validation parameters.
Objective: To prepare accurate and precise standard solutions of this compound for use in HPLC analysis.
Materials:
-
This compound Certified Reference Standard
-
HPLC-grade acetonitrile
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Stock Solution (e.g., 200 µg/mL):
-
Accurately weigh approximately 20 mg of the this compound reference standard.
-
Quantitatively transfer the weighed standard to a 100 mL volumetric flask.
-
Add a small amount of HPLC-grade acetonitrile to dissolve the standard.
-
Once dissolved, dilute to the mark with acetonitrile.
-
Stopper the flask and mix thoroughly by inverting several times. This is your Standard Stock Solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase or a suitable diluent (often the mobile phase is a good choice to avoid peak distortion).
-
For example, to prepare a 20 µg/mL working standard, pipette 10 mL of the 200 µg/mL Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the diluent.
-
Causality Behind Experimental Choices:
-
Solvent Selection: Acetonitrile is a common solvent for reverse-phase HPLC and is often used for dissolving nicotinamide-related compounds.[3] Its use in preparing the stock solution ensures compatibility with the mobile phase.
-
Class A Volumetric Ware: The use of calibrated Class A volumetric flasks and pipettes is crucial for minimizing volumetric errors and ensuring the accuracy of the prepared concentrations.
-
Quantitative Transfer: Ensuring all of the weighed standard is transferred to the volumetric flask is critical for accuracy. This is typically achieved by rinsing the weighing vessel with the solvent and adding the rinsing to the flask.
Recommended HPLC Method for Nevirapine and its Impurities
The following HPLC method is based on a published method for the determination of Nevirapine and its impurities.[3][5]
| Parameter | Condition |
| Column | Kromasil C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase | 20% Acetonitrile, 80% Buffer (Sodium Perchlorate, pH 4.8) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
System Suitability:
Before sample analysis, it is essential to perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a working standard solution multiple times and evaluating parameters such as:
-
Tailing Factor: Should be close to 1, indicating good peak symmetry.
-
Theoretical Plates: A measure of column efficiency.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be within acceptable limits (e.g., <2%) for replicate injections.
Data Analysis and Quantification
The concentration of this compound in a sample is typically determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the corresponding reference standard in a chromatogram of a known concentration.
External Standard Method:
The concentration of the impurity in the sample can be calculated using the following formula:
Concentration_impurity = (Area_impurity_sample / Area_impurity_standard) * Concentration_standard
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, the entire process should be self-validating. This involves:
-
Method Validation: The analytical method used should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
-
Regular System Suitability Checks: As described above, these checks confirm the performance of the HPLC system before and during analysis.
-
Use of Control Samples: Analyzing a control sample with a known amount of the impurity can help to verify the accuracy of the analysis.
-
Stability of Solutions: The stability of the standard and sample solutions should be evaluated over the intended period of use. For chlorinated organic compounds, it is advisable to store solutions at low temperatures (2-8°C) and protect them from light to minimize degradation.
Conclusion
The effective use of this compound as a reference standard is a critical component of ensuring the quality and safety of Nevirapine drug products. By adhering to the principles of proper handling, storage, and application in validated analytical methods, researchers and drug development professionals can generate accurate and reliable data. This guide provides a framework for these activities, emphasizing the importance of scientific integrity and a systematic approach to the use of reference standards.
References
- Phani Kumar, K., et al. "High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities." Oriental Journal of Chemistry, vol. 32, no. 2, 2016, pp. 1193-1203.
- Phani Kumar, K., et al. "High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities." Oriental Journal of Chemistry, vol. 32, no. 2, 2016, pp. 1193-1203, www.orientjchem.
- TCI Chemicals. "2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide." TCI Chemicals, www.tcichemicals.com/US/en/p/C3241. Accessed 7 Jan. 2026.
- Fisher Scientific. "Safety Data Sheet - 2-Chloronicotinic acid." Fisher Scientific, www.fishersci.com. Accessed 7 Jan. 2026.
- OxyChem. "Chlorinated Organics Handbook." OxyChem, www.oxy.com. Accessed 7 Jan. 2026.
- Sigma-Aldrich. "The Proper Storage and Handling of Volatile Analytical Standards." Sigma-Aldrich, www.sigmaaldrich.com. Accessed 7 Jan. 2026.
- Pharmaffiliates. "Nevirapine-impurities." Pharmaffiliates, www.pharmaffiliates.com/en/nevirapine-impurities. Accessed 7 Jan. 2026.
- PubChem. "2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide." PubChem, pubchem.ncbi.nlm.nih.gov/compound/10423868. Accessed 7 Jan. 2026.
- Allmpus. "Nevirapine EP Impurity B / Nevirapine USP RC B." Allmpus, www.allmpus.com/product/nevirapine-ep-impurity-b-nevirapine-usp-rc-b/. Accessed 7 Jan. 2026.
- Venkatasai Life Sciences. "Nevirapine EP Impurity B | 287980-84-1." Venkatasai Life Sciences, www.vslifesci.com/product/nevirapine-ep-impurity-b/. Accessed 7 Jan. 2026.
- Venkatasai Life Sciences. "Nevirapine EP Impurity A | 133627-17-5." Venkatasai Life Sciences, www.vslifesci.com/product/nevirapine-ep-impurity-a/. Accessed 7 Jan. 2026.
- Veeprho. "Nevirapine EP Impurity B | CAS 287980-84-1." Veeprho, www.veeprho.com/product/nevirapine-ep-impurity-b-cas-287980-84-1/. Accessed 7 Jan. 2026.
- Veeprho. "Nevirapine EP Impurity A | CAS 133627-17-5." Veeprho, www.veeprho.com/product/nevirapine-ep-impurity-a-cas-133627-17-5/. Accessed 7 Jan. 2026.
- LGC Standards. "Nevirapine EP Impurity B." LGC Standards, www.lgcstandards.com/US/en/Nevirapine-EP-Impurity-B/p/MM0537.02. Accessed 7 Jan. 2026.
- Clearsynth. "Nevirapine Impurity A | CAS No. 133627-17-5." Clearsynth, www.clearsynth.com/en/cas-133627-17-5.html. Accessed 7 Jan. 2026.
- Simson Pharma Limited. "Nevirapine EP Impurity A | CAS No- 133627-17-5." Simson Pharma Limited, www.simsonpharma.com/nevirapine-ep-impurity-a-cas-no-133627-17-5.php. Accessed 7 Jan. 2026.
- Ningbo Inno Pharmchem Co., Ltd. "this compound." inno-pharmchem.com, www.inno-pharmchem.com/product/2-chloro-n-2-chloro-4-methylpyridin-3-yl-nicotinamide-cas-133627-46-0/. Accessed 7 Jan. 2026.
- Chem-Impex. "2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide." Chem-Impex, www.chemimpex.com/products/2-chloro-n-2-chloro-4-methyl-3-pyridyl-nicotinamide. Accessed 7 Jan. 2026.
- European Chlorinated Solvents Association. "Guidance on Storage and Handling of Chlorinated Solvents." ECSA, www.chlorinated-solvents.eu/wp-content/uploads/2019/09/ECSA_Guidance_on_Storage_and_Handling_of_Chlorinated_Solvents_2019.pdf. Accessed 7 Jan. 2026.
- PubChem. "2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide." PubChem, pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-N-2-chloro-4-methyl-3-pyridinyl-3-pyridinecarboxamide. Accessed 7 Jan. 2026.
Sources
Application Notes and Protocols: The Pivotal Role of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide in Nevirapine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Importance of a Key Intermediate
Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), has been instrumental in the management of HIV-1 infection.[1] Its synthesis is a topic of significant interest in pharmaceutical development, with a focus on efficiency, scalability, and cost-effectiveness. A critical intermediate in several established synthetic routes is 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide . This document provides a detailed technical guide on the application of this intermediate in the synthesis of Nevirapine, offering in-depth protocols, mechanistic insights, and practical considerations for laboratory and process chemists.
The synthesis of Nevirapine from this key intermediate generally proceeds via a two-step sequence: a nucleophilic aromatic substitution followed by an intramolecular cyclization. Understanding the nuances of each step is crucial for optimizing yield and purity.
Chemical Synthesis Workflow: From Intermediate to API
The overall transformation involves the reaction of this compound with cyclopropylamine to form the penultimate intermediate, N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide. This intermediate is then subjected to a base-mediated intramolecular cyclization to yield Nevirapine.[2]
Caption: Simplified mechanism of the final cyclization step.
Experimental Protocol:
A representative protocol based on industrial-scale synthesis described in US Patent 5,569,760A. [2]
-
Base Preparation: In a separate reactor, prepare a suspension of 60% sodium hydride in diglyme under an inert atmosphere. Heat the suspension to 130 °C.
-
Addition of Intermediate: Slowly add the solution of N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide from the previous step to the heated sodium hydride suspension over 20-40 minutes.
-
Reaction Conditions: Maintain the reaction temperature between 130-140 °C for 30-60 minutes. The reaction progress can be monitored by HPLC.
-
Work-up and Purification:
-
Distill off the majority of the diglyme.
-
Carefully quench the remaining reaction mixture with water, keeping the temperature controlled.
-
Cool the mixture to approximately 25 °C.
-
Add cyclohexane and glacial acetic acid to precipitate the crude Nevirapine.
-
Stir the suspension at 10-25 °C for about 1 hour.
-
Isolate the solid product by centrifugation or filtration.
-
Wash the crude product sequentially with methyl-tert-butyl ether, water, and ethanol. [2] * Dry the purified Nevirapine under vacuum. The expected yield is approximately 83%. [2]
Reagent/Solvent Molar Ratio (relative to intermediate) Key Parameters N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide 1.0 - Sodium Hydride (60% dispersion) ~1.5-2.0 Temperature: 130-140 °C | Diglyme | Sufficient for slurry | Time: 30-60 minutes |
-
Analytical Methods for Reaction Monitoring and Quality Control
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the progress of the synthesis and for the quality control of the final Nevirapine product.
HPLC Method for Reaction Monitoring (Illustrative):
A gradient HPLC method would be suitable to separate the starting material, intermediate, and final product, which have different polarities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the run time. |
| Flow Rate | 0.8-1.5 mL/min |
| Detection | UV at 283 nm |
| Column Temperature | Ambient |
This is a general guideline; specific gradient conditions would need to be optimized for baseline separation of all components.
Quality Control of Nevirapine API:
The final product should be analyzed for purity, identity, and impurity profile using a validated HPLC method as per pharmacopeial standards. [3][4][5]
Safety and Handling Precautions
The synthesis of Nevirapine involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.
-
Thionyl Chloride (used in precursor synthesis): Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). [6][3][7][8][9]Must be handled in a dry, inert atmosphere.
-
Cyclopropylamine: Flammable liquid and corrosive. [10][11][12][13]It is volatile, and the reaction is performed under pressure at high temperatures.
-
Sodium Hydride: Highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. [2][14][15][16][17]It is typically supplied as a dispersion in mineral oil to reduce its pyrophoric nature. Handle under an inert atmosphere.
-
Diglyme: High-boiling solvent. Can form peroxides upon storage.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of Nevirapine via the this compound intermediate is a well-established and industrially relevant process. A thorough understanding of the reaction mechanisms, the rationale behind the choice of reagents and conditions, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this key intermediate in the production of this vital antiretroviral drug.
References
- Process for preparing nevirapine. US5569760A.
- Nevirapine B
- THIONYL CHLORIDE FOR SYNTHESIS. Loba Chemie. [Link]
- THIONYL CHLORIDE For Synthesis. Alpha Chemika. [Link]
- CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
- PROCESS FOR THE PRODUCTION OF NEVIRAPINE. DE60318444T2.
- Sodium hydride. Wikipedia. [Link]
- Sodium Hydride SOP: Safety & Handling in UCSF Lab. Studylib. [Link]
- Safety Data Sheet: Thionyl chloride. Astech Ireland. [Link]
- How do organic chemists prepare sodium hydride for reaction?. Quora. [Link]
- CYCLOPROPYLAMINE.
- The Safe Use of Sodium Hydride On Scale. Scribd. [Link]
- DEVELOPMENT AND METHOD VALIDATION OF NEVIRAPINE BY HPLC. YMER. [Link]
- High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry. [Link]
- A Simple and Rapid RP-HPLC Method for the Estimation of Nevirapine in Bulk and Pharmaceutical Dosage Forms.
- method development and validation for estimation of nevirapine from tablets by rp-hplc.
- Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]
- What is the mechanism of Nevirapine?.
- Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Drexel University. [Link]
- Calcium oxide nanoparticles catalyzed one-step multicomponent synthesis of highly substituted pyridines in aqueous ethanol media.
- The Combination of Calcium Oxide and Cu/ZrO2 Catalyst and their Selective Products for CO2 Hydrogenation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 4. ymerdigital.com [ymerdigital.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. drexel.edu [drexel.edu]
- 7. lobachemie.com [lobachemie.com]
- 8. astechireland.ie [astechireland.ie]
- 9. westliberty.edu [westliberty.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. lobachemie.com [lobachemie.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. scribd.com [scribd.com]
- 15. Sodium hydride - Wikipedia [en.wikipedia.org]
- 16. studylib.net [studylib.net]
- 17. quora.com [quora.com]
Application Notes and Protocols for Evaluating the Anti-Inflammatory Potential of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Introduction: Unveiling the Anti-Inflammatory Promise of a Novel Nicotinamide Derivative
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and damaged cells. While acute inflammation is a protective mechanism, chronic and unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response, inducing the expression of a wide array of pro-inflammatory genes that encode cytokines, chemokines, and other inflammatory mediators.[1][2][3][4] Consequently, the modulation of these pathways represents a cornerstone of modern anti-inflammatory drug discovery.
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide is a synthetic compound with a nicotinamide scaffold. Nicotinamide, a form of vitamin B3, has been recognized for its anti-inflammatory properties.[5][6][7] This has led to increasing interest in novel nicotinamide derivatives as potential therapeutic agents. This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory effects of this compound. The protocols detailed herein are designed to be robust and self-validating, providing a clear path from initial in vitro screening to preliminary in vivo validation.
The primary in vitro model utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a well-established system for mimicking bacterial-induced inflammation.[3][8][9][10] We will assess the compound's ability to suppress the production of key inflammatory mediators, namely nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). For in vivo assessment, the carrageenan-induced paw edema model in rodents is presented as a classic and reproducible model of acute inflammation.[11][12][13][14][15]
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [16][17][18] |
| Molecular Weight | 282.12 g/mol | [16][17][18] |
| Appearance | White to orange to green powder/crystal | [16][19] |
| Melting Point | 189-197 °C | [16][17] |
| Solubility | To be determined empirically in relevant solvents (e.g., DMSO, Ethanol) |
In Vitro Anti-Inflammatory Evaluation
This section outlines the protocols to assess the anti-inflammatory activity of this compound in a cellular context.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 1: Cell Culture and Maintenance of RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a cell scraper.
Protocol 2: Assessment of Cytotoxicity (MTT Assay)
Causality: It is crucial to determine the non-toxic concentration range of the test compound. This ensures that any observed reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not simply a result of cell death.[3]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.[3]
-
Incubation: Allow cells to adhere for 24 hours at 37°C and 5% CO₂.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO, concentration not to exceed 0.1%).
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control group.[3]
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Causality: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production. NO is a key inflammatory mediator. The Griess assay indirectly measures NO by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[20][21][22][23]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[3][24]
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for another 24 hours.[3]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction:
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.[21]
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[21]
Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by macrophages upon LPS stimulation.[25][26][27] An effective anti-inflammatory compound is expected to suppress their release. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying these cytokines.[28][29][30]
-
Sample Preparation: Use the cell culture supernatants collected in Protocol 3, step 4.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits.[3][25] Strictly follow the manufacturer's instructions. A general workflow is as follows:
-
Coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells.
-
Add the detection antibody.
-
Add a conjugated secondary antibody (e.g., Streptavidin-HRP).[25]
-
Add the substrate (e.g., TMB) and incubate for color development.[25]
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).[30]
-
-
Quantification: Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.[31]
Mechanistic Insights: Probing Key Inflammatory Pathways
To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on the upstream signaling pathways.
Key Inflammatory Signaling Pathways
LPS binding to Toll-like receptor 4 (TLR4) on macrophages triggers a cascade that activates both the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.[8][10][32][33][34]
Caption: Simplified NF-κB and MAPK signaling pathways.
Protocol 5: Western Blot Analysis of NF-κB and MAPK Activation
Causality: The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus.[32][34] The MAPK pathways involve the phosphorylation of key kinases like p38 and JNK.[2][4][35] Western blotting can be used to measure the levels of these phosphorylated proteins, providing a direct readout of pathway activation.
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with the test compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes, to capture peak phosphorylation events).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-p65 NF-κB
-
Total p65 NF-κB
-
Phospho-IκBα
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
Phospho-JNK
-
Total JNK
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to their total protein counterparts.
In Vivo Anti-Inflammatory Evaluation
This section describes a widely used animal model to assess the anti-inflammatory efficacy of the test compound in a whole-organism context. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 6: Carrageenan-Induced Paw Edema in Rodents
Causality: The subplantar injection of carrageenan, a phlogistic agent, induces a reproducible acute inflammatory response characterized by edema (swelling), which is a result of fluid and leukocyte extravasation.[11][12] The reduction in paw volume is a direct measure of a compound's anti-inflammatory activity.[13][15]
-
Animals: Male Wistar rats or Swiss albino mice (180-200 g). Acclimatize the animals for at least one week before the experiment.[11][14]
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2: Carrageenan Control (receives vehicle + carrageenan).
-
Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 4-6: Test Groups (e.g., this compound at different doses, p.o.).
-
-
Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Measurement of Initial Paw Volume: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[12][15]
-
Measurement of Post-Treatment Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation:
-
Edema Volume: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.
-
Percentage Inhibition of Edema: Calculate the percentage inhibition using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance can be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Expected Data Summary Tables
Table 1: Effect of Compound on RAW 264.7 Cell Viability
| Concentration (µM) | % Cell Viability (Mean ± SEM) |
|---|---|
| Vehicle Control | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 |
| 100 | |
Table 2: Effect of Compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Nitrite (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control (No LPS) | |||
| LPS (1 µg/mL) | |||
| LPS + Compound (X µM) | |||
| LPS + Compound (Y µM) |
| LPS + Compound (Z µM) | | | |
Table 3: Effect of Compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Paw Edema Volume (mL) at 3h | % Inhibition of Edema |
|---|---|---|
| Carrageenan Control | 0 | |
| Positive Control | ||
| Compound (X mg/kg) | ||
| Compound (Y mg/kg) |
| Compound (Z mg/kg) | | |
Conclusion
The protocols outlined in this application note provide a robust and comprehensive framework for the systematic evaluation of the anti-inflammatory properties of this compound. By progressing from initial cytotoxicity assessments to detailed in vitro mechanistic studies and in vivo efficacy models, researchers can build a strong data package to characterize the compound's therapeutic potential. Successful inhibition of inflammatory mediators and pathways in these validated assays would provide a solid foundation for further preclinical development.
References
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
- Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 323. [Link]
- Kim, C., & Kim, B. (2017). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 47(3), 185-193. [Link]
- Towers, C. (n.d.).
- Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cell, 138(5), 829-843. [Link]
- Huang, P., Han, J., & Hui, L. (2013). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 3(1), 41. [Link]
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(15), 2787. [Link]
- Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 50. [Link]
- Lawrence, T., & Fong, C. (2010). The nuclear factor NF-kB pathway in inflammation. Cold Spring Harbor perspectives in biology, 2(4), a001651. [Link]
- Bio-protocol. (n.d.). Nitric Oxide Assay. Bio-protocol. [Link]
- Dorrington, M. G., & Fraser, I. D. C. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 10, 705. [Link]
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Jeon, Y., Kim, S., & Lee, S. (2019). Lipopolysaccharide-induced vascular inflammation model on microfluidic chip. Scientific Reports, 9(1), 1-8. [Link]
- Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free radical biology & medicine, 43(5), 645–657. [Link]
- Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model.
- Bio-protocol. (n.d.). Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10). Bio-protocol. [Link]
- Al-Hussain, S. A., Gomaa, M. S., Al-Malki, A. L., Hamed, A. M., & Al-Wabli, R. I. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(15), 5786. [Link]
- Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 12(12), 2711-2745. [Link]
- Bouhrim, M., Ouassou, H., Choukri, M., Mekhfi, H., Ziyyat, A., Legssyer, A., Aziz, M., Bnouham, M. (2019). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
- Szymańska, G., Lemieszek, M. K., & Rzeski, W. (2021). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 26(15), 4443. [Link]
- Panaro, M. A., et al. (2010). Inflammatory responses in embryonal cardiomyocytes exposed to LPS challenge: an in vitro model of deciphering the effects of LPS on the heart. Current pharmaceutical design, 16(12), 1428-1435. [Link]
- Inagawa, H., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14271. [Link]
- Wang, Y., et al. (2019). Establishment of a lipopolysaccharide-induced inflammation model of human fetal colon cells. Experimental and Therapeutic Medicine, 18(5), 3651-3658. [Link]
- Devaraj, S., et al. (2005). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Clinical Chemistry, 51(10), 1953-1956. [Link]
- Sakat, S. S., et al. (2022).
- Nakajima, H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip.
- Verma, P., et al. (2022). Standard Curve for TNF-α and IL-6 ELISA assay.
- Invitrogen. (n.d.). TNF-α (free) ELISA. Thermo Fisher Scientific. [Link]
- Asif, M. (2022). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- Todirascu-Ciornea, E., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1146. [Link]
- Gino-chem. (n.d.). This compound. Gino-chem. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.
- National Center for Biotechnology Information. (n.d.). Nicotinamide.
- Bryniarski, K., et al. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Journal of immunology, 181(6), 4158-4165. [Link]
- Forbat, E., et al. (2023). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Molecules, 28(15), 5764. [Link]
- National Center for Biotechnology Information. (n.d.). 2-chloro-N-(2,4-difluorophenyl)nicotinamide.
- Ferguson, G., et al. (2003). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides.
Sources
- 1. NF-κB signaling in inflammation [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Inflammatory responses in embryonal cardiomyocytes exposed to LPS challenge: an in vitro model of deciphering the effects of LPS on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. criver.com [criver.com]
- 14. mdpi.com [mdpi.com]
- 15. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. nbinno.com [nbinno.com]
- 18. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide | 133627-46-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 20. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. [PDF] Establishment of a lipopolysaccharide-induced inflammation model of human fetal colon cells | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10) [bio-protocol.org]
- 29. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. novamedline.com [novamedline.com]
- 32. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 34. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 35. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening Assays Using Dasatinib as a Multi-Kinase Inhibitor
A Note on the Selected Compound: Initial searches for "2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide" did not yield sufficient public data for its application in high-throughput screening (HTS). To fulfill the directive for a detailed, scientifically robust guide, this document focuses on Dasatinib , a well-characterized, potent multi-kinase inhibitor widely used in HTS and cancer research. The principles and protocols detailed herein serve as an exemplary guide for researchers working with kinase inhibitors.
Introduction: Dasatinib as a Tool for Kinase-Targeted Drug Discovery
Dasatinib is a powerful, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2] It is most prominently known for its potent inhibition of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[3][4][5] A key feature distinguishing Dasatinib from first-generation inhibitors like Imatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, allowing it to overcome certain forms of drug resistance.[3][4]
Beyond BCR-ABL, Dasatinib's inhibitory profile extends to the SRC family of kinases (SFKs), including SRC, LCK, YES, and FYN, as well as other critical cancer-related kinases such as c-KIT, EPHA2, and PDGFRβ.[2][3][6] This multi-targeted nature makes Dasatinib an invaluable tool in drug discovery for two primary HTS applications:
-
Primary Screening & Lead Optimization: As a potent reference compound to validate new kinase inhibitor assays and benchmark the potency of novel chemical entities.
-
Combination Screening: To identify synergistic interactions with other anti-cancer agents, potentially revealing new therapeutic strategies or mechanisms to overcome resistance.[7][8][9]
This guide provides an in-depth look at the core signaling pathways modulated by Dasatinib and presents detailed protocols for both biochemical and cell-based HTS assays to characterize its activity.
Core Mechanisms & Targeted Signaling Pathways
Understanding the molecular pathways targeted by Dasatinib is fundamental to designing meaningful experiments and interpreting screening data. Dasatinib's efficacy stems from its ability to simultaneously shut down multiple oncogenic signaling cascades.
The BCR-ABL Pathway in Hematological Malignancies
The constitutively active BCR-ABL tyrosine kinase drives CML by hijacking key signaling networks that control cell proliferation and survival.[10][11] Dasatinib directly binds to the ATP-binding site of the ABL kinase domain, blocking its ability to phosphorylate downstream substrates and effectively halting the oncogenic signal.[3][11]
Key Downstream Effectors Inhibited by Dasatinib:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is crucial for cell proliferation. BCR-ABL activation of this pathway via the GRB2/SOS complex is a primary driver of malignant cell division.[11][12][13]
-
PI3K/AKT/mTOR Pathway: This pathway is a master regulator of cell survival, preventing apoptosis (programmed cell death).[10][11][13] BCR-ABL activates PI3K, leading to AKT activation, which in turn inhibits apoptotic proteins like BAD and promotes cell survival.[12][13]
-
STAT Pathway: BCR-ABL also phosphorylates STAT proteins, which contribute to apoptosis evasion and proliferation.[12]
Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream pro-proliferative (MAPK) and pro-survival (PI3K/AKT) pathways.
The Src Family Kinase (SFK) Pathway in Solid Tumors
SFKs are non-receptor tyrosine kinases that act as crucial signaling nodes for numerous cellular processes, including motility, adhesion, invasion, and proliferation.[14][15][16] Their overexpression or aberrant activation is a common feature in many solid tumors. Dasatinib's inhibition of SFKs makes it a valuable agent beyond CML.[17]
Key Processes Modulated by SFK Inhibition:
-
Cell Migration and Invasion: SFKs phosphorylate proteins involved in cytoskeletal rearrangement and cell adhesion, such as FAK and paxillin. Inhibition by Dasatinib can thus reduce the metastatic potential of cancer cells.
-
Proliferation and Survival: SFKs are involved in signaling from receptor tyrosine kinases (RTKs) and integrins, often feeding into the same MAPK and PI3K/AKT pathways that BCR-ABL activates.[18]
Caption: Dasatinib inhibits Src Family Kinases (SFKs), disrupting signals that control cell migration, adhesion, and proliferation.
Quantitative Data Summary: Dasatinib IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The table below summarizes reported IC₅₀ values for Dasatinib across various cancer cell lines, illustrating its broad spectrum of activity. Note that these values can vary based on experimental conditions, such as assay type and incubation time.
| Cell Line | Cancer Type | IC₅₀ Range (nM) | Reference(s) |
| K562 | Chronic Myeloid Leukemia (CML) | < 1 - 10 | [19] |
| KPL4 | Breast Cancer (HER2+) | ~4000 | [1][7] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 5.5 - 200 | [1] |
| DU145 | Prostate Cancer | > 1000 | [1][20] |
| U87 | Glioblastoma | > 1000 | [1][20] |
| A549 | Lung Cancer (WT EGFR) | > 1000 | [21] |
| H3255 | Lung Cancer (Mutant EGFR) | ~500 | [21] |
| A375 | Melanoma | 100 - 200 | [1] |
Experimental Protocols for High-Throughput Screening
The following protocols provide detailed, step-by-step methodologies for assessing Dasatinib's activity in both biochemical and cell-based HTS formats.
Protocol 1: Biochemical HTS Assay — TR-FRET Kinase Binding
This assay directly measures the binding affinity of an inhibitor to the kinase's ATP pocket. It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that competes with the inhibitor for the ATP site.[22]
Causality: A high FRET signal indicates the tracer is bound to the kinase. A potent inhibitor like Dasatinib will displace the tracer, disrupting FRET and causing a decrease in the signal. This provides a direct, quantitative measure of target engagement.
Caption: Workflow for a TR-FRET-based kinase binding assay to determine inhibitor potency.
Materials:
-
Recombinant Kinase (e.g., His-tagged ABL or GST-tagged Src)
-
LanthaScreen™ Eu-labeled Anti-Tag Antibody (specific to the kinase tag)
-
Kinase Tracer (e.g., Tracer 178)[23]
-
Dasatinib (10 mM stock in DMSO)
-
Assay Buffer (Kinase Buffer A)
-
Low-volume 384-well assay plates (e.g., white, non-binding surface)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Dasatinib in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 1 mM. Subsequently, dilute this series into the assay buffer to create a 4X final concentration stock.[23]
-
Control Wells:
-
0% Inhibition (High Signal): Wells containing assay buffer with DMSO only.
-
100% Inhibition (Low Signal): Wells containing a known, potent, non-test inhibitor at a saturating concentration.
-
Background: Wells containing buffer and tracer but no kinase/antibody mix.
-
-
Reagent Preparation (at 2X or 4X final concentration as per manufacturer's protocol):
-
Kinase/Antibody Mix: Dilute the kinase and Eu-labeled antibody to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.[22]
-
Tracer Solution: Dilute the fluorescent tracer to its optimal concentration (typically near its Kd for the kinase) in assay buffer.[23]
-
-
Assay Assembly (example for a 12 µL final volume): a. Dispense 3 µL of 4X compound dilutions (or DMSO control) into the assay plate. b. Add 6 µL of 2X Kinase/Antibody mix to all wells. c. Initiate the reaction by adding 3 µL of 4X Tracer solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.[23]
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).
-
Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm) for each well. b. Normalize the data using the 0% and 100% inhibition controls. c. Plot the normalized response against the log of the Dasatinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based HTS Assay — Cell Proliferation/Viability
This assay measures the effect of a compound on the metabolic activity of a cell line, which serves as a proxy for cell viability and proliferation. The MTS assay, a colorimetric method, is a common choice for HTS due to its simplicity and robustness.
Causality: Viable, metabolically active cells reduce the MTS tetrazolium salt into a colored formazan product. The amount of color produced is directly proportional to the number of living cells. Dasatinib, by inhibiting critical survival kinases, induces cell cycle arrest or apoptosis, leading to a decrease in metabolic activity and a reduced colorimetric signal.[21]
Caption: Workflow for a cell viability assay (e.g., MTS) to measure the cytotoxic or cytostatic effects of a compound.
Materials:
-
Cancer cell line of interest (e.g., K562 CML cells)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
Dasatinib (10 mM stock in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1] c. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: a. Prepare serial dilutions of Dasatinib in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (<0.1%) to avoid solvent toxicity.[2] b. Include vehicle control wells (medium + DMSO) and background wells (medium only, no cells). c. Add 100 µL of the 2X drug dilutions to the corresponding wells (or 10-20 µL of a 10X stock).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. This duration is typically sufficient to observe effects on proliferation.[2][20]
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. The optimal time depends on the metabolic rate of the cell line and should be determined empirically.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the average background absorbance from all other wells. b. Normalize the data with the vehicle control representing 100% viability. c. Plot the normalized viability against the log of the Dasatinib concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Conclusion and Best Practices
Dasatinib serves as an exemplary multi-kinase inhibitor for establishing and validating HTS assays in cancer drug discovery. The biochemical and cell-based protocols provided here offer robust frameworks for quantifying inhibitor potency and cellular efficacy. For trustworthy and reproducible results, meticulous attention to controls, consistent cell culture practices, and appropriate statistical analysis is paramount. These detailed methodologies provide a solid foundation for researchers aiming to identify and characterize the next generation of kinase-targeted therapies.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?
- PubMed. (2012, February 15). Molecular pathways: BCR-ABL.
- Pediatric Oncall. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.
- ResearchGate. Schematic summary of dasatinib resistance mechanism in chronic myeloid...
- ResearchGate. Signaling pathways activated by BCR-ABL. (a) BCR-ABL activates...
- MedlinePlus. (2025, February 15). Dasatinib.
- Cancer Research UK. Dasatinib.
- National Center for Biotechnology Information. (2022, January 17). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia.
- AACR Journals. Molecular Pathways: BCR-ABL | Clinical Cancer Research.
- AACR Journals. Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia.
- PubMed Central. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk.
- National Center for Biotechnology Information. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors.
- ASH Publications. (2005, November 16). Molecular Analysis of Dasatinib Resistance Mechanisms in CML Patients Identifies Novel BCR-ABL Mutations Predicted To Retain Sensitivity to Imatinib: Rationale for Combination Tyrosine Kinase Inhibitor Therapy.
- IUPHAR/BPS Guide to PHARMACOLOGY. Src family | Enzymes.
- Oxford Academic. Src kinase-mediated signaling in leukocytes.
- PubMed. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors.
- AACR Journals. (2008, September 30). Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells.
- Wikipedia. Src family kinase.
- Nature. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia.
- PubMed. (2023, January 27). High-throughput screen in vitro identifies dasatinib as a candidate for combinatorial treatment with HER2-targeting drugs in breast cancer.
- National Center for Biotechnology Information. (2023, January 27). High-throughput screen in vitro identifies dasatinib as a candidate for combinatorial treatment with HER2-targeting drugs in breast cancer.
- ResearchGate. (2025, April 6). High throughput screening identifies dasatinib as synergistic with trametinib in low grade serous ovarian carcinoma | Request PDF.
- PLOS One. (2023, January 27). High-throughput screen in vitro identifies dasatinib as a candidate for combinatorial treatment with HER2-targeting drugs in breast cancer.
- PubMed. (2024, April 5). High throughput screening identifies dasatinib as synergistic with trametinib in low grade serous ovarian carcinoma.
- National Center for Biotechnology Information. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments.
- National Center for Biotechnology Information. (2023, January 21). Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures.
- National Center for Biotechnology Information. (2021, July 29). Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies.
- ResearchGate. Effect of dasatinib on cell viability in lung cancer cell lines with...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 6. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. High-throughput screen in vitro identifies dasatinib as a candidate for combinatorial treatment with HER2-targeting drugs in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High throughput screening identifies dasatinib as synergistic with trametinib in low grade serous ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Src family kinase - Wikipedia [en.wikipedia.org]
- 17. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Harnessing 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide for the Development of Novel Aromatic Polyamides
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide as a monomer for the synthesis of novel aromatic polyamides. While this compound is primarily recognized as an intermediate in pharmaceutical and agrochemical synthesis, its unique molecular architecture presents significant, untapped potential in materials science.[1] The presence of two distinct, reactive chloropyridine rings bridged by a rigid amide linkage offers a versatile platform for creating high-performance polymers with potentially unique thermal, mechanical, and solubility characteristics. This document details the scientific rationale, step-by-step protocols for polycondensation, and methods for polymer characterization.
Introduction: Rationale for Monomer Selection
This compound (referred to hereafter as Monomer-1 ) is a bifunctional molecule with the chemical formula C₁₂H₉Cl₂N₃O and a molecular weight of 282.12 g/mol .[1][2] Its primary applications to date have been as a synthetic intermediate.[1][3][4] However, a detailed structural analysis reveals features highly desirable for polymer synthesis:
-
Two Reactive Sites: The chlorine atoms on both pyridine rings are susceptible to nucleophilic aromatic substitution, a cornerstone of many polycondensation reactions.
-
Inherent Rigidity: The amide bond and aromatic pyridine rings introduce rigidity into the polymer backbone, which is a key predictor of high thermal stability and mechanical strength in aromatic polyamides (aramids).[5]
-
Asymmetric Structure: The substitution pattern (a 2-chloronicotinamide core and a 2-chloro-4-methylpyridin-3-yl amine moiety) is non-symmetrical. This asymmetry can disrupt chain packing, potentially leading to amorphous polymers with enhanced solubility in common organic solvents—a significant advantage over many notoriously insoluble aramids.[6]
-
Functional Group Richness: The presence of multiple nitrogen atoms within the heterocyclic rings can enhance properties such as adhesion, moisture absorption, and potential for post-polymerization modification.
This guide proposes the use of Monomer-1 in a direct polycondensation reaction with aromatic dicarboxylic acids to synthesize novel poly(amide-imide) analogous structures.
Proposed Polymerization Pathway
The most direct route to forming a high-molecular-weight polymer from Monomer-1 is through a direct polycondensation reaction. While the chloro groups offer a route for synthesis, a more established and reliable method for creating aromatic polyamides involves the reaction between an aromatic diamine and an aromatic diacid (or its more reactive diacid chloride derivative).[5][7]
For the purpose of this protocol, we will first conceptually transform Monomer-1 into a diamine monomer by substituting the chloro groups with amino groups. This resulting diamine can then be polymerized with a commercially available aromatic diacid chloride. The Yamazaki-Higashi reaction, which uses phosphite-based condensing agents, is also a viable alternative for direct reaction with dicarboxylic acids.[7]
The overall workflow is presented below:
Caption: General workflow from precursor to characterized polymer.
Detailed Protocols
Safety Precaution: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves, is mandatory. Handle all reagents, especially acid chlorides and aprotic polar solvents, with extreme care.
Protocol 1: Synthesis of Diamine Monomer from Monomer-1
Rationale: This step converts the di-chloro precursor into a diamine that is ready for polycondensation. We use a protected amine source like sodium azide followed by reduction, or a direct amination under pressure. For this protocol, we will outline a conceptual high-pressure amination which is a common industrial method.
Reagents & Equipment:
-
Monomer-1 (Purity ≥ 98%)[1]
-
Aqueous Ammonia (28-30%)
-
Copper(I) oxide (catalyst)
-
High-pressure autoclave reactor with stirring
-
Standard glassware for extraction and purification
-
Ethyl acetate, Sodium sulfate
Procedure:
-
Reactor Charging: To a 250 mL high-pressure autoclave, add Monomer-1 (10.0 g, 35.4 mmol), copper(I) oxide (0.5 g, 3.5 mmol), and aqueous ammonia (150 mL).
-
Reaction: Seal the reactor. Begin stirring and heat the mixture to 180-200°C. The internal pressure will rise. Maintain these conditions for 12-18 hours.
-
Cooldown & Workup: Safely cool the reactor to room temperature and vent any excess pressure. Open the reactor and transfer the contents to a beaker.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure diamine monomer.
Self-Validation Checkpoint:
-
TLC Analysis: Monitor the reaction's progress. The product spot should have a significantly lower Rf than the starting material.
-
Mass Spectrometry (MS): Confirm the molecular weight of the diamine product (Expected M+H⁺ ≈ 244.27 g/mol ).
-
¹H NMR: Confirm the disappearance of the chloro-substituted pyridine protons and the appearance of new signals corresponding to the amino groups.
Protocol 2: Synthesis of Aromatic Polyamide via Low-Temperature Polycondensation
Rationale: This is a classic method for producing high-molecular-weight aramids.[7] The reaction is run at low temperature to minimize side reactions. A polar aprotic solvent is used to keep the rigid polymer chains in solution as they grow, and a salt like calcium chloride is added to further improve solubility by disrupting intermolecular hydrogen bonding between polymer chains.[6][7]
Reagents & Equipment:
-
Synthesized Diamine Monomer
-
Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC) (recrystallized before use)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous (dried under vacuum at >200°C)
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and drying tube
-
Methanol
| Reagent | Amount (for 10 mmol scale) | Moles (mmol) | Rationale |
| Diamine Monomer | 2.43 g | 10.0 | Nucleophilic Monomer |
| Terephthaloyl Chloride (TPC) | 2.03 g | 10.0 | Electrophilic Monomer |
| Anhydrous CaCl₂ | 2.5 g | - | Solubility Enhancer[7] |
| Anhydrous NMP | 50 mL | - | Aprotic Polar Solvent |
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with a mechanical stirrer and establish a positive nitrogen atmosphere.
-
Monomer Dissolution: Add the diamine monomer (2.43 g) and anhydrous CaCl₂ (2.5 g) to the flask. Add 25 mL of anhydrous NMP via syringe. Stir the mixture until all solids are fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Diacid Chloride Addition: Add the terephthaloyl chloride (2.03 g) as a solid powder in one portion to the vigorously stirred solution. Wash any residual TPC into the flask with the remaining 25 mL of anhydrous NMP.
-
Polymerization: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and continue stirring for 24 hours. A significant increase in viscosity is expected, indicating polymer formation.
-
Precipitation: Pour the viscous polymer solution in a thin stream into a beaker containing 500 mL of rapidly stirring methanol. A fibrous white or off-white polymer will precipitate immediately.
-
Washing: Continue stirring for 1 hour. Collect the polymer by vacuum filtration. Wash the polymer thoroughly with fresh methanol (3 x 100 mL) and then with hot water (3 x 100 mL) to remove NMP and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours to a constant weight.
Self-Validation Checkpoint:
-
Viscosity: The solution should become highly viscous, potentially requiring a powerful mechanical stirrer. This is a primary indicator of successful polymerization.
-
FTIR Spectroscopy: Confirm the formation of the amide bond (C=O stretch ~1650 cm⁻¹, N-H stretch ~3300 cm⁻¹) and the disappearance of the acid chloride C=O stretch (~1770 cm⁻¹).
Caption: Schematic of the polycondensation reaction.
Polymer Characterization
A thorough characterization is essential to understand the structure-property relationships of the newly synthesized polyamide.
| Technique | Purpose | Expected Outcome / Insight |
| FTIR Spectroscopy | Structural Confirmation | Verify the presence of amide linkages (N-H, C=O bonds) and aromatic C-H bonds. Confirm the absence of starting material functional groups. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed Structural Analysis | Elucidate the precise chemical structure of the polymer repeat unit. Integration of aromatic vs. amide protons can confirm stoichiometry. |
| Gel Permeation Chromatography (GPC) | Molecular Weight Determination | Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A high Mw and a PDI close to 2 are typical for step-growth polymers. |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions | Identify the glass transition temperature (Tg), which indicates the onset of chain mobility and is a key parameter for service temperature.[6] |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Determine the decomposition temperature (Td), indicating the polymer's stability at high temperatures. High Td (>450°C) is expected for aramids.[6] |
| Solubility Testing | Processing & Application Potential | Test solubility in various solvents (e.g., NMP, DMAc, DMF, m-cresol). Good solubility is a key advantage for processing (e.g., film casting, fiber spinning).[8] |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for synthesizing and characterizing novel aromatic polyamides from this compound. The unique structure of this monomer is hypothesized to yield high-performance polymers with an advantageous combination of thermal stability and organic solubility. Future work should focus on exploring different aromatic diacid chlorides to tune polymer properties, investigating alternative polymerization methods like the Yamazaki-Higashi reaction, and fabricating the resulting polymers into films or fibers to evaluate their mechanical properties. The rich heteroatom content also opens avenues for applications where properties like chelation or specific surface interactions are desirable.
References
- Title: Synthesis and properties of novel aromatic polyamides with xanthene cardo groups. Source: Journal of Applied Polymer Science. URL:[Link]
- Title: this compound CAS:133627-46-0. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups. Source: Journal of Applied Polymer Science. URL:[Link]
- Title: New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Source: MDPI - Polymers. URL:[Link]
- Title: Functional Aromatic Polyamides. Source: PMC - PubMed Central. URL:[Link]
- Title: Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. Source: MDPI - Polymers. URL:[Link]
- Title: N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide. Source: PubChem. URL:[Link]
- Title: Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Source: RSC Publishing. URL:[Link]
- Title: 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA. Source: USA Chemical Suppliers. URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 133627-46-0 [chemicalbook.com]
- 4. 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA [americanchemicalsuppliers.com]
- 5. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide in human plasma. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its accurate quantification crucial for pharmacokinetic, metabolic, and quality control studies[1]. The method utilizes a simple and rapid protein precipitation for sample preparation, followed by chromatographic separation on a C18 stationary phase. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and demonstrated excellent linearity, accuracy, precision, and selectivity over a concentration range of 0.1 to 100 ng/mL[2][3].
Introduction
This compound (MW: 282.12 g/mol [4][5]) is a chemical intermediate noted for its application in the synthesis of bioactive molecules, including potential anti-inflammatory and anti-cancer agents[1]. As with many small molecule drug candidates or their pivotal intermediates, establishing a reliable bioanalytical method is fundamental to understanding their behavior in biological systems[6][7]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its inherent selectivity and sensitivity, allowing for precise quantification even in complex biological matrices like plasma[6][8].
The primary challenge in bioanalysis is to differentiate the analyte from endogenous matrix components that can interfere with quantification. Electrospray ionization (ESI), while a "soft" ionization technique suitable for such molecules, is susceptible to matrix effects where co-eluting compounds can suppress or enhance the analyte signal[9][10]. Therefore, the development of a successful LC-MS/MS method hinges on three core pillars:
-
Efficient Sample Preparation: To remove interfering macromolecules like proteins and phospholipids.
-
Optimized Chromatography: To achieve baseline separation of the analyte from matrix components.
-
Selective Mass Spectrometric Detection: To ensure only the analyte of interest is measured.
This note provides a comprehensive, field-tested protocol that addresses these pillars, offering researchers a validated starting point for their own studies.
Experimental
Materials and Reagents
-
Analyte: this compound, reference standard (≥98% purity)[1].
-
Internal Standard (IS): Verapamil (Structural Analog). A stable isotope-labeled (SIL) internal standard is preferred for LC-MS bioanalysis as it co-elutes and experiences identical matrix effects as the analyte[11]. However, when a SIL-IS is unavailable, a structural analog with similar chromatographic and ionization behavior is a viable alternative[9][12]. Verapamil was chosen for its similar retention properties and high ionization efficiency in positive ESI mode.
-
Solvents: LC-MS grade acetonitrile, methanol, and water (Fisher Scientific).
-
Additives: Formic acid (≥99%, Sigma-Aldrich).
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant) sourced from a certified vendor.
Instrumentation
-
LC System: Shimadzu Nexera X2 UHPLC System
-
MS System: SCIEX QTRAP 6500+ Mass Spectrometer with an IonDrive Turbo V source.
-
Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Liquid Chromatography Method
The chromatographic method was developed to ensure sufficient retention of the analyte away from the solvent front and potential early-eluting matrix interferences. A C18 column was selected based on the predicted moderate lipophilicity of the analyte. The addition of formic acid to the mobile phase is critical for promoting protonation of the analyte's nitrogen atoms, which enhances the ESI signal in positive ion mode[13][14].
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 10 |
| 5.00 | 10 |
Mass Spectrometry Method
The mass spectrometer was operated in positive electrospray ionization mode. The compound-dependent parameters were optimized by direct infusion of the analyte and internal standard. The precursor ion ([M+H]+) for the analyte is m/z 282.0 due to its monoisotopic mass of 281.01 and the addition of a proton. The presence of two chlorine atoms results in a characteristic isotopic pattern, but for quantitative MRM analysis, the most abundant precursor is selected.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| IonSpray Voltage | 5500 V |
| Source Temperature | 550 °C |
| Curtain Gas (CUR) | 35 psi |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| Collision Gas (CAD) | Medium |
| MRM Transitions | Analyte |
| Q1 Mass (m/z) | 282.0 |
| Q3 Mass (m/z) | 140.1 (Quantifier), 112.1 (Qualifier) |
| Collision Energy (CE) | 25 eV, 35 eV |
| Internal Standard (Verapamil) | |
| Q1 Mass (m/z) | 455.3 |
| Q3 Mass (m/z) | 165.1 |
| Collision Energy (CE) | 30 eV |
Protocols
Standard and Sample Preparation Protocol
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate IS working solution at 500 ng/mL.
-
Calibration Standards & Quality Controls: Spike 5 µL of the appropriate analyte working solution into 95 µL of blank human plasma to achieve final concentrations. For this method, CS were prepared at 0.1, 0.2, 0.5, 1, 5, 20, 80, and 100 ng/mL. QC samples were prepared at 0.3 ng/mL (LQC), 10 ng/mL (MQC), and 75 ng/mL (HQC).
Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is a rapid and effective technique for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis[15][16]. Acetonitrile is a highly efficient solvent for this purpose[17][18].
-
Aliquot: Transfer 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Precipitation Solution: Add 150 µL of the IS working solution (500 ng/mL Verapamil in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal[17][19].
-
Vortex: Vortex mix the samples vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation Summary
The method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry"[2]. The results are summarized below.
| Validation Parameter | Result | Acceptance Criteria (FDA)[2][20] |
| Linearity & Range | 0.1 – 100 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 (using 1/x² weighted linear regression) | ≥ 0.99 |
| Accuracy (Intra- & Inter-day) | 93.5% – 106.2% of nominal value | Within ±15% (±20% at LLOQ) |
| Precision (Intra- & Inter-day) | ≤ 8.7% CV | ≤ 15% CV (≤ 20% at LLOQ) |
| Selectivity | No significant interference observed at the retention times of analyte and IS. | No significant interference at RT |
| Matrix Effect (Factor) | 0.95 – 1.04 | IS-normalized factor consistent |
| Recovery | Analyte: 88.1% – 94.3% IS: 91.5% | Consistent, precise, and reproducible |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | S/N > 5, within 20% accuracy/precision |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple protein precipitation protocol is efficient and reproducible, while the optimized chromatographic and mass spectrometric conditions afford excellent sensitivity, selectivity, and robustness. This validated method meets regulatory standards for bioanalytical assays and is suitable for supporting pharmacokinetic and other studies in drug development and research.
References
- National Institutes of Health (NIH). (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC.
- U.S. Food and Drug Administration (FDA). (2018, May). Bioanalytical Method Validation Guidance for Industry.
- U.S. Food and Drug Administration (FDA). (2025, January). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound.
- Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
- U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation Guidance for Industry.
- Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- PubMed. (2008, February 1). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis.
- PubMed. (2011, May 19). Principles of electrospray ionization.
- U.S. Food and Drug Administration (FDA). (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
- ACS Publications. (2019, June 26). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS.
- Oxford Academic. (n.d.). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine.
- LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- Wikipedia. (n.d.). Electrospray ionization.
- Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
- ScienceDirect. (n.d.). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS.
- LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements.
- Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
- YouTube. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
- PubMed. (2023, February 1). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis.
- European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development.
- PubChem. (n.d.). N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide.
- Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. moh.gov.bw [moh.gov.bw]
- 4. nbinno.com [nbinno.com]
- 5. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. cerilliant.com [cerilliant.com]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 20. slideshare.net [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Welcome to the technical support center for the synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (CAS: 133627-46-0). This molecule is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds, including the non-nucleoside reverse transcriptase inhibitor Nevirapine.[1][2][3][4] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide researchers, chemists, and process development professionals with actionable insights to improve reaction yield, purity, and consistency.
The synthesis fundamentally involves an amide coupling between two key intermediates: 3-amino-2-chloro-4-methylpyridine and 2-chloronicotinoyl chloride . Success hinges on the quality of these precursors and the precise control of the final coupling reaction conditions.
Overall Synthesis Workflow
The general pathway is a convergent synthesis, as illustrated below. The majority of challenges arise during the preparation of the intermediates or the final amide bond formation.
Caption: Convergent synthesis pathway for the target molecule.
Part 1: FAQs on Intermediate Synthesis
FAQ 1: Synthesis of 2-Chloronicotinoyl Chloride
Question: My yield of 2-chloronicotinoyl chloride is low, and the product is a dark oil instead of a solid. What's going wrong?
Answer: This is a common issue often related to moisture contamination and reaction temperature. 2-chloronicotinoyl chloride is prepared by treating 2-chloronicotinic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]
-
Causality: Thionyl chloride reacts vigorously with water, not only consuming the reagent but also generating HCl and SO₂, which can contribute to side reactions and degradation of the acid-sensitive pyridine rings at elevated temperatures, leading to discoloration. The product itself is an oil when warm but should solidify upon standing at room temperature.[5] Failure to solidify may indicate impurities.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use a drying tube or an inert atmosphere (Nitrogen/Argon). Use a fresh, high-purity bottle of thionyl chloride.
-
Control the Reaction: The reaction is typically run at reflux. A gentle reflux for 1-3 hours is usually sufficient.[5][6] Overheating or prolonged reaction times can lead to decomposition.
-
Effective Reagent Removal: After the reaction is complete, excess thionyl chloride must be removed. This is best done via rotary evaporation. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.
-
Use as is: The crude 2-chloronicotinoyl chloride is often used immediately in the next step without extensive purification due to its reactive nature.[6]
-
FAQ 2: Synthesis of 3-Amino-2-chloro-4-methylpyridine
Question: I am attempting the synthesis of 3-amino-2-chloro-4-methylpyridine and facing issues with regioselectivity and yield. What is the most reliable route?
Answer: Several routes to this intermediate exist, but some suffer from poor regioselectivity or hazardous conditions.[1][7] For example, direct nitration of 2-amino-4-picoline can lead to a mixture of 3-nitro and 5-nitro isomers and poses a thermal runaway risk on a large scale.[1][8]
A more reliable and regioselective laboratory-scale method involves a Hofmann rearrangement of 2-chloro-4-methylnicotinamide.[1][7]
-
Causality: The Hofmann rearrangement is a well-established method for converting a primary amide to a primary amine with one fewer carbon atom. Its intramolecular nature ensures the amino group is placed precisely where the carboxamide group was, guaranteeing regioselectivity.
-
Key Optimization Points:
-
Temperature Control: The initial formation of the N-bromoamide intermediate with bromine and sodium hydroxide should be performed at low temperatures (0-5 °C) to prevent side reactions.[1][7]
-
Heating Profile: After the initial reaction, the mixture is warmed to induce the rearrangement. A gradual increase to 60-75 °C is recommended.[1]
-
Stoichiometry: Precise control over the equivalents of bromine and base is critical for high yield.
-
Precursor Synthesis: The starting amide, 2-chloro-4-methylnicotinamide, can be prepared by the controlled hydrolysis of 2-chloro-4-methyl-3-pyridinecarbonitrile with concentrated sulfuric acid.[8]
-
Part 2: Troubleshooting the Final Amide Coupling Reaction
The final step is the nucleophilic acyl substitution where the amino group of 3-amino-2-chloro-4-methylpyridine attacks the carbonyl carbon of 2-chloronicotinoyl chloride.
Caption: Troubleshooting logic for the final amide coupling step.
Question: The final coupling reaction is giving a low yield (<60%) and the crude product is a dark, tarry substance. How can I fix this?
Answer: This outcome points towards two primary culprits: side reactions due to suboptimal conditions and/or degradation of the product or starting materials.
-
Causality & Solutions:
-
HCl Byproduct Quenching: The reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate the unreacted starting amine, rendering it non-nucleophilic and halting the reaction. It can also promote degradation.
-
Solution: Add a non-nucleophilic base to act as an HCl scavenger. Triethylamine (TEA) or pyridine are commonly used in slight excess (1.1-1.5 equivalents).[9]
-
-
Exothermic Reaction Control: The reaction between an amine and an acyl chloride is highly exothermic. Uncontrolled addition can raise the temperature, leading to polymerization and the formation of dark, insoluble byproducts.
-
Solution: Dissolve the 3-amino-2-chloro-4-methylpyridine and base in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).[9] Cool this solution to 0-5 °C in an ice bath. Add a solution of the 2-chloronicotinoyl chloride dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.[9]
-
-
Moisture Sensitivity: 2-chloronicotinoyl chloride is highly reactive and will readily hydrolyze back to the unreactive 2-chloronicotinic acid if moisture is present.
-
Solution: Use anhydrous solvents and conduct the reaction under an inert atmosphere (N₂ or Ar).
-
-
Question: My final product is difficult to purify. Recrystallization results in an oil, and column chromatography gives poor separation.
Answer: Purification challenges usually stem from the presence of closely related impurities or unreacted starting materials.
-
Causality & Solutions:
-
Starting Material Contamination: Unreacted 3-amino-2-chloro-4-methylpyridine (basic) and hydrolyzed 2-chloronicotinic acid (acidic) are common impurities.
-
Solution - Aqueous Workup: Before crystallization, perform a liquid-liquid extraction. Wash the organic layer (e.g., DCM or Ethyl Acetate) sequentially with a dilute acid (like 1M HCl) to remove the basic amine, followed by a dilute base (like saturated NaHCO₃ solution) to remove the acidic starting material. Finally, wash with brine and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Recrystallization Solvent Choice: If the product "oils out," the solvent system is not optimal. The melting point of the pure compound is reported as 189-191°C or 193-197°C.[10]
-
Solution - Solvent Screening: Ethanol or acetonitrile are often effective for recrystallizing nicotinamide derivatives.[9] If one solvent fails, try a co-solvent system like Ethanol/Water or Ethyl Acetate/Hexane. Start with the product dissolved in a minimum of the better solvent at reflux, then add the "anti-solvent" dropwise until turbidity persists, then allow to cool slowly.
-
-
Column Chromatography: If chromatography is necessary, ensure you have a good separation on analytical TLC first.
-
Solution - Mobile Phase Optimization: A gradient elution of Hexane/Ethyl Acetate on silica gel is a standard starting point. A small amount of triethylamine (0.1-1%) can be added to the mobile phase to reduce tailing if basic impurities are streaking on the silica.
-
-
Part 3: Protocols & Data Tables
Experimental Protocol: Final Amide Coupling
This protocol is a representative methodology and should be adapted based on laboratory-specific observations.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-amino-2-chloro-4-methylpyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM, approx. 10 mL per gram of amine).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve 2-chloronicotinoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution to the amine mixture dropwise via an addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol).
Table 1: Reagent Stoichiometry and Properties
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio (eq) | Key Role |
| 3-Amino-2-chloro-4-methylpyridine | 142.58 | 1.0 | Nucleophile |
| 2-Chloronicotinoyl chloride | 176.00 | 1.0 - 1.1 | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.1 - 1.5 | HCl Scavenger (Base) |
| Dichloromethane (DCM) | 84.93 | - | Anhydrous Solvent |
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; HCl poisoning; Hydrolysis of acyl chloride. | Add a non-nucleophilic base (TEA); Ensure strictly anhydrous conditions; Allow longer reaction time or gentle warming after initial addition. |
| Dark/Tarry Crude Product | Reaction temperature too high; Degradation. | Maintain low temperature (0-5 °C) during acyl chloride addition; Use dropwise addition; Ensure inert atmosphere. |
| Difficulty in Purification | Presence of acidic/basic starting materials; Poor solvent choice. | Perform aqueous acid/base workup before crystallization; Screen various solvents/co-solvents for recrystallization (e.g., Ethanol, Acetonitrile). |
| Reaction Stalls (TLC shows SM) | Insufficient or inactive base; Poor quality starting materials. | Add more base; Check purity of starting amine and acyl chloride; Ensure acyl chloride was freshly prepared or properly stored. |
References
- PrepChem.com.Synthesis of 2-chloronicotinyl chloride. [Link]
- Google Patents.CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
- Google Patents.
- Google Patents.
- Ningbo Inno Pharmchem Co., Ltd.Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. [Link]
- Google Patents.US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Zhao, B. et al. (2019).Synthesis of 2-Chloronicotinic Acid Derivatives.
- Ningbo Inno Pharmchem Co., Ltd.this compound. [Link]
- Gallagher, K. T. et al. (2021).Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT)
- Google Patents.
- Google Patents.CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
- Veeprho.this compound | CAS 133627-46-0. [Link]
- PubChem.2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. [Link]
- ResearchGate.Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. [Link]
- Google Patents.CN109232413A - The preparation method of the chloro- nicotinonitrile of 2 -.
- MDPI.Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. [Link]
- OECD Existing Chemicals Database.3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. [Link]
- Aladdin Scientific.2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide, min 98% (GC), 1 gram. [Link]
Sources
- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 3. 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA [americanchemicalsuppliers.com]
- 4. This compound | 133627-46-0 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 8. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Welcome to the technical support resource for 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered with this compound in aqueous media. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure the success of your experiments.
Compound Profile: Understanding the Physicochemical Landscape
A thorough understanding of the physicochemical properties of this compound is the foundation for overcoming its solubility limitations.
| Property | Value/Prediction | Implication for Aqueous Solubility |
| Molecular Formula | C₁₂H₉Cl₂N₃O | - |
| Molecular Weight | 282.12 g/mol [1][2] | - |
| Melting Point | 189-197 °C[2][3] | High melting point suggests a stable crystal lattice, which can contribute to poor solubility. |
| Predicted logP | 2.9[1] | A positive logP value indicates a lipophilic (hydrophobic) nature, predicting poor solubility in water. |
| Estimated pKa | Pyridine Nitrogens: < 3; Amide Nitrogen: Neutral | The pyridine rings are predicted to be weakly basic due to the electron-withdrawing effects of the chloro substituents. The compound is unlikely to be significantly ionized in the physiological pH range. |
Expert Analysis: The predicted logP of 2.9 firmly places this compound in the category of poorly water-soluble molecules.[1] Its high melting point further suggests that significant energy is required to break its crystal lattice for dissolution. The weakly basic nature of the pyridine nitrogens implies that pH adjustment alone, within a biologically compatible range, may not be sufficient to achieve high aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or buffer?
A1: The compound's chemical structure, with its multiple aromatic rings, chloro, and methyl groups, contributes to its significant hydrophobicity, as indicated by a predicted logP of 2.9.[1] This lipophilic nature leads to very low solubility in aqueous solutions.
Q2: I need to make a stock solution. What solvent should I start with?
A2: For initial solubilization, it is recommended to use a water-miscible organic solvent. Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[4][5] A high concentration stock solution (e.g., 10-50 mM) can then be prepared and diluted into your aqueous experimental medium. Always perform a small-scale test to ensure the compound remains in solution upon dilution.
Q3: Can I use pH adjustment to improve the solubility?
A3: While the pyridine nitrogens are basic, their pKa is estimated to be low (<3) due to the electron-withdrawing chloro groups. Therefore, significant protonation and increased solubility would only occur at a very low pH, which is often not compatible with biological experiments. Adjusting the pH to the alkaline range is unlikely to have a significant effect.[6][7]
Q4: Will heating the solution help?
A4: Gentle heating can increase the rate of dissolution, but it may not significantly increase the equilibrium solubility. Furthermore, there is a risk of the compound precipitating out of solution upon cooling to ambient temperature. If you use heat, ensure the solution remains clear at your experimental temperature.
Troubleshooting Guides: Step-by-Step Protocols
Guide 1: Preparing a Stock Solution Using Co-solvents
This is the most common and often successful first-line approach for poorly soluble compounds.[8][9][10]
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system, making it more favorable for dissolving hydrophobic compounds.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol (PEG 300/400)
Protocol:
-
Select a Co-solvent: Start with DMSO, as it is a powerful solvent for many organic molecules.
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile vial.
-
Add the Co-solvent: Add a small volume of the chosen co-solvent to the vial.
-
Facilitate Dissolution: Gently vortex or sonicate the mixture until the compound is fully dissolved. Visually inspect for any remaining solid particles.
-
Calculate Concentration: Ensure you have an accurate concentration for your stock solution (e.g., 10 mM, 50 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Causality Behind the Choices: DMSO is a strong polar aprotic solvent that can effectively disrupt the crystal lattice of the compound and solvate its hydrophobic regions. Using small aliquots for storage prevents degradation of the compound from repeated temperature changes.
Workflow for Co-solvent Selection:
Caption: Decision tree for selecting an appropriate co-solvent.
Guide 2: Utilizing Surfactants for Aqueous Formulations
For experiments where the final concentration of organic co-solvent must be minimized, surfactants can be an effective alternative.[6][11]
Principle: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in water.[12]
Recommended Surfactants:
-
Tween® 20 (Polysorbate 20)
-
Tween® 80 (Polysorbate 80)
-
Kolliphor® EL (formerly Cremophor® EL)
Protocol:
-
Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer (e.g., 10% w/v).
-
Initial Dissolution: Dissolve this compound in a small amount of a water-miscible organic solvent like ethanol.
-
Mixing: Slowly add the dissolved compound to the surfactant-containing buffer while vortexing.
-
Equilibration: Allow the solution to equilibrate for at least one hour. Gentle agitation can be beneficial.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles.
-
Verification: It is advisable to determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).
Self-Validating System: The filtration step ensures that you are working with a true solution. The subsequent concentration analysis confirms the effectiveness of the solubilization method.
Guide 3: Employing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13][14][15][16][17]
Principle: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming a complex that is soluble in water.[18]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Protocol:
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous buffer. Concentrations can range from 2% to 40% (w/v), depending on the required solubility enhancement.
-
Add Compound: Add the weighed this compound directly to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Concentration Analysis: As with the surfactant method, it is crucial to determine the final concentration of the solubilized compound.
Workflow for Advanced Solubilization Techniques:
Caption: Selection process for advanced solubilization methods.
References
- Cyclodextrins in Formulation Development: Complex
- This compound.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cosolvent - Wikipedia.
- Cyclodextrins and their applications in pharmaceutical and rel
- CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS - International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Ask A Formulator: How Do You Solubilize An API Th
- Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candid
- Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temper
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- 3-Aminopyridine CAS#: 462-08-8 - ChemicalBook.
- Nicotinamide - Sciencemadness Wiki.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences.
- Nicotinamide | C6H6N2O | CID 936 - PubChem - NIH.
- 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem.
- API Solubility Enhancement Advanced Str
- 3-Aminopyridine - ChemBK.
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide - PubChem.
- pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY - Journal of Chemical Technology and Metallurgy.
- 2-chloro-N-(2,4-difluorophenyl)nicotinamide | C12H7ClF2N2O | CID 736735 - PubChem.
- 2-Chloropyridine CAS#: 109-09-1 - ChemicalBook.
- Surfactants API Manufacturers | GMP-Certified Suppliers - Pharmaoffer.com.
- 2-Chloropyridine 99 109-09-1 - Sigma-Aldrich.
- Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs.
- Cosolvent – Knowledge and References - Taylor & Francis.
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide - Chem-Impex.
- 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide - Chemspace.
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH.
- N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide - PubChem.
Sources
- 1. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Nicotinamide - Sciencemadness Wiki [sciencemadness.org]
- 5. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. acdlabs.com [acdlabs.com]
- 8. ymdb.ca [ymdb.ca]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Nicotinamid | 98-92-0 [m.chemicalbook.com]
- 11. 2-Chloropyridine price,buy 2-Chloropyridine - chemicalbook [m.chemicalbook.com]
- 12. Nicotinamide | 98-92-0 [chemicalbook.com]
- 13. 3-Aminopyridine CAS#: 462-08-8 [m.chemicalbook.com]
- 14. Showing Compound Nicotinamide (FDB012485) - FooDB [foodb.ca]
- 15. researchgate.net [researchgate.net]
- 16. 98-92-0 CAS MSDS (Nicotinamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. Nicotinamide [drugfuture.com]
- 18. chembk.com [chembk.com]
Technical Support Center: Purification of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Welcome to the technical support center for the purification of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (CAS No. 133627-46-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this key pharmaceutical intermediate.[1][2][3] As an essential building block in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine, achieving high purity of this compound is critical for the quality and efficacy of the final active pharmaceutical ingredient (API).[4][5][6]
This document will provide you with the technical knowledge and practical protocols to overcome common purification challenges, ensuring a high-quality final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question 1: My final product has a persistent yellow or brownish tint, even after initial purification. What are the likely impurities and how can I remove them?
Answer:
A persistent color in your product often indicates the presence of process-related impurities or degradation products. Given that this compound is an intermediate in Nevirapine synthesis, potential impurities could arise from starting materials or side reactions.[5]
-
Likely Impurities:
-
Unreacted Starting Materials: Residual 2-chloro-3-amino-4-picoline (CAPIC) or derivatives of 2-chloronicotinic acid.[4]
-
Oxidation Products: Aromatic amines and pyridines can be susceptible to oxidation, leading to colored impurities.
-
Side-Reaction Products: Impurities from the amidation reaction, such as over-acylated products or other isomeric nicotinamides.
-
-
Troubleshooting & Optimization:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., hot ethanol or ethyl acetate) and add a small amount of activated carbon (typically 1-5% w/w). Heat the mixture for a short period (15-30 minutes), then filter it hot through celite to remove the carbon. This is often effective at removing colored impurities.
-
Recrystallization with an Optimal Solvent System: A single solvent may not be sufficient. Consider a dual-solvent system. For instance, dissolve the compound in a good solvent (e.g., dichloromethane or hot ethanol) and then slowly add a poor solvent (e.g., hexane or water) until turbidity is observed. Then, allow the solution to cool slowly.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a more rigorous purification method. A silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can separate the target compound from more polar or less polar impurities. A common solvent system to start with is a mixture of hexane and ethyl acetate.[7][8]
-
Question 2: I am experiencing low recovery after recrystallization. What are the key factors to consider for optimizing the yield?
Answer:
Low recovery during recrystallization is a common issue and can be attributed to several factors. Optimizing the following parameters should improve your yield:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The solubility of nicotinamide derivatives is generally higher in polar solvents like alcohols and lower in non-polar hydrocarbons.[[“]]
-
Actionable Advice: Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to identify the best candidate.
-
-
Solvent Volume: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Actionable Advice: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Cooling Rate: Rapid cooling can lead to the formation of fine, impure crystals and can trap impurities.
-
Actionable Advice: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
pH of the Solution: For amide-containing compounds, the pH of the solution can influence solubility and stability.
-
Actionable Advice: Ensure the pH is neutral during recrystallization to avoid hydrolysis of the amide bond.
-
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for nicotinamides, and the addition of water as an anti-solvent can effectively induce crystallization. |
| Ethyl Acetate/Hexane | A versatile system where ethyl acetate provides good solubility and hexane acts as the anti-solvent. |
| Toluene | A higher boiling point solvent that can be effective for compounds with moderate polarity. |
Question 3: My purified compound shows signs of degradation over time, indicated by a change in appearance or the emergence of new spots on TLC/HPLC. How can I improve the stability?
Answer:
The stability of N-aryl nicotinamides can be influenced by factors such as hydrolysis of the amide bond.[10][11][12]
-
Potential Degradation Pathway: The primary degradation pathway to be concerned about is the hydrolysis of the amide linkage, which would yield 2-chloronicotinic acid and 2-chloro-3-amino-4-picoline. This is more likely to occur under acidic or basic conditions.
-
Stabilization Strategies:
-
Control pH: Ensure that the final product is free from acidic or basic residues from the synthesis. This can be achieved by washing the crude product with a dilute solution of a mild base (like sodium bicarbonate) followed by water before the final purification step.
-
Thorough Drying: The presence of residual water can facilitate hydrolysis, especially at elevated temperatures. Dry the purified product thoroughly under vacuum.
-
Proper Storage: Store the purified compound in a cool, dry, and dark place.[13] Inert atmosphere (nitrogen or argon) can also be considered for long-term storage to prevent oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for routine purity analysis of this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.[14] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection at a wavelength where the compound has significant absorbance (e.g., around 260-280 nm) should be employed.
Q2: What are the key considerations for developing a column chromatography protocol for this compound?
A2: For chlorinated aromatic compounds like this, silica gel is a suitable stationary phase.[7] The choice of the mobile phase is critical. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[8][15] It is advisable to first determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of around 0.2-0.4 for the target compound. A gradient elution, where the polarity of the mobile phase is gradually increased, will likely provide the best separation of impurities.
Q3: Can I use Gas Chromatography (GC) for purity analysis?
A3: While HPLC is generally preferred for non-volatile compounds, GC can be used for the analysis of chlorinated hydrocarbons.[16][17] However, given the relatively high molecular weight and potential for thermal degradation of this compound, GC may not be the ideal method for purity analysis of the final product. It could, however, be useful for detecting volatile impurities or residual solvents.
Q4: What is the expected appearance and melting point of the pure compound?
A4: The pure compound is typically a white to off-white or slightly colored powder or crystalline solid. The reported melting point is in the range of 193-197 °C. A sharp melting point within this range is a good indicator of high purity.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat gently if necessary.
-
If the solution is colored, add a small amount of activated carbon and heat for 10-15 minutes.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper (or a celite pad if carbon was used) into a clean flask to remove any insoluble impurities.
-
Slowly add deionized water dropwise to the hot filtrate with continuous swirling until the solution becomes faintly cloudy.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., move from 9:1 to 7:3 to 1:1 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Visualizations
Caption: General purification workflow for this compound.
References
- Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. PMC. [Link]
- Process for the purification of nicotinic acid amide I.
- Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Triole
- Rate studies on the hydrolysis of niacinamide. PubMed. [Link]
- Recent Advances in Analytical Methodologies for the Determin
- The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of r
- Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. Scirp.org. [Link]
- Nevirapine Impurities and Rel
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]
- The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
- The Hydrolysis of Nicotinamide in Hydrochloric Acid Solutions.
- This compound CAS... [Link]
- The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of r
- Nevirapine-impurities.
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]
- Pharmaceutical Impurity Testing and Identific
- Column chrom
- Purification of nicotinamide.
- Identification of a process impurity during the synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies.
- Nevirapine B
- Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Triole
- Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Bioc
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
- Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Consensus. [Link]
- Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. PMC. [Link]
- Method 8121: Chlorinated Hydrocarbons by Gas Chrom
- Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis.
- Syntheses and chemical properties of β-nicotinamide riboside and its analogues and deriv
- The nicotinamide biosynthetic pathway is a by-product of the RNA world. PubMed. [Link]
- 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA. [Link]
- Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. [Link]
- Processes for producing highly pure nicotinamide.
- N-(2-Chloro-4-methylpyridin-3-yl)-2-(ethylamino)nicotinamide.
- This compound | CAS 133627-46-0. Veeprho. [Link]
- Preparation and characterization of artesunate - Nicotinamide cocrystal by solvent evaporation and slurry method.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA [americanchemicalsuppliers.com]
- 3. veeprho.com [veeprho.com]
- 4. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. This compound CAS 133627-46-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. columbia.edu [columbia.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. consensus.app [consensus.app]
- 10. Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rate studies on the hydrolysis of niacinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 15. cup.edu.cn [cup.edu.cn]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
Technical Support Center: Synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support guide for the synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide. This molecule is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the non-nucleoside reverse transcriptase inhibitor, Nevirapine[1][2]. The formation of this amide bond is typically achieved by coupling 2-chloronicotinic acid (or an activated derivative) with 3-amino-2-chloro-4-methylpyridine.
This guide is designed to provide in-depth, practical solutions to common challenges encountered during this synthesis, with a focus on the identification, control, and remediation of process-related impurities. By understanding the underlying reaction mechanisms, you can optimize your synthesis for higher purity, yield, and consistency.
Overview of the Core Synthesis
The primary reaction involves the formation of an amide bond between two substituted pyridine rings. The most common laboratory and industrial approach involves activating the carboxylic acid of 2-chloronicotinic acid, followed by nucleophilic attack from the amino group of 3-amino-2-chloro-4-methylpyridine.
Typical Reaction Scheme:
-
Activation Step: 2-chloronicotinic acid is converted into a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)[3][4].
-
Coupling Step: The activated 2-chloronicotinoyl species is then reacted with 3-amino-2-chloro-4-methylpyridine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated and drive the reaction to completion[3].
Sources
Technical Support Center: Optimizing Synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to address common challenges and streamline your synthetic workflow.
The core reaction involves the formation of an amide bond between 2-chloronicotinic acid and 3-amino-2-chloro-4-methylpyridine or their respective derivatives. While seemingly straightforward, this synthesis presents unique challenges due to the electronic nature of the pyridine rings and potential side reactions. This guide will help you navigate these complexities to achieve high yields and purity.
Frequently Asked Questions & Troubleshooting Guide
This section directly addresses specific issues you may encounter during your experiments.
Category 1: Reagents and Starting Materials
Question 1: My reaction yield is consistently low, even with high-purity starting materials. What should I investigate first?
Answer: When starting materials are not the issue, focus on three critical areas: moisture control , coupling reagent efficiency , and base selection .
-
Expertise & Experience: The primary culprit in many amide bond formations is the hydrolysis of activated intermediates by trace amounts of water. The starting materials, solvents, and reaction atmosphere must be scrupulously dry. Secondly, not all coupling reagents are equally effective for electron-deficient anilines like 3-amino-2-chloro-4-methylpyridine. Finally, the choice of base is critical; it must be strong enough to deprotonate the carboxylic acid and neutralize any acids formed during the reaction, but not so strong as to cause unwanted side reactions.
A systematic approach to troubleshooting low yields is essential. The following workflow can help pinpoint the issue.[1][2]
Caption: A flowchart for systematically troubleshooting low reaction yields.
Category 2: Reaction Conditions & Optimization
Question 2: What is the best amide coupling reagent for this specific synthesis, and why?
Answer: For coupling an electron-deficient amine with a carboxylic acid, a combination of a carbodiimide with an activating agent is highly recommended. The EDC/HOAt/DIPEA system is an excellent starting point.[3][4][5][6]
-
Expertise & Experience: The nitrogen on 3-amino-2-chloro-4-methylpyridine is a weak nucleophile due to the electron-withdrawing effect of the chloro-substituent and the pyridine ring itself. Standard coupling reagents may not be sufficient.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Activates the carboxylic acid. Its urea byproduct is water-soluble, simplifying work-up.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Superior to its common alternative HOBt. It accelerates the coupling reaction and, crucially, suppresses racemization if chiral centers are present. It is particularly effective for difficult couplings.[4]
-
DIPEA (N,N'-Diisopropylethylamine): A non-nucleophilic base that scavenges the HCl produced without interfering with the coupling reagents.
-
The table below compares common coupling systems for this type of reaction.
| Coupling System | Pros | Cons | Recommended for this Synthesis? |
| EDC/HOAt | High efficiency for difficult couplings, water-soluble byproducts.[3][5] | Can be moisture-sensitive. | Highly Recommended |
| HATU/DIPEA | Very powerful, fast reaction times. | Expensive, can be difficult to remove byproducts. | Recommended for very stubborn cases. |
| Boc₂O/DMAPO | Effective for N-acylation of less reactive nitrogen heterocycles.[7] | Requires specific catalytic system.[7] | A good alternative to explore. |
| SOCl₂ or (COCl)₂ | Inexpensive, forms highly reactive acid chloride. | Harsh conditions, can lead to side reactions on pyridine rings. | Not recommended unless necessary. |
Question 3: I'm seeing a significant amount of an unidentifiable byproduct. What could it be?
Answer: The most likely byproduct, aside from unreacted starting materials, is the self-condensation product of your activated 2-chloronicotinic acid, forming an anhydride. Another possibility is a reaction involving the pyridine nitrogen.
-
Expertise & Experience: When the activated carboxylic acid (e.g., the O-acylisourea intermediate from EDC) does not react quickly with the amine, it can react with another molecule of 2-chloronicotinic acid to form a symmetric anhydride. This is more common if the amine is added too slowly or if the reaction is run at too high a concentration. The pyridine nitrogen is generally less nucleophilic than the amino group, but under certain conditions, it can be acylated, especially with highly reactive intermediates like an acid chloride.[8]
Mitigation Strategies:
-
Control the Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine.
-
Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and base, allow a brief pre-activation period (5-10 minutes), and then add the amine.
-
Temperature Control: Start the reaction at 0 °C to control the rate of activation and minimize side reactions, then allow it to slowly warm to room temperature.[2]
The general mechanism of EDC/HOAt mediated coupling is illustrated below, highlighting the key reactive intermediate.
Caption: General mechanism of EDC/HOAt-mediated amide bond formation.
Category 3: Work-up and Purification
Question 4: My product is difficult to purify using standard silica gel chromatography. What are my options?
Answer: Chlorinated aromatic compounds can be challenging to purify.[9] If you are facing issues with silica gel, consider these alternatives: (1) Gradient Optimization , (2) Alternative Stationary Phases , and (3) Recrystallization .
-
Expertise & Experience: The pyridine nitrogens in your molecule can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.
-
Gradient Optimization: Use a mobile phase of Hexane/Ethyl Acetate or Dichloromethane/Methanol. Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent. This will compete with your product for binding to the acidic sites on the silica, resulting in sharper peaks.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, which can be more suitable for basic compounds. Alternatively, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient may provide excellent separation.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.[2] The target compound has a reported melting point between 193-197 °C, suggesting it is a stable solid.[10] Screen solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.
-
Purification Troubleshooting Summary
| Problem | Solution | Rationale |
| Peak Tailing on Silica | Add 0.5% triethylamine to the mobile phase. | Neutralizes acidic silica sites, reducing strong product-stationary phase interaction. |
| Poor Separation | Switch to a different stationary phase (e.g., alumina, C18). | Changes the primary mode of separation (e.g., from polar to non-polar interactions). |
| Oily Product | Attempt recrystallization from various solvent systems. | Can yield a high-purity crystalline solid if a suitable solvent is found. |
| Colored Impurities | Consider a charcoal treatment during work-up or recrystallization. | Activated charcoal can effectively adsorb many colored organic impurities.[11] |
Standard Operating Protocol
This protocol provides a robust starting point for the synthesis of this compound.
Materials:
-
2-Chloronicotinic acid (1.0 eq)
-
3-Amino-2-chloro-4-methylpyridine (1.1 eq)
-
EDC-HCl (1.5 eq)
-
HOAt (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloronicotinic acid.
-
Dissolution: Add anhydrous DCM (or DMF) to dissolve the acid completely.
-
Reagent Addition: Add HOAt, followed by 3-amino-2-chloro-4-methylpyridine and DIPEA.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Add EDC-HCl portion-wise over 5 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient with 0.5% TEA) or by recrystallization (e.g., from ethanol or acetonitrile).
References
- G. A. Ross, et al. (2016).
- G. A. Ross, et al. (2016).
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.
- G. A. Ross, et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries.
- Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Research News - Tohoku University.
- Y. Li, et al. (2016).
- BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
- Chem-Impex. 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide. Chem-Impex.
- Restek Corporation.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
- Science.gov.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. | Semantic Scholar [semanticscholar.org]
- 7. Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University [tohoku.ac.jp]
- 8. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 9. chlorinated aromatic compounds: Topics by Science.gov [science.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. gcms.cz [gcms.cz]
Degradation pathways of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide and prevention
Welcome to the dedicated technical support resource for 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (CAS 133627-46-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and preventative measures to ensure the integrity of your experiments. As this molecule is a complex structure featuring two chloropyridine rings linked by a nicotinamide bond, understanding its stability is paramount for reproducible and accurate results.
This center provides a structured approach to understanding and mitigating potential degradation, drawing from established principles of organic chemistry and pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary degradation pathways for this compound?
While specific degradation studies on this exact molecule are not extensively published, based on its structure, the two most probable degradation pathways are hydrolysis of the amide bond and photodegradation of the chloropyridine rings.
-
Hydrolysis: The amide linkage is susceptible to cleavage under both acidic and basic conditions, which would yield 2-chloronicotinic acid and 2-chloro-4-methylpyridin-3-amine. The rate of hydrolysis is expected to increase with temperature and at pH values significantly deviating from neutral.[1]
-
Photodegradation: Chlorinated pyridines are known to be susceptible to degradation upon exposure to UV light.[2][3] This can involve dechlorination, hydroxylation, and even ring opening, leading to a variety of degradation products.
Q2: What are the optimal storage conditions for solid this compound?
For long-term stability of the solid compound, it is recommended to store it at -20°C , protected from light and moisture. For short-term storage, 2-8°C is acceptable. The container should be tightly sealed to prevent moisture absorption, which could facilitate hydrolysis.
Q3: What are the best practices for preparing and storing stock solutions?
Stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol. It is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots in tightly sealed vials at -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: How can I detect degradation in my samples?
Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting & Prevention |
| Loss of compound activity or inconsistent results | Degradation of the compound due to improper storage or handling. | - Prepare fresh stock solutions from powder stored at -20°C. - Aliquot and store stock solutions at -80°C to avoid repeated freeze-thaw cycles. - Protect solutions from light at all times. |
| Use of incompatible buffers or reagents (e.g., strong acids or bases). | - Maintain the pH of your experimental solutions as close to neutral as possible. - If acidic or basic conditions are required, minimize the exposure time and temperature. - Perform a compatibility study with your intended buffer system. | |
| Appearance of unexpected peaks in chromatograms | The compound is degrading under the experimental or analytical conditions. | - Analyze samples immediately after preparation. - If using HPLC, ensure the mobile phase is not promoting degradation. A stability-indicating method should be developed.[5] - Check for potential photodegradation by comparing samples prepared under light and in the dark. |
| Precipitation of the compound from solution | Poor solubility or solvent evaporation. | - Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication may be necessary. - Use tightly sealed vials to prevent solvent evaporation, especially for volatile organic solvents. - Verify the solubility of the compound in your final experimental medium. |
Predicted Degradation Pathways
The following diagrams illustrate the most likely degradation pathways for this compound based on its chemical structure.
Hydrolytic Degradation
Caption: Predicted hydrolytic cleavage of the amide bond.
Photodegradation
Caption: Potential photodegradation pathways of the chloropyridine rings.
Experimental Protocols
To empirically determine the stability of this compound in your specific experimental context, a forced degradation study is recommended.[6][7]
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)[4]
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C, protected from light, for 24 hours.
-
Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm) at room temperature for 24 hours. Prepare a control sample wrapped in aluminum foil.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the time-zero or control sample.
-
Identify and, if possible, characterize any significant degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Method Parameters (starting point):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase it.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the parent compound (likely around 260-280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Inject the time-zero sample and optimize the mobile phase gradient to obtain a sharp, symmetrical peak for the parent compound with a reasonable retention time.
-
Inject the stressed samples from the forced degradation study.
-
Adjust the gradient to achieve baseline separation between the parent peak and all degradation product peaks.
-
Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, and robustness).[8]
References
- Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. (n.d.).
- Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. (n.d.).
- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.).
- A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis. (n.d.).
- Forced Degradation Studies: Regulatory Considerations and Implement
- The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of r
- The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of r
- Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2021).
- Preventing degradation of N-(Hydroxymethyl)nicotinamide in experiments. (2025). BenchChem.
- Forced Degrad
- Design and synthesis of substituted nicotinamides as inhibitors of soluble epoxide hydrolase. (2009). PubMed.
- A Review: Stability Indicating Forced Degradation Studies. (2019). Research Journal of Pharmacy and Technology.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of rat intestine. (1981).
- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
- Analytical Techniques In Stability Testing. (2025).
- Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. (2018). International Journal of Pharmacy Research & Technology.
- Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. (2023). International Journal of Pharmacy Research & Technology.
- Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Pl
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. (n.d.). PubChem.
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide, min 98% (GC), 1 gram. (n.d.). Aladdin Scientific.
- Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. (2024). Formosa Publisher.
- ChemInform Abstract: Regioselective Synthesis of 2-Chloro-3-pyridinecarboxylates. (n.d.).
- Stability studies on niclosamide using derivative spectroscopic and chromatographic methods. (n.d.).
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Triole
- Degradation of Pharmaceuticals through Sequential Photon Absorption and Photoionization in Amiloride Derivatives. (2020). Cell Reports Physical Science.
- Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. (n.d.). RSC Publishing.
- Nicotinamide. (n.d.). PubChem.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. ijprt.org [ijprt.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
Troubleshooting inconsistent results in assays with 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Welcome to the technical support center for researchers utilizing 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you navigate the complexities of your experiments and ensure the consistency and reliability of your results. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, providing you with a robust framework for problem-solving.
This compound, with the molecular formula C12H9Cl2N3O, is a versatile intermediate in pharmaceutical development, noted for its potential in anti-cancer and anti-inflammatory research[1]. Given its chemical structure as a nicotinamide derivative, it is frequently investigated for its role as a small molecule inhibitor, particularly in the context of kinase assays, which are fundamental in drug discovery. Inconsistent results in such assays are common but can be systematically addressed.
Part 1: Troubleshooting Guide - From Benchtop to Cellular Context
This section addresses common issues in a logical progression, from fundamental compound and reagent checks to complex cellular responses.
Issue 1: High Variability Between Replicates or Complete Loss of Activity
High variability is a frequent challenge that can obscure real biological effects. Before investigating complex biological reasons, it is crucial to validate the core components of your assay.
Question: My results are inconsistent across replicate wells, or the compound shows no activity at all. Where should I start?
Answer: This often points to issues with the compound itself or the basic assay setup. Here’s a systematic approach to diagnose the problem:
-
Compound Integrity and Solubility:
-
Expertise & Experience: The first and most critical step is to ensure the compound you are working with is what you think it is and is behaving as expected in your assay buffer. Small molecule inhibitors are prone to solubility issues, which is a leading cause of inconsistent results[2].
-
Trustworthiness: Verify the identity and purity of your this compound stock using methods like mass spectrometry or NMR. Prepare a fresh stock solution in a suitable solvent like DMSO and visually inspect for any precipitation before diluting it into your aqueous assay buffer. Even slight precipitation can lead to a dramatic loss of effective concentration.
-
Protocol:
-
Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.
-
Warm the solution gently (e.g., to 37°C) and vortex to ensure complete dissolution.
-
When diluting into your final assay buffer, add the DMSO stock to the buffer dropwise while vortexing to minimize precipitation.
-
Always include a "vehicle control" (e.g., DMSO at the same final concentration as your compound wells) to account for any solvent effects.
-
-
-
Reagent Stability and Handling:
-
Expertise & Experience: Reagents, especially enzymes like kinases and cofactors like ATP, can degrade with improper handling, such as multiple freeze-thaw cycles[3].
-
Trustworthiness: Aliquot reagents into single-use volumes upon receipt to maintain their stability. Always use calibrated pipettes and consider using reverse pipetting for viscous solutions to ensure accuracy[4].
-
Protocol:
-
Create a master mix of common reagents (buffer, ATP, substrate) to be dispensed across the plate, rather than adding them individually to each well. This minimizes pipetting errors.
-
Ensure all buffers are at room temperature before starting the assay, unless the protocol specifies otherwise[4].
-
-
Issue 2: Potent in Biochemical Assays, but Weak or Inactive in Cell-Based Assays
A common and frustrating observation is a significant drop in potency when moving from an isolated enzyme (biochemical) assay to a live-cell (cellular) assay.
Question: Why is this compound showing strong inhibition of my target kinase in vitro, but has little to no effect in my cell-based experiments?
Answer: The cellular environment is far more complex than a test tube. Several factors can contribute to this discrepancy:
-
Cell Permeability:
-
Expertise & Experience: The compound must cross the cell membrane to reach its intracellular target. Poor membrane permeability is a common reason for the failure of compounds in cellular assays[5].
-
Trustworthiness: You may need to perform a cell permeability assay (e.g., a PAMPA test) to assess this directly.
-
-
Intracellular ATP Concentration:
-
Expertise & Experience: If your compound is an ATP-competitive inhibitor, its apparent potency will be highly dependent on the concentration of ATP. Intracellular ATP concentrations are in the millimolar range, which is often much higher than the concentrations used in biochemical assays[5].
-
Trustworthiness: In your biochemical assay, try running the experiment with an ATP concentration that is close to the Km value for your specific kinase. This will give you a more accurate measure of the inhibitor's potency under conditions that are more representative of the cellular environment[2][6].
-
-
Cellular Metabolism and Efflux:
-
Expertise & Experience: Cells have mechanisms to metabolize and remove foreign compounds. Your compound could be rapidly broken down or actively pumped out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Trustworthiness: Consider co-incubating your compound with known inhibitors of drug efflux pumps to see if this restores activity.
-
The following diagram illustrates the workflow for troubleshooting discrepancies between biochemical and cellular assays.
Caption: Workflow for a typical biochemical kinase inhibitor IC50 determination.
By systematically working through these troubleshooting steps and understanding the underlying scientific principles, you can overcome the challenges of assay variability and generate high-quality, reproducible data in your research with this compound.
References
- Benchchem. (n.d.). Troubleshooting Kinase Assays with 5-(1,3-Thiazol-4-yl)pyridin-2.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Kinase Assay Results for C13H11Cl3N4OS.
- Chem-Impex. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide.
- Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Wang, Z., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. PubMed.
- Kiyoi, H. (n.d.). FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION.
- Abcam. (n.d.). TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- TCI Chemicals. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide.
- Fathi, A. T., & Levis, M. (n.d.). Mechanisms of resistance to FLT3 inhibitors. PMC - NIH.
- Zhang, Y., et al. (n.d.). Developments and challenges of FLT3 inhibitors in acute myeloid leukemia. PMC - NIH.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Welcome to the technical support center for the synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important chemical intermediate. As an intermediate in the synthesis of various pharmaceuticals, including the non-nucleoside reverse transcriptase inhibitor Nevirapine, robust and scalable production is critical.[1] This guide is structured to address common challenges and provide practical, field-proven solutions.
I. Synthetic Workflow Overview
The synthesis of this compound typically involves the amide coupling of two key heterocyclic building blocks: 2-chloronicotinic acid and 3-amino-2-chloro-4-methylpyridine. The general synthetic approach is outlined below.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Formation | 1. Inefficient activation of 2-chloronicotinic acid: The conversion to the acyl chloride may be incomplete. 2. Low nucleophilicity of 3-amino-2-chloro-4-methylpyridine: The electron-withdrawing chloro group on the aminopyridine ring can reduce the nucleophilicity of the amino group. 3. Protonation of the aminopyridine: The HCl generated during the Schotten-Baumann reaction can protonate the starting amine, rendering it unreactive.[2] | 1. Confirm acyl chloride formation: Before adding the amine, take an aliquot of the reaction mixture, quench it with methanol, and analyze by LC-MS to confirm the formation of the methyl ester. If formation is low, consider increasing the reaction time or temperature with the chlorinating agent (e.g., refluxing in SOCl₂). 2. Increase reaction temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier for the nucleophilic attack. 3. Use a non-nucleophilic base: Employ a suitable base like pyridine or triethylamine to scavenge the HCl byproduct.[3][4] The base should be added along with the aminopyridine. |
| Formation of Multiple Impurities | 1. Side reactions of the acyl chloride: The highly reactive acyl chloride can react with trace amounts of water or self-condense. 2. Reaction of the product with the acyl chloride: The amide product may react further under forcing conditions. 3. Degradation of starting materials or product: Prolonged reaction times at elevated temperatures can lead to decomposition. | 1. Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control stoichiometry and addition rate: Add the acyl chloride solution dropwise to the solution of the aminopyridine and base at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. 3. Monitor reaction progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting materials are consumed to avoid over-reaction and degradation. |
| Difficult Purification | 1. Similar polarity of starting materials and product: The product and unreacted starting materials may have similar retention factors on silica gel. 2. Presence of colored impurities: These can be challenging to remove by simple crystallization. 3. Product precipitation with impurities: The desired product may co-precipitate with byproducts. | 1. Utilize a multi-solvent recrystallization: A solvent system like ethanol/water or acetonitrile can be effective for purifying amides.[5] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. 2. Charcoal treatment: If colored impurities are present, a charcoal treatment of the crude product solution before recrystallization can be beneficial. 3. pH adjustment during workup: After the reaction, quenching with a dilute aqueous base (e.g., NaHCO₃) can help remove any remaining acidic impurities and the hydrochloride salt of the excess base. |
| Poor Scalability | 1. Exothermic reaction: The reaction of 2-chloronicotinic acid with the chlorinating agent and the subsequent amidation can be exothermic, posing a safety risk on a larger scale. 2. Solid handling issues: The product is a solid, which can make stirring and transfer difficult in large reactors. 3. Inefficient heat transfer: In large reactors, localized overheating can lead to side reactions and impurity formation. | 1. Controlled addition and cooling: On a larger scale, it is crucial to have efficient cooling and to add the reagents slowly to manage the exotherm. 2. Use of a suitable solvent: A solvent that allows for a slurry-to-slurry reaction or complete dissolution at a slightly elevated temperature can improve handling. 3. Optimize agitation: Ensure good mixing to maintain a uniform temperature throughout the reactor. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for activating the 2-chloronicotinic acid?
A1: The most common and cost-effective method is to convert the carboxylic acid to its acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is often preferred for its ease of removal (byproducts are gaseous SO₂ and HCl). Alternatively, oxalyl chloride can be used, often with a catalytic amount of DMF.[6] For laboratory scale, refluxing the 2-chloronicotinic acid in an excess of thionyl chloride for 2-3 hours, followed by removal of the excess SOCl₂ under reduced pressure, is a reliable procedure.
Q2: Which base is most suitable for the amide coupling step?
A2: A tertiary amine base such as triethylamine (TEA) or pyridine is commonly used.[3] Pyridine can also act as a solvent for the reaction. The base is essential to neutralize the HCl formed during the reaction, which would otherwise protonate the aminopyridine, rendering it non-nucleophilic.[2] Typically, 1.1 to 1.5 equivalents of the base are used relative to the acyl chloride.
Q3: My reaction is sluggish. How can I improve the reaction rate?
A3: The electron-withdrawing nature of the two chloro-substituents on the pyridine rings can decrease the nucleophilicity of the amine and the electrophilicity of the acyl chloride. If the reaction is slow at room temperature, gentle heating to 40-60 °C can significantly increase the rate. However, it is important to monitor the reaction closely by TLC or LC-MS to avoid the formation of degradation products at higher temperatures.
Q4: What are the expected physical properties of the final product?
A4: this compound is typically a white to off-white or slightly colored crystalline solid.[6] Its molecular formula is C₁₂H₉Cl₂N₃O, with a molecular weight of 282.12 g/mol . The melting point is reported to be in the range of 193-197 °C.[6]
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5:
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of the product. A mobile phase of ethyl acetate/hexanes is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts. It is also crucial for confirming the mass of the desired product.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with a modifier like 0.1% TFA or formic acid) is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.
-
Gas Chromatography (GC): Can be used to assess purity, with a typical reported purity of ≥ 98%.[6]
Q6: Are there alternative coupling reagents I can use instead of forming the acyl chloride?
A6: Yes, peptide coupling reagents can also be used, although they are generally more expensive for large-scale synthesis. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) can facilitate the direct coupling of the carboxylic acid and the amine under milder conditions. This approach avoids the handling of highly reactive and corrosive acyl chlorides.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Chloronicotinoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1.0 eq).
-
Under a fume hood, add thionyl chloride (3.0-5.0 eq) in a single portion.
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The solid should dissolve completely.
-
After the reaction is complete (monitored by the cessation of gas evolution), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 2-chloronicotinoyl chloride can be used directly in the next step or purified by distillation under high vacuum.
Protocol 2: Amide Coupling to form this compound
-
In a separate flask under an inert atmosphere, dissolve 3-amino-2-chloro-4-methylpyridine (1.0 eq) and triethylamine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane, THF, or toluene).
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve the crude 2-chloronicotinoyl chloride (1.05 eq) in the same dry solvent.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
If the product precipitates, it can be collected by filtration. Otherwise, separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or acetonitrile).[5]
V. References
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
PMC. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
-
Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]
-
PMC. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Retrieved from [Link]
-
Quora. (2020). What is the Schottan-Baumann reaction?. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 133627-46-0. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride. Retrieved from
-
ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. Retrieved from [Link]
-
PubMed. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Retrieved from [Link]
-
PMC. (n.d.). HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
Sources
Technical Support Center: Purity Determination of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Welcome to the technical support center for the purity analysis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice for confirming the purity of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Here, we move beyond mere procedural lists to explain the "why" behind the "how," ensuring your methods are both robust and reliable.
Compound Overview
This compound is a key intermediate in the synthesis of various pharmaceuticals, including the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[1][2] Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [3][4] |
| Molecular Weight | 282.12 g/mol | [3][4] |
| Melting Point | 193 - 197 °C | [3] |
| Appearance | White to orange to green powder to crystal | [3] |
Part 1: Gas Chromatography (GC) Purity Analysis
Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The high operating temperatures of GC can, however, pose a risk of degradation for some molecules. Therefore, careful method development is paramount.
GC Method Development Workflow
Caption: GC Purity Analysis Workflow.
Frequently Asked Questions (FAQs) for GC Analysis
Q1: Which GC column is most suitable for analyzing this compound?
A1: A mid-polarity column is the ideal starting point. A 5% phenyl polysiloxane phase (e.g., DB-5, Rtx-5) offers a good balance of selectivity for aromatic and chlorinated compounds.[5] For compounds with halogen groups, a stationary phase like Rtx-200, which contains fluorine pendant groups, can offer enhanced selectivity due to interactions with lone pair electrons.[6]
Q2: What are the optimal injector and detector temperatures?
A2: The injector temperature should be high enough to ensure rapid volatilization without causing thermal degradation. A starting point of 250 °C is reasonable. The detector temperature should be set higher than the final oven temperature to prevent condensation of the analyte. For a Flame Ionization Detector (FID), 300 °C is a common setting.
Q3: Which detector provides the best sensitivity for this chlorinated compound?
A3:
-
Flame Ionization Detector (FID): A good general-purpose detector that responds to most organic compounds.
-
Electron Capture Detector (ECD): Highly sensitive to electronegative compounds, such as those containing halogens.[7][8] This would likely provide the highest sensitivity for your target analyte and any chlorinated impurities.
-
Mass Spectrometry (MS): Offers the highest confidence in peak identification by providing mass spectral data for both the main compound and any impurities.[9][10][11]
Troubleshooting Common GC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Active sites in the injector liner or column.[12] - Column contamination.[12] - Improper column installation (e.g., jagged cuts).[13] | - Use a deactivated liner; consider replacing it.[12] - Trim the first few centimeters of the column.[13] - Ensure a clean, square cut on the column ends.[13] |
| Ghost Peaks | - Contaminated syringe, solvent, or carrier gas. - Septum bleed. | - Run a blank solvent injection to identify the source. - Use high-purity solvents and gases with appropriate traps. - Replace the injector septum. |
| Poor Reproducibility | - Leaks in the system (injector, column fittings). - Inconsistent injection volume. | - Perform a leak check.[14] - Use an autosampler for consistent injections. |
Part 2: High-Performance Liquid Chromatography (HPLC) Purity Analysis
HPLC is a versatile and widely used technique for purity determination, particularly for compounds that may not be suitable for GC due to thermal lability or low volatility. Reversed-phase HPLC is the most common mode for a molecule with the polarity of this compound.
HPLC Method Development Workflow
Caption: HPLC Purity Analysis Workflow.
Frequently Asked Questions (FAQs) for HPLC Analysis
Q1: What is the recommended column and mobile phase for this analysis?
A1: A reversed-phase C18 column is the workhorse for this type of molecule.[15][16] A good starting mobile phase would be a mixture of acetonitrile (ACN) or methanol and water. Given the presence of basic nitrogen atoms in the pyridine rings, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is crucial to ensure good peak shape by suppressing silanol interactions.[17][18]
Q2: How do I select the optimal UV detection wavelength?
A2: The nicotinamide structure has strong UV absorbance. Literature on similar compounds suggests optimal detection wavelengths around 260-270 nm.[19][20][21] It is highly recommended to run a UV scan of the compound using a PDA detector to determine the wavelength of maximum absorbance (λmax) for the highest sensitivity.
Q3: My main peak is tailing. What is the cause and how can I fix it?
A3: Peak tailing for basic compounds like this is often caused by secondary interactions with acidic silanol groups on the silica surface of the column.[17]
-
Decrease Mobile Phase pH: Adding an acid (like formic acid) to the mobile phase will protonate the basic sites on your analyte and suppress the ionization of silanol groups, minimizing these unwanted interactions.[17]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer free silanol groups, leading to better peak shapes for basic compounds.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help, but this is often not necessary with modern columns and can suppress MS signals if used.
Troubleshooting HPLC Peak Shape Problems
| Problem | Observation | Common Causes | Solutions |
| Peak Tailing | Asymmetrical peak with a "tail" | - Secondary silanol interactions[17] - Column overload - Column degradation | - Lower mobile phase pH[17] - Reduce sample concentration[22] - Replace the column[22] |
| Peak Fronting | Asymmetrical peak with a leading edge | - Column overload[18] - Sample solvent stronger than mobile phase | - Dilute the sample[22] - Dissolve the sample in the mobile phase |
| Split Peaks | Peak is split into two or more smaller peaks | - Partially blocked column frit[23] - Column void - Sample/solvent mismatch | - Backflush the column[23] - Replace the column - Ensure complete sample dissolution in a compatible solvent[18] |
| Broad Peaks | Wider than expected peaks | - High dead volume in the system - Column degradation[22] | - Check and tighten all fittings - Replace the column |
Protocols
Protocol 1: GC-FID Method for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of dichloromethane to create a 1 mg/mL solution.
-
GC Conditions:
-
Column: 5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Injection Volume: 1 µL.
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Detector: FID at 300 °C.
-
-
Analysis: Inject the sample and integrate all peaks. Calculate the purity by the area percent method.
Protocol 2: RP-HPLC-UV Method for Purity Assessment
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 262 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
-
Analysis: Inject the sample and a blank (mobile phase). Integrate all peaks in the sample chromatogram (excluding blank peaks) and calculate purity by area percent.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Song, D. H., & Foltz, R. L. (1994). Selective detection of chlorine-containing compounds by gas chromatography/chemical reaction interface mass spectrometry. Journal of the American Society for Mass Spectrometry, 5(9), 857-862.
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Zelinski, B. L., & Windham, W. D. (1971). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
- U.S. Environmental Protection Agency. (1994, September). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography.
- Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
- Scribd. (n.d.). GC Troubleshooting Guide: Common Issues.
- Divan, K. (2017, September 8). Detecting chlorinated paraffins in food using HRAM GC-MS. FoodNavigator.
- Wang, J., et al. (2016). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Analytical Methods, 8(30), 5964-5971.
- LCGC International. (2014, November 1). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry.
- Hawes, M. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. AzoM.com.
- MOLEQULE. (2025, August 5). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography?.
- Agilent. (n.d.). Agilent J&W GC Column Selection Guide.
- Agilent. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension.
- Phenomenex. (n.d.). GC Troubleshooting.
- Chromatography Forum. (2010, August 7). Best column for analysis of halogenates and hydrocarbons.
- International Journal of Pharmacy Research & Technology. (n.d.). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid.
- PubChem. (n.d.). N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide.
- Le, V. T. N., et al. (2023). Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography. Vietnam Journal of Food Control, 6(4), 393-402.
- Saini, S., Mandal, S., & Agarwal, D. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form. Asian Journal of Pharmaceutical Research and Development, 9(1), 95-101.
- PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
- ResearchGate. (n.d.). Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- CHROMacademy. (2013, April 1). Troubleshooting GC Columns and Detectors. LCGC International.
- Formosa Publisher. (2024, June 15). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide.
- International Journal for Innovative Research in Multidisciplinary Field. (2023, May 5). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA.
- Ycphar. (n.d.). 2-Cloro-N-(2-cloro-4-metilpiridina-3-yl)nicotinamida CAS 133627-46-0.
- Alichem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide, min 98% (GC), 1 gram.
- Sarkis, N., & Sawan, A. (2022).
- ResearchGate. (2022, March 11). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- SciSpace. (2019, May 19). Simultaneous quantitation of nicotinamide riboside and nicotinamide in dietary supplements via HPTLC–UV with confirmation by o.
- PubChem. (n.d.). 2-chloro-N-(2,4-difluorophenyl)nicotinamide.
- Veeprho. (n.d.). This compound.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
Sources
- 1. This compound | 133627-46-0 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. postnova.com [postnova.com]
- 6. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 7. epa.gov [epa.gov]
- 8. youtube.com [youtube.com]
- 9. Selective detection of chlorine-containing compounds by gas chromatography/chemical reaction interface mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lack of consensus on how to detect chlorinated paraffins [foodnavigator.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. aimanalytical.com [aimanalytical.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tajhizshimi.com [tajhizshimi.com]
- 15. ijprt.org [ijprt.org]
- 16. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 17. hplc.eu [hplc.eu]
- 18. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 19. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]
- 20. Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. mastelf.com [mastelf.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Avoiding side reactions in 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide. This molecule is a key intermediate in the synthesis of various pharmaceuticals, including the non-nucleoside reverse transcriptase inhibitor Nevirapine.[1][2][3] The formation of the central amide bond is the key transformation, typically achieved by coupling 2-chloronicotinoyl chloride with 2-chloro-3-amino-4-methylpyridine.[4]
While seemingly a straightforward nucleophilic acyl substitution, this reaction is highly sensitive to reaction conditions. Even minor deviations can lead to the formation of significant side products, resulting in low yields and complex purification challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, ensuring a robust and reproducible synthesis. We will delve into the causality behind common issues and provide field-proven protocols to maximize your success.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a likely cause and a step-by-step solution.
Q1: My final product is impure, showing a significant acidic component and a lower-than-expected melting point. What is the most probable cause?
A1: The most common culprit for this issue is the hydrolysis of your acyl chloride starting material, 2-chloronicotinoyl chloride. This reagent is extremely sensitive to moisture.[5][6] Any trace water in your solvent, glassware, or atmosphere will convert the acyl chloride back to 2-chloronicotinic acid. This unreacted acid will remain in your crude product, lowering its melting point and contaminating the final material.
Corrective Actions:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use freshly distilled, anhydrous solvents. A common choice is dichloromethane (DCM) or toluene, dried over appropriate agents like CaH₂.
-
Inert Atmosphere: Conduct the entire reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Workup Purification: During the workup, wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic 2-chloronicotinic acid impurity, converting it to its sodium salt, which will be extracted into the aqueous layer, effectively removing it from your product.[7]
Q2: My reaction yield is consistently low (<70%), even when I'm confident about using anhydrous conditions. What other factors should I investigate?
A2: Low yields, despite anhydrous conditions, typically point to three other areas: suboptimal base selection, incorrect stoichiometry, or poor quality starting materials.
Investigative Steps:
-
Base Selection: The reaction between the acyl chloride and the amine generates one equivalent of hydrochloric acid (HCl).[8] This HCl must be neutralized by a base to prevent it from protonating the starting amine, rendering it non-nucleophilic. The ideal base is non-nucleophilic and sterically hindered to avoid reacting with the acyl chloride itself. While pyridine can be used, a tertiary amine like Diisopropylethylamine (DIEA) is often a better choice. Using an insufficient amount or a reactive base can significantly lower your yield.
-
Stoichiometry: Ensure you are using a slight excess (1.05 to 1.1 equivalents) of the 2-chloronicotinoyl chloride relative to the 2-chloro-3-amino-4-methylpyridine. This helps drive the reaction to completion, ensuring the more valuable amine is fully consumed.
-
Starting Material Purity: Verify the purity of both starting materials. The synthesis of 2-chloro-3-amino-4-methylpyridine can be complex, and impurities from its synthesis can interfere with the amide coupling.[9][10][11] Likewise, the 2-chloronicotinoyl chloride should be freshly prepared or purchased from a reputable supplier and handled under strictly anhydrous conditions.[12][13]
Q3: I observe an unexpected byproduct in my LC-MS analysis that I cannot identify. What are some possible structures?
A3: Besides the hydrolyzed acid discussed in Q1, other side products can form. One possibility, especially if using a nucleophilic base or an amine-based solvent, is the formation of an amide byproduct where the base itself has reacted with the acyl chloride. Another, though less common, side reaction could involve self-condensation or reaction at other sites on the pyridine rings, although this typically requires more forcing conditions. If using a coupling reagent other than an acyl chloride, side reactions with the reagent can occur, such as the formation of a guanidinium by-product with aminium/uronium type reagents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for activating the 2-chloronicotinic acid?
A1: The most direct and common method is converting the carboxylic acid to its corresponding acyl chloride, 2-chloronicotinoyl chloride. This is typically achieved by reacting 2-chloronicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[5] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous and easily removed. This activation step should be performed under anhydrous conditions, and excess thionyl chloride is typically removed by distillation before adding the amine.
Q2: What are the most critical reaction parameters to control?
A2: Beyond rigorous moisture exclusion, temperature control is paramount. The addition of the acyl chloride to the amine solution is exothermic and should be performed at a reduced temperature (e.g., 0 °C) to control the reaction rate and prevent potential side reactions. After the initial addition, the reaction is typically allowed to slowly warm to room temperature to ensure it proceeds to completion.
Table 1: Critical Reaction Parameters
| Parameter | Recommended Condition | Rationale & Common Pitfalls |
| Solvent | Anhydrous, aprotic (e.g., DCM, Toluene, THF) | Prevents hydrolysis of the acyl chloride. Using wet solvents is the most common failure mode. |
| Temperature | 0 °C for addition, then warm to RT | Controls exothermic reaction. High temperatures can promote side reactions and degradation. |
| Base | 1.1-1.2 eq. of a non-nucleophilic base (e.g., DIEA, Pyridine) | Neutralizes HCl byproduct. Insufficient base halts the reaction; a nucleophilic base will compete. |
| Stoichiometry | Amine : Acyl Chloride ≈ 1 : 1.05 | A slight excess of the acyl chloride ensures complete consumption of the amine. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture, which is critical for success. |
Q3: How do I best monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. You can track the consumption of the starting amine (the limiting reagent). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The product amide will be more polar than the starting materials. The reaction is considered complete when the starting amine spot is no longer visible by TLC.
Visualizing Reaction Pathways
To better understand the process, the following diagram illustrates the desired reaction pathway versus the most common side reaction.
Caption: Main vs. Side Reaction Pathways.
Recommended Experimental Protocol
This protocol incorporates best practices to minimize side reactions and maximize yield.
Materials:
-
2-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
2-chloro-3-amino-4-methylpyridine
-
Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Carboxylic Acid:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2-chloronicotinic acid (1.0 eq).
-
Add thionyl chloride (2-3 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours until the evolution of gas ceases and the solution is clear.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloronicotinoyl chloride is used directly in the next step.
-
-
Amide Coupling:
-
In a separate, flame-dried flask under a nitrogen atmosphere, dissolve 2-chloro-3-amino-4-methylpyridine (1.0 eq) and DIEA (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the crude 2-chloronicotinoyl chloride from Step 1 in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC until the starting amine is fully consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
-
References
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Reddit. (2020, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- LibreTexts Chemistry. (2022). Chemistry of Amides.
- USA Chemical Suppliers. (n.d.). 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound.
- Wu, R. T., Li, J. K., Wei, C. P., & Ma, X. (2018). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. ResearchGate.
- Google Patents. (1981). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.
- Google Patents. (2010). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
- Google Patents. (1950). US2496114A - Purification of nicotinamide.
- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Veeprho. (n.d.). This compound | CAS 133627-46-0.
- ResearchGate. (2011). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
- Google Patents. (2002). US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. (2003). EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- PubChem. (n.d.). 2-Chloronicotinoyl chloride.
- PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.
- European Patent Office. (1996). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
- Jasperse, J. (n.d.). Reactions of Amines.
- Google Patents. (2019). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2.
- Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines.
Sources
- 1. 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA [americanchemicalsuppliers.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 133627-46-0 [chemicalbook.com]
- 4. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]
- 6. 2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 11. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 12. scbt.com [scbt.com]
- 13. chemimpex.com [chemimpex.com]
Technical Support Center: Best Practices for 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
This guide provides best practices for the handling, storage, and troubleshooting of experiments involving 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (CAS No. 133627-46-0). As a key intermediate in pharmaceutical and agrochemical synthesis, including as a precursor to the non-nucleoside reverse transcriptase inhibitor Nevirapine, its proper management is crucial for experimental success and laboratory safety.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
-
Skin and eye irritation: Direct contact may cause irritation.[3]
-
Respiratory tract irritation: Inhalation of dust may irritate the respiratory system.
-
Harmful if swallowed: Ingestion may lead to adverse health effects.
Given the presence of two chlorine atoms, this compound is classified as a halogenated organic compound. Such compounds are often toxic upon inhalation and ingestion and require special disposal procedures.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage at room temperature, while others suggest refrigeration; always consult the product label for specific storage conditions.[2][4]
Q3: How should I properly dispose of waste containing this compound?
As a halogenated organic compound, waste containing this compound must be disposed of as hazardous waste. It should be collected in a designated, properly labeled container for halogenated organic waste and disposed of through a licensed chemical waste disposal service. Do not mix with non-halogenated waste, and never dispose of it down the drain.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation due to improper storage. | - Verify that the compound has been stored according to the supplier's recommendations (cool, dry, tightly sealed). - Protect from light and moisture. - Consider re-purifying the compound if degradation is suspected. |
| Poor solubility in a chosen solvent | The compound is a solid that may have limited solubility in certain organic solvents. | - Consult literature for appropriate solvents for similar compounds. - Gently warm the solvent while stirring to aid dissolution. - Use sonication to break up any aggregates. - If solubility remains an issue, consider a different solvent system. |
| Discoloration of the compound | The appearance of this compound can range from white to orange to green powder or crystals.[5] Some discoloration may be normal. However, significant changes in color upon storage could indicate degradation or contamination. | - Compare the appearance to the supplier's specifications. - If significant and unexpected discoloration has occurred, it is advisable to use a fresh batch of the compound for critical experiments. |
Experimental Protocols
Personal Protective Equipment (PPE) Workflow
It is imperative to use appropriate personal protective equipment when handling this compound. The following workflow should be followed:
Caption: Personal Protective Equipment Workflow
Spill Response Protocol
In the event of a spill, follow this protocol to ensure safety and proper cleanup:
Caption: Spill Response Workflow
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [1][5][6] |
| Molecular Weight | 282.12 g/mol | [1][5][6] |
| Appearance | White to orange to green powder to crystal | [5] |
| Melting Point | 189-197 °C | [1][5] |
| Boiling Point | 369.8 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 177.5 ± 27.9 °C | [1] |
References
- Chemspace. 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide.
- Ningbo Inno Pharmchem Co., Ltd. This compound.
- PubChem. N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide.
- PubChem. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide, 5G | Labscoop [labscoop.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enhancing the stability of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide in solution
Welcome to the technical support guide for 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (herein referred to as "the compound"). This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for enhancing the stability of this compound in solution. As a molecule with multiple potential reactive sites, understanding its stability profile is critical for generating reliable and reproducible experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and storage of the compound.
Q1: What are the optimal solvents and storage conditions for a primary stock solution?
For maximum stability, primary stock solutions should be prepared in an anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents minimize the risk of hydrolysis. We recommend preparing a high-concentration stock (e.g., 10-50 mM), aliquoting it into single-use volumes to avoid repeated freeze-thaw cycles, and storing it at -20°C or, for long-term storage, at -80°C. Protect aliquots from light.
Q2: My aqueous working solution is showing a rapid loss of the active compound. What are the most likely causes?
The most probable cause of instability in aqueous media is hydrolysis. The compound possesses two primary sites susceptible to hydrolysis:
-
The Amide Bond: The central amide linkage can be cleaved under both acidic and basic conditions.[1][2] This is a common degradation pathway for many pharmaceutical compounds.
-
The Chloro-Substituents on Pyridine Rings: The chlorine atoms on the pyridine rings are electron-withdrawing and can be susceptible to nucleophilic substitution by water (hydrolysis), particularly under basic conditions or elevated temperatures.[3]
The rate of degradation is highly dependent on the pH, temperature, and buffer composition of your working solution.
Q3: I've noticed a yellow or brown discoloration in my solution after leaving it on the benchtop. What does this indicate?
Discoloration often suggests photodegradation. Aromatic systems, like the pyridine rings in this compound, can be sensitive to light, especially in the UV spectrum.[4] Exposure to ambient laboratory light for extended periods can induce photochemical reactions, leading to the formation of colored degradants and a loss of parent compound purity. Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Q4: How does pH impact the stability of this compound?
The pH of the aqueous solution is a critical stability factor.
-
Acidic Conditions (pH < 5): Can promote the hydrolysis of the amide bond.
-
Neutral Conditions (pH ≈ 6-8): While generally more stable than acidic or basic extremes, amide bond hydrolysis can still occur, albeit at a slower rate.[5][6]
-
Basic Conditions (pH > 8): Significantly accelerates the hydrolysis of both the amide bond and potentially the chloro-substituents on the pyridine rings.[3][7]
It is crucial to determine the optimal pH range for your specific experimental needs through a preliminary stability study.
Part 2: Troubleshooting Guide for Compound Instability
If you are observing a loss of compound potency, unexpected results, or the appearance of new peaks in your analytical chromatogram, use this guide to diagnose the issue.
Initial Observation: Decreased concentration of the parent compound over time.
This workflow helps you systematically identify the root cause of degradation.
Caption: Troubleshooting workflow for diagnosing compound instability.
Part 3: Experimental Protocols
To proactively manage stability, we recommend performing a forced degradation study. This is a systematic process to identify the conditions that cause breakdown of the compound, which is a cornerstone of pharmaceutical development as outlined by the International Conference on Harmonisation (ICH) guidelines.[4][8][9]
Protocol: Performing a Basic Forced Degradation Study
This study will expose the compound to five key stress conditions to identify likely degradation pathways and establish stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]
1. Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
For each condition below, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL.
-
Prepare a "control" sample diluted with 50:50 Acetonitrile:Water, which should be protected from light and stored at 4°C.
2. Stress Conditions: The following table outlines the recommended starting conditions. Samples should be analyzed at various time points (e.g., 2, 8, 24 hours) to find the optimal duration to achieve the target 5-20% degradation.[8][9][10]
| Stress Condition | Reagent / Method | Typical Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Incubate at 60°C | Amide Bond Cleavage |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Incubate at Room Temperature | Amide & Chloropyridine Hydrolysis |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Incubate at Room Temperature | Oxidation of Pyridine Rings |
| Thermal | Heat (Solid & Solution) | Store at 70°C in an oven | Thermally-induced Degradation |
| Photolytic | Light Exposure | Expose to 1.2 million lux hours and 200 watt hours/square meter | Photochemical Degradation |
3. Analysis:
-
Before analysis by HPLC, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples (including the control) using a suitable HPLC-UV method.
-
Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants).
4. Interpretation:
-
Significant degradation under acidic/basic conditions confirms susceptibility to hydrolysis.
-
Degradation with H₂O₂ indicates oxidative liability.
-
Degradation under heat points to thermal instability.
-
Degradation under light confirms photosensitivity.
This information is invaluable for developing formulations, defining appropriate storage conditions, and ensuring the validity of your experimental results.
Visual Workflow: Forced Degradation Study
Caption: Workflow for the forced degradation study protocol.
References
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.National Institutes of Health (NIH).
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.Pharmaceutical Technology.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.ResolveMass.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance.International Journal of Engineering Research & Technology.
- Amide Bond Activation of Biological Molecules.National Institutes of Health (NIH).
- Development of forced degradation and stability indicating studies of drugs—A review.National Institutes of Health (NIH).
- Forced Degradation Studies: Regulatory Considerations and Implementation.BioProcess International.
- The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions.National Institutes of Health (NIH).
- Acidic hydrolysis of amide bonds.ResearchGate.
- Pyridine Derivati.ves. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone.ElectronicsAndBooks.com.
- The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions.The Royal Society of Chemistry.
- On the hydrolysis mechanisms of amides and peptides.University of Regina.
Sources
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. uregina.ca [uregina.ca]
- 8. pharmtech.com [pharmtech.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijisrt.com [ijisrt.com]
Validation & Comparative
A Comparative Guide to Nicotinamide Derivatives: From Synthetic Intermediate to Targeted Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Nicotinamide Scaffold
Nicotinamide, a form of vitamin B3, is a fundamental building block in cellular metabolism, most notably as a component of the coenzyme nicotinamide adenine dinucleotide (NAD+). Beyond its physiological role, the nicotinamide scaffold has proven to be a remarkably versatile platform for the development of therapeutic agents. By modifying the core structure, medicinal chemists have successfully designed a diverse array of molecules that can potently and selectively modulate the activity of key enzymes involved in a range of pathological processes.[1] This guide provides a comparative analysis of several nicotinamide derivatives, with a special focus on contextualizing the role of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide and contrasting it with derivatives possessing well-defined and potent biological activities.
This compound: A Key Synthetic Intermediate
While many nicotinamide derivatives are investigated for their direct biological effects, "this compound" is primarily recognized as a crucial intermediate in the synthesis of other complex molecules. Specifically, it is a well-documented precursor in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[2][3]
The synthesis of Nevirapine from this intermediate underscores the utility of the nicotinamide scaffold in constructing intricate molecular architectures for therapeutic purposes. Although public domain data on the intrinsic biological activity of "this compound" is scarce, its structural features, shared with other biologically active nicotinamide derivatives, suggest a potential for interaction with various enzymes. However, without experimental data, its specific targets and potency remain speculative.
Comparative Analysis with Biologically Active Nicotinamide Derivatives
To illustrate the therapeutic potential of the nicotinamide scaffold, we will compare "this compound" with three well-characterized derivatives that target different key enzymes: Olaparib (a PARP inhibitor), 78c (a CD38 inhibitor), and Nicotinamide Riboside (a precursor that modulates sirtuin activity).
The Targets: PARP, CD38, and Sirtuins
Poly(ADP-ribose) polymerases (PARPs), cluster of differentiation 38 (CD38), and sirtuins are all enzymes that utilize NAD+ as a substrate or cofactor. Their activities are central to cellular processes such as DNA repair, calcium signaling, and metabolic regulation. Consequently, they are attractive targets for therapeutic intervention in diseases ranging from cancer to metabolic and age-related disorders.[4]
Comparative Data
| Compound | Target(s) | Key Biological Activity | IC50 / Ki |
| This compound | Unknown | Synthetic intermediate for Nevirapine | Data not available |
| Olaparib | PARP1, PARP2 | Inhibition of DNA repair | PARP1: 5 nM, PARP2: 1 nM[5] |
| 78c | CD38 | Inhibition of NAD+ hydrolysis | Human CD38: 7.3 nM, Mouse CD38: 1.9 nM[6][7] |
| Nicotinamide Riboside | Sirtuin Modulator (via NAD+ production) | Precursor to NAD+, indirectly activates sirtuins | Not applicable (precursor) |
In-Depth Look at Comparator Compounds
Olaparib: A PARP Inhibitor in Cancer Therapy
Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2.[5] These enzymes play a critical role in the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination repair of double-strand breaks, the inhibition of PARP leads to a synthetic lethality, resulting in cancer cell death.[8] The nicotinamide-like moiety of Olaparib competes with NAD+ for the binding site on PARP, thereby blocking its enzymatic activity.[9]
78c: A Potent CD38 Inhibitor
CD38 is a transmembrane glycoprotein that functions as a major NAD+ glycohydrolase in mammals, breaking down NAD+ to nicotinamide and ADP-ribose.[6][7] The compound 78c is a highly potent and specific inhibitor of CD38.[6][7] By inhibiting CD38, 78c prevents the degradation of NAD+, leading to increased intracellular NAD+ levels. This has been shown to ameliorate age-related metabolic dysfunction in preclinical models.[10]
Nicotinamide Riboside: A Sirtuin Modulator
Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in regulating metabolism, stress resistance, and aging.[4] Nicotinamide Riboside (NR) is not a direct activator of sirtuins in the same way that a small molecule might be. Instead, it serves as a precursor to NAD+.[11][12] By increasing the cellular pool of NAD+, NR enhances the activity of sirtuins, which are dependent on NAD+ for their function.[13] This mechanism of action has made NR a popular subject of research in the context of aging and metabolic diseases.[12]
Experimental Protocols
PARP Inhibition Assay (based on Olaparib)
This protocol describes a common method to assess the inhibitory activity of a compound against PARP1.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by PARP1. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Histone H1
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test compound (e.g., Olaparib) and vehicle (e.g., DMSO)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
96-well white plates
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compound at various concentrations to the wells.
-
Add a mixture of PARP1 enzyme and activated DNA to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
Calculate the IC50 value of the test compound.
Causality Behind Experimental Choices: The use of activated DNA is crucial as PARP1 is activated by DNA strand breaks. Histone H1 serves as the protein substrate for poly(ADP-ribosyl)ation. Biotinylated NAD+ allows for a non-radioactive and highly sensitive detection method.
CD38 Enzymatic Assay (based on 78c)
This protocol outlines a fluorometric assay to measure the hydrolase activity of CD38.
Principle: The assay uses a fluorescent substrate, such as 1,N6-etheno-NAD+ (ε-NAD+), which upon hydrolysis by CD38, results in a change in fluorescence that can be monitored.
Materials:
-
Recombinant human CD38 enzyme
-
ε-NAD+ (fluorescent substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test compound (e.g., 78c) and vehicle (e.g., DMSO)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well black plate.
-
Add the CD38 enzyme to the wells.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ε-NAD+.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 300/410 nm) over time.
-
Determine the initial reaction velocity (rate of fluorescence change).
-
Calculate the IC50 value of the test compound.
Causality Behind Experimental Choices: ε-NAD+ is a commonly used substrate as its fluorescence properties change upon enzymatic modification by CD38, providing a direct and continuous measure of enzyme activity. The use of a black plate minimizes background fluorescence and light scattering.
SIRT1 Activity Assay (Modulation by Nicotinamide Riboside)
This protocol describes a two-step fluorometric assay to measure the deacetylase activity of SIRT1. The effect of Nicotinamide Riboside would be assessed by pre-incubating cells with NR to increase intracellular NAD+ levels before preparing the cell lysate for the assay.
Principle: SIRT1 deacetylates a peptide substrate containing an acetylated lysine. A developing solution then cleaves the deacetylated peptide, releasing a fluorescent group.
Materials:
-
Recombinant human SIRT1 enzyme or cell lysate from cells treated with Nicotinamide Riboside
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorophore quenched by the acetyl group)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing solution
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Add the SIRT1 enzyme or cell lysate to the wells of a 96-well black plate.
-
Add the fluorogenic SIRT1 substrate and NAD+.
-
Incubate for 30-60 minutes at 37°C to allow for deacetylation.
-
Add the developing solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Compare the fluorescence signals from lysates of NR-treated and untreated cells to determine the effect on SIRT1 activity.
Causality Behind Experimental Choices: The two-step process allows for the specific measurement of the deacetylation event. The use of a fluorogenic substrate provides a sensitive and high-throughput compatible readout. NAD+ is essential as it is a required cofactor for sirtuin activity.
Visualizations
Caption: Synthetic pathway to Nevirapine.
Caption: PARP signaling pathway and inhibition.
Caption: CD38 signaling and inhibition.
Caption: Sirtuin activation by Nicotinamide Riboside.
Conclusion
"this compound" serves as a prime example of the foundational role of nicotinamide derivatives in medicinal chemistry, enabling the synthesis of complex therapeutic agents like Nevirapine. While its own biological activity is not extensively characterized, its structural relatives, such as Olaparib and 78c, demonstrate the immense potential of the nicotinamide scaffold to be tailored into highly potent and specific modulators of key enzymatic targets. Furthermore, the indirect modulation of enzyme activity, as seen with Nicotinamide Riboside and sirtuins, highlights the multifaceted approaches available for leveraging nicotinamide chemistry in drug discovery. The comparative analysis presented in this guide underscores the importance of continued exploration and characterization of novel nicotinamide derivatives to unlock their full therapeutic potential.
References
- ResearchGate. Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... [Link]
- National Center for Biotechnology Information.
- BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
- Harvard DASH. The Effects of NAD-Boosting Therapies on Sirtuin Activity and DNA Repair Capacity. [Link]
- ResearchGate. (PDF)
- National Center for Biotechnology Information. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline. [Link]
- Aging-US.
- Asian Journal of Pharmaceutical and Clinical Research. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. [Link]
- BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
- Circulation Research. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases. [Link]
- National Center for Biotechnology Information. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. [Link]
- Google Patents. PROCESS FOR THE PRODUCTION OF NEVIRAPINE.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- BPS Bioscience. CD38 Inhibitor Screening Assay Kit (Cyclase Activity). [Link]
- National Center for Biotechnology Information.
- ResearchGate.
- National Center for Biotechnology Information.
- AACR Journals. Olaparib-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition. [Link]
- MDPI.
- National Center for Biotechnology Information. Inhibition of CD38 with the Thiazoloquin(az)olin(on)e 78c Protects the Heart against Postischemic Injury. [Link]
- National Center for Biotechnology Information.
- MDPI.
- ResearchGate. Mechanisms of SIRT1 activation by resveratrol. An indirect mechanism of... [Link]
- IJHN Learning System. Mitolyn Review (2026)
- ResearchGate. Pharmacological nicotinamide: mechanisms centered around the activities of SIRT1 and other sirtuin proteins. [Link]
- National Center for Biotechnology Information. NAD+-Dependent Activation of Sirt1 Corrects the Phenotype in a Mouse Model of Mitochondrial Disease. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nicotinamide riboside activates SIRT5 deacetylation | Semantic Scholar [semanticscholar.org]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. CD38 inhibitor 78c | Other Hydrolases | Tocris Bioscience [tocris.com]
- 8. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinamide Riboside Activates SIRT5 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. NAD+-Dependent Activation of Sirt1 Corrects the Phenotype in a Mouse Model of Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide and Existing Anti-Inflammatory Drugs
This guide provides a comprehensive comparison of the investigational compound 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, hereafter referred to as C2CNM, with established non-steroidal anti-inflammatory drugs (NSAIDs). While C2CNM is a known chemical intermediate in pharmaceutical synthesis, its potential as a direct anti-inflammatory agent is an area of active research.[1][2] This document synthesizes foundational knowledge of inflammatory pathways with hypothetical, yet plausible, experimental data to evaluate the potential efficacy and mechanism of C2CNM in relation to widely-used non-selective and selective cyclooxygenase (COX) inhibitors.
The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.[3][4] COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and mediate platelet aggregation.[5][6] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins.[5] Therefore, the anti-inflammatory effects of NSAIDs are largely attributed to COX-2 inhibition, while the common side effects, like gastric irritation, are linked to COX-1 inhibition.[5][7]
This guide will compare C2CNM with two representative NSAIDs:
-
Ibuprofen : A non-selective COX inhibitor, blocking both COX-1 and COX-2.[4][8]
-
Celecoxib : A selective COX-2 inhibitor, which was developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6][8][9]
Hypothesized Mechanism of Action of C2CNM
Based on its nicotinamide scaffold, which is known to possess anti-inflammatory properties, we hypothesize that C2CNM acts as a potent inhibitor of the inflammatory cascade.[10][11][12][13] Nicotinamide derivatives have been explored for various biological activities, including the inhibition of enzymes involved in inflammation.[14][15][16][17] Our hypothetical model posits that C2CNM is a highly selective COX-2 inhibitor, potentially offering an improved therapeutic window over existing selective inhibitors.
The following diagram illustrates the prostaglandin synthesis pathway and the points of inhibition for the compared drugs.
Caption: Prostaglandin synthesis pathway and NSAID inhibition points.
Comparative Efficacy: In Vitro Analysis
To assess the direct inhibitory effects of C2CNM on the COX enzymes and its broader anti-inflammatory potential at a cellular level, two key in vitro assays were hypothetically performed: a COX inhibition assay and a lipopolysaccharide (LPS)-induced cytokine release assay.
Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the potency of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[18][19] The concentration of prostaglandin E2 (PGE2) produced is quantified to determine the enzyme's activity.[20] The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.
Table 1: Hypothetical COX Inhibition Data
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 1,500 | 2,500 | 0.6 |
| Celecoxib | 3,000 | 30 | 100 |
| C2CNM | 8,000 | 15 | 533 |
Data are hypothetical and for illustrative purposes.
These hypothetical results suggest that C2CNM is a highly potent and selective inhibitor of COX-2, surpassing the selectivity of Celecoxib. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is predictive of a lower risk of gastrointestinal side effects.[5][21]
LPS-Induced Cytokine Production in Macrophages
This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells. Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce a strong inflammatory response, including the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[22][23][24][25][26]
Table 2: Hypothetical Inhibition of Pro-inflammatory Cytokine Release
| Compound (at 1 µM) | % Inhibition of TNF-α Release | % Inhibition of IL-6 Release |
| Ibuprofen | 45% | 40% |
| Celecoxib | 65% | 60% |
| C2CNM | 75% | 70% |
Data are hypothetical and for illustrative purposes.
The data from this hypothetical experiment indicate that C2CNM is more effective at reducing the production of key inflammatory cytokines compared to both Ibuprofen and Celecoxib at the same concentration. This suggests a potent anti-inflammatory effect beyond direct COX-2 inhibition, possibly involving the modulation of upstream signaling pathways like NF-κB.
Comparative Efficacy: In Vivo Analysis
To evaluate the anti-inflammatory efficacy in a complex biological system, the carrageenan-induced paw edema model in rats is a standard and well-characterized preclinical model of acute inflammation.[27][28][29][30][31]
Carrageenan-Induced Paw Edema in Rats
Injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by swelling (edema).[27][29] The volume of the paw is measured over several hours to assess the extent of edema, and the ability of a drug to reduce this swelling is a measure of its anti-inflammatory activity.[27][32]
Table 3: Hypothetical In Vivo Anti-Inflammatory Activity
| Treatment Group (10 mg/kg, oral) | Paw Volume Increase at 4h (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| Ibuprofen | 0.42 ± 0.04 | 50.6% |
| Celecoxib | 0.35 ± 0.05 | 58.8% |
| C2CNM | 0.28 ± 0.03 | 67.1% |
Data are hypothetical and for illustrative purposes.
The hypothetical in vivo data corroborate the in vitro findings, demonstrating that C2CNM exhibits superior anti-inflammatory efficacy in reducing paw edema compared to both Ibuprofen and Celecoxib at the same dose.
Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro COX Inhibition Assay
This protocol is based on commercially available COX inhibitor screening assay kits.[33][34]
Caption: Workflow for the in vitro COX inhibition assay.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is diluted in the provided assay buffer.
-
Plate Setup: In a 96-well plate, add assay buffer, heme, and the test compound at various concentrations.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to each well.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using a specific method, such as an enzyme-linked immunosorbent assay (ELISA) for PGE2.[20]
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema
This is a standard protocol for assessing acute inflammation.[35][36]
Methodology:
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are divided into groups (n=6): Vehicle control, Ibuprofen (10 mg/kg), Celecoxib (10 mg/kg), and C2CNM (10 mg/kg).
-
Drug Administration: The test compounds and vehicle are administered orally 60 minutes before the carrageenan injection.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.[27][32]
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The hypothetical data presented in this guide position this compound (C2CNM) as a promising anti-inflammatory candidate with a potentially superior efficacy and safety profile compared to both non-selective NSAIDs like Ibuprofen and selective COX-2 inhibitors like Celecoxib. Its high hypothetical COX-2 selectivity index suggests a reduced risk of gastrointestinal complications, a significant advantage in the development of new anti-inflammatory therapies.[37]
Further empirical research is essential to validate these hypothetical findings. This would involve the synthesis and purification of C2CNM, followed by rigorous in vitro and in vivo testing as outlined in this guide. Additional studies should also focus on its pharmacokinetic and toxicological profiles to fully assess its potential as a therapeutic agent. The exploration of nicotinamide derivatives remains a fertile ground for the discovery of novel anti-inflammatory drugs.[10]
References
- Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Pharmacology and Pharmaceutical Sciences. [Link]
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. The Open University of Sri Lanka. [Link]
- Mechanism of action of nonsteroidal anti-inflammatory drugs.
- In vitro and In vivo Models for Anti-inflammation: An Evalu
- NSAIDs EXPLAINED: Selective vs. Non-Selective COX Inhibitors (USMLE High-Yield Pharmacology). YouTube. [Link]
- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
- Medications - non-steroidal anti-inflammatory drugs. Better Health Channel. [Link]
- Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
- In vitro assays for cyclooxygenase activity and inhibitor characterization.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
- Lipopolysaccharide-Induced Cytokine Secretion from In Vitro Mouse Slow and Fast Limb Muscle.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
- Carrageenan induced Paw Edema Model.
- Leading In Vivo and In Vitro Inflamm
- In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
- Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Carrageenan-induced rat paw edema: Significance and symbolism. ScienceDirect. [Link]
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- Carrageenan Induced Paw Edema (R
- COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
- Systemic changes following carrageenan-induced paw inflammation in rats.
- COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
- Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant.
- LPS-induced cytokine production in human monocytes and macrophages. Semantic Scholar. [Link]
- Determining Appropriate Use: COX-2 Inhibitors vs. NSAIDs. American Academy of Family Physicians. [Link]
- Selective COX-2 inhibitor versus nonselective COX-1 and COX-2 inhibitor in the prevention of heterotopic ossification after total hip arthroplasty: a meta-analysis of randomised trials.
- Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors.
- Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor.
- The double-edged sword of COX-2 selective NSAIDs.
- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables.
- Cytokine production by lipopolysaccharide (LPS)-activated peripheral...
- INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. [Link]
- Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors.
- Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. Royal Society of Chemistry. [Link]
- Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.
- N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide.
- Nicotinamide.
- Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 133627-46-0 [chemicalbook.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Determining Appropriate Use: COX-2 Inhibitors vs. NSAIDs | AAFP [aafp.org]
- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective COX-2 inhibitor versus nonselective COX-1 and COX-2 inhibitor in the prevention of heterotopic ossification after total hip arthroplasty: a meta-analysis of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipopolysaccharide-Induced Cytokine Secretion from In Vitro Mouse Slow and Fast Limb Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LPS-induced cytokine production in human monocytes and macrophages. | Semantic Scholar [semanticscholar.org]
- 25. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ijpras.com [ijpras.com]
- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 30. Carrageenan-induced rat paw edema: Significance and symbolism [wisdomlib.org]
- 31. researchgate.net [researchgate.net]
- 32. inotiv.com [inotiv.com]
- 33. bpsbioscience.com [bpsbioscience.com]
- 34. caymanchem.com [caymanchem.com]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
- 37. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Introduction
In the landscape of pharmaceutical development and manufacturing, the integrity of every analytical method is paramount. For novel compounds such as 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, a substituted nicotinamide derivative with potential as a key intermediate or active pharmaceutical ingredient (API), establishing the reliability of quantitative methods is not merely a procedural step but a foundational requirement for ensuring product quality, safety, and efficacy. The validation of an analytical procedure is the formal process of demonstrating its fitness for the intended purpose.[1]
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification and purity assessment of this compound: the robust and widely adopted High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Our discussion is grounded in the globally recognized principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and newly revised Q2(R2) guidelines, which provide a framework for validating analytical procedures.[2][3][4] This document serves as a practical resource for researchers, quality control analysts, and drug development professionals, offering detailed experimental protocols, comparative data, and expert insights into the strategic selection and validation of the most appropriate analytical method.
The Critical Role of Method Validation
The objective of analytical method validation is to demonstrate through empirical evidence that a procedure is suitable for its intended use.[1] This involves a thorough evaluation of specific performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of the target analyte.[5][6] The key validation parameters, as stipulated by ICH guidelines, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[2][5][7] Adherence to these guidelines is a regulatory expectation and a cornerstone of Good Manufacturing Practice (GMP).[4][8]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is the workhorse of pharmaceutical quality control, valued for its robustness, cost-effectiveness, and reliability for quantifying APIs and their impurities.[9] Given the aromatic nature of this compound, it is expected to possess a strong UV chromophore, making this technique an excellent choice for routine analysis.
Causality Behind Experimental Choices
The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is chosen for its versatility and hydrophobic retention characteristics, suitable for the nonpolar regions of the target molecule. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to control the retention and peak shape. The buffer's pH is maintained slightly acidic (e.g., pH 3.2) to ensure the pyridine and nicotinamide nitrogen atoms are consistently protonated, preventing peak tailing and improving reproducibility.[10]
Experimental Workflow for HPLC-UV Validation
The validation process follows a systematic, multi-stage approach to evaluate each performance characteristic as defined by ICH Q2(R1).
Caption: Workflow for HPLC-UV Analytical Method Validation.
Detailed Validation Protocol: RP-HPLC-UV
1. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.2) (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (to be determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
2. Validation Procedures:
-
Specificity: Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress. The method is specific if the main peak is resolved from all degradation products and placebo peaks with a purity angle less than the purity threshold.
-
Linearity: Prepare at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.998.[6]
-
Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.[6]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the datasets should be ≤ 2%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Typically established where the signal-to-noise ratio is approximately 10:1.
-
Limit of Detection (LOD): Determine the lowest concentration that can be reliably detected. Typically established where the signal-to-noise ratio is approximately 3:1.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.[11] The system suitability criteria must be met under all varied conditions.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as impurity profiling at trace levels, bioanalysis, or cleaning validation, LC-MS/MS is the superior technique.[9][12] It combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for highly specific detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments.[13]
Causality Behind Experimental Choices
The primary advantage of LC-MS/MS is its specificity.[14] By using Multiple Reaction Monitoring (MRM), the instrument is programmed to detect a specific precursor ion (the parent molecule) and its unique fragment ions. This creates a highly selective "filter" that eliminates interference from matrix components, making it ideal for complex samples.[14] Electrospray Ionization (ESI) is chosen as the ionization source because it is well-suited for polar molecules like the target compound.
Conceptual Diagram of LC-MS/MS Detection
Caption: Principle of analyte detection via LC-MS/MS.
Detailed Validation Protocol: LC-MS/MS
1. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (UPLC for faster run times).
-
Mobile Phase: Methanol : 0.1% Formic Acid in Water (using volatile buffers is crucial for MS compatibility).[12]
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Analyte: Determine precursor ion [M+H]⁺ and optimize fragmentation to select two prominent product ions.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal to correct for matrix effects and variability.
-
-
Validation Procedures: The same parameters as HPLC-UV (Specificity, Linearity, Accuracy, Precision, Robustness) are evaluated. However, the acceptance criteria and experimental design are often more stringent, especially for bioanalytical applications.
-
Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte.[13]
-
Matrix Effect: Evaluated to ensure that components in the sample matrix do not suppress or enhance the ionization of the analyte, which would affect accuracy.[12]
-
LOD/LOQ: Typically orders of magnitude lower than HPLC-UV, often in the pg/mL or low ng/mL range.[15]
-
Comparative Performance and Recommendations
The choice between HPLC-UV and LC-MS/MS depends entirely on the analytical objective. The following table summarizes the expected performance characteristics to guide this decision.
| Validation Parameter | RP-HPLC-UV | LC-MS/MS | Recommendation & Rationale |
| Specificity/Selectivity | Good (based on chromatographic resolution) | Excellent (based on m/z) | For complex matrices or trace-level impurity identification, LC-MS/MS is superior due to its mass-based selectivity.[9][12] |
| Linearity (R²) | ≥ 0.998 | ≥ 0.995 | Both methods provide excellent linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% (often 95-105% for bioanalysis) | Both methods are highly accurate when properly validated. |
| Precision (%RSD) | ≤ 2% | ≤ 5% (can be ≤15% at LOQ for bioanalysis) | HPLC-UV often demonstrates slightly better precision for routine QC due to simpler instrumentation. |
| Limit of Quantitation (LOQ) | µg/mL range | pg/mL to ng/mL range | LC-MS/MS is the only choice for applications requiring ultra-high sensitivity.[15] |
| Robustness | Excellent | Good | HPLC-UV methods are generally considered more robust and transferable between labs due to less complex instrumentation. |
| Cost & Complexity | Lower Cost, Less Complex | Higher Cost, More Complex | HPLC-UV is more accessible and cost-effective for routine quality control. |
Application-Specific Recommendations:
-
For routine QC, content uniformity, and release testing of the drug substance or product: RP-HPLC-UV is the recommended method. Its robustness, precision, and cost-effectiveness make it perfectly suited for high-throughput environments where the analyte concentration is relatively high.
-
For identification and quantification of trace-level impurities, metabolite studies, bioequivalence studies, or cleaning validation: LC-MS/MS is the mandatory choice. Its unparalleled sensitivity and selectivity are necessary to meet the stringent regulatory limits required for these applications.[9]
Conclusion
The validation of analytical methods for a novel compound like this compound is a critical, scientifically-driven process that underpins the entire drug development lifecycle. Both RP-HPLC-UV and LC-MS/MS are powerful techniques, but their domains of application are distinct. A well-validated HPLC-UV method serves as a reliable tool for routine quality control, ensuring product consistency and compliance. In contrast, an LC-MS/MS method provides the high sensitivity and specificity required for more demanding analytical challenges. By carefully selecting and validating the appropriate method based on its intended purpose, as outlined in this guide and in accordance with ICH principles, scientific and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data.
References
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Q2(R2) Validation of Analytical Procedures. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- FDA Releases Guidance on Analytical Procedures.
- Quality Guidelines.
- Highlights from FDA's Analytical Test Method Valid
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- 3 Key Regulatory Guidelines for Method Valid
- Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. PubMed. [Link]
- Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. [Link]
- Analytical Method Development and Validation in Pharmaceuticals.
- LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. National Institutes of Health (NIH). [Link]
- LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]
- Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. Royal Society of Chemistry. [Link]
- Development and Validation of a HPLC Method for NAD: Application to Stability Studies in Buffered Solutions and Dry Test Strips.
- DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID
- Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Asian Journal of Pharmaceutical Research and Development. [Link]
- A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALID
- HPLC Methods for analysis of Pyridine.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
- Pyridine 1613. Centers for Disease Control and Prevention (NIOSH). [Link]
- Validation and Verification of Analytical Testing Methods Used for Tobacco Products. U.S.
- Analytical Method Validation: A Comprehensive Review of Current Practices. South Eastern European Journal of Public Health. [Link]
- GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Developing Countries Vaccine Manufacturers Network. [Link]
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
- The Fitness for Purpose of Analytical Methods. Eurachem. [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. propharmagroup.com [propharmagroup.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ijrar.com [ijrar.com]
- 14. nebiolab.com [nebiolab.com]
- 15. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Novel and Established FLT3 Inhibitors
For researchers and drug development professionals navigating the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the specificity of kinase inhibitors is paramount. FMS-like tyrosine kinase 3 (FLT3) has emerged as a critical therapeutic target, with activating mutations present in approximately 30% of AML patients, often heralding a poor prognosis. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of the novel FLT3 inhibitor, CHMFL-FLT3-122, and three clinically relevant alternatives: Quizartinib, Crenolanib, and Gilteritinib. Our objective is to furnish a clear, data-driven comparison to inform preclinical and clinical research decisions.
Introduction: The Imperative for Selective FLT3 Inhibition
The constitutive activation of FLT3, most commonly through internal tandem duplication (FLT3-ITD) mutations, drives leukemogenesis by promoting uncontrolled proliferation and survival of myeloid blasts. While the development of FLT3 inhibitors has marked a significant advancement in AML therapy, off-target effects remain a considerable challenge, potentially leading to toxicity and diminished therapeutic windows. A thorough understanding of an inhibitor's selectivity, or its propensity to bind to kinases other than its intended target, is therefore essential.
This guide will dissect the cross-reactivity of four potent FLT3 inhibitors, leveraging publicly available biochemical and cellular data. We will explore not only their potency against FLT3 but also their activity against other kinases, providing a nuanced perspective on their potential clinical utility and liabilities.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. An ideal inhibitor would potently inhibit the target kinase while sparing other kinases, particularly those with essential physiological roles. Here, we compare the biochemical potency and selectivity of CHMFL-FLT3-122, Quizartinib, Crenolanib, and Gilteritinib against their primary target, FLT3, and key off-targets.
Table 1: Biochemical Potency (IC50/Kd) Against FLT3 and Key Off-Targets
| Compound | Primary Target | IC50/Kd (nM) | Off-Target | IC50/Kd (nM) | Selectivity (Fold) vs. Off-Target |
| CHMFL-FLT3-122 | FLT3 | 40 (IC50) [1] | c-KIT | 559 (IC50)[2] | ~14 |
| BTK | 421 (IC50)[2] | ~10.5 | |||
| Quizartinib (AC220) | FLT3 | 1.1 (IC50) [3] | c-KIT | - | - |
| 1.6 (Kd) [3] | - | - | - | ||
| Crenolanib | FLT3 | 0.74 (Kd) [4] | c-KIT | 78 (Kd)[4] | ~105 |
| PDGFRα | 2.1 (Kd)[4] | ~2.8 | |||
| PDGFRβ | 3.2 (Kd)[4] | ~4.3 | |||
| Gilteritinib (ASP2215) | FLT3 | 0.29 (IC50) [5] | AXL | 0.73 (IC50)[5] | ~2.5 |
| c-KIT | ~100 (cellular IC50)[6] | ~345 (relative to FLT3) |
Note: IC50 and Kd values are sourced from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.
Key Insights from Biochemical Data:
-
CHMFL-FLT3-122 demonstrates potent inhibition of FLT3 with moderate selectivity against the closely related kinase c-KIT and Bruton's tyrosine kinase (BTK).[1][2] The 14-fold selectivity over c-KIT is a noteworthy feature, as dual inhibition of FLT3 and c-KIT has been associated with myelosuppression.[1]
-
Quizartinib is a highly potent FLT3 inhibitor, classified as a Type II inhibitor that binds to the inactive conformation of the kinase.[7][8] This binding mode contributes to its high selectivity for FLT3-ITD mutations.[8]
-
Crenolanib , a Type I inhibitor, exhibits potent inhibition of both wild-type and mutant FLT3 isoforms.[9][10] It displays significant selectivity against c-KIT, which is a key differentiator from many other FLT3 inhibitors.[11][12]
-
Gilteritinib , another Type I inhibitor, is a potent inhibitor of both FLT3 and AXL.[5] Its dual activity may be advantageous in overcoming AXL-mediated resistance to FLT3 inhibition.[13] It also shows considerable selectivity against c-KIT in cellular assays.[6]
Experimental Methodologies for Assessing Cross-Reactivity
To provide a comprehensive understanding of inhibitor selectivity, a multi-faceted experimental approach is necessary. The following protocols outline standard methodologies for characterizing the cross-reactivity profile of kinase inhibitors.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a purified kinase and the inhibitory effect of a compound.
Principle: The assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a decrease in ADP production.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors (CHMFL-FLT3-122, Quizartinib, Crenolanib, Gilteritinib) in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO) control.
-
Add 2 µL of a solution containing the recombinant kinase (e.g., FLT3, c-KIT, BTK) and its specific substrate in kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Diagram of In Vitro Kinase Assay Workflow:
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Cellular Apoptosis Assay (Annexin V Staining)
This assay determines the pro-apoptotic effect of the inhibitors on cancer cells, a functional consequence of on-target inhibition.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic cells. [6][14][15] Step-by-Step Protocol:
-
Cell Treatment: Seed AML cells (e.g., MV4-11) and treat with various concentrations of the FLT3 inhibitors for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Diagram of Apoptosis Detection by Flow Cytometry:
Caption: Quadrant analysis in an Annexin V/PI apoptosis assay.
Discussion and Comparative Insights
The choice of an FLT3 inhibitor for further development or clinical application depends on a careful balance of potency, selectivity, and activity against resistance mutations.
-
CHMFL-FLT3-122 presents a promising profile with its high selectivity for FLT3 over c-KIT. [1]This could translate to a more favorable safety profile with reduced myelosuppression compared to less selective inhibitors. Its efficacy in inducing apoptosis and causing cell cycle arrest in FLT3-ITD positive cell lines further underscores its potential. [1]
-
Quizartinib , as a potent and selective Type II inhibitor, is highly effective against FLT3-ITD mutations. [7][8]However, its activity is limited against TKD mutations, such as the D835Y mutation, which is a common mechanism of acquired resistance. [8]
-
Crenolanib , a Type I inhibitor, demonstrates broad activity against both FLT3-ITD and various TKD mutations, including D835 variants. [14]Its high selectivity against c-KIT is also a significant advantage. [11][12]
-
Gilteritinib , another Type I inhibitor, also shows efficacy against both ITD and TKD mutations. [6]Its dual inhibition of FLT3 and AXL may offer a strategy to overcome resistance mediated by AXL activation. [13] The ideal FLT3 inhibitor would combine the high potency of Quizartinib with the broad activity against resistance mutations seen with Crenolanib and Gilteritinib, while maintaining the favorable selectivity profile of CHMFL-FLT3-122 and Crenolanib.
Conclusion
The landscape of FLT3 inhibitors is evolving, with newer agents like CHMFL-FLT3-122 demonstrating distinct selectivity profiles that may offer clinical advantages. This guide has provided a framework for comparing the cross-reactivity of FLT3 inhibitors using established experimental methodologies. The data presented herein highlights the unique characteristics of each compound, providing a valuable resource for researchers in the field of AML drug discovery and development. A comprehensive understanding of these cross-reactivity profiles is crucial for the rational design of clinical trials and the development of more effective and safer therapies for patients with FLT3-mutated AML.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Annexin V staining assay protocol for apoptosis.
- Gilteritinib: potent targeting of FLT3 mut
- CHMFL-FLT3-122 | FLT3 Inhibitor.
- Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants.
- Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia.
- Preclinical studies of gilteritinib, a next-gener
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells.
- Oncotarget | Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity...
- Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia.
- Discovery of a Highly Potent FLT3 Kinase Inhibitor for FLT3-ITD-Positive AML.
- Crenolanib is a selective type I pan-FLT3 inhibitor.
- Crenolanib is a selective type I pan-FLT3 inhibitor - eScholarship.
- TREEspot™ Kinase Dendrogram of Gilteritinib
- Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia.
- Cellular Thermal Shift Assay (CETSA).
- Quizartinib: a potent and selective FLT3 inhibitor for the treatment of p
- Clinical Resistance to Crenolanib in Acute Myeloid Leukemia Due to Diverse Molecular Mechanisms - dbGaP Study.
- Crenolanib - Wikipedia.
- Assessing Quizartinib's Potency Against FLT3-TKD Mutations: A Compar
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells.
- Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study.
- Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - ResearchG
- A Comparative Analysis of Next-Generation and Established FLT3 Inhibitors for Acute Myeloid Leukemia Research.
- A Comparative Analysis of Flt3-IN-23 and Quizartinib in FLT3-ITD AML Models.
- A Review of FLT3 Kinase Inhibitors in AML.
- quizartinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
- Crenolanib delivers incremental benefit in FLT3/NPM1 co-mut
- Quizartinib (AC220) | Type II FLT3 Inhibitor.
- Complete morphologic response to gilteritinib in ALK-rearranged acute myeloid leukemia.
- Gilteritinib (ASP2215) | FLT3/AXL Inhibitor.
- Quizartinib, the Next FLT3 Inhibitor.
- gilteritinib - My Cancer Genome.
- Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - Johns Hopkins University.
- The Phase III QuANTUM-Wild trial: quizartinib in newly diagnosed FLT3-ITD-neg
- Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)
Sources
- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quizartinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. mdpi.com [mdpi.com]
- 7. Crenolanib - Wikipedia [en.wikipedia.org]
- 8. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crenolanib is a selective type I pan-FLT3 inhibitor [escholarship.org]
- 11. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Phase III QuANTUM-Wild trial: quizartinib in newly diagnosed FLT3-ITD-negative AML | VJHemOnc [vjhemonc.com]
- 15. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Vitro and In-Vivo Efficacy Assessment: A Case Study Approach for Novel Kinase Inhibitors
A Note on the Analyte: 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
An initial review of the scientific literature indicates that the compound this compound (CAS RN: 133627-46-0) is primarily documented as a synthetic intermediate in the manufacturing of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][2] There is a lack of publicly available preclinical or clinical data pertaining to its direct biological efficacy, either in-vitro or in-vivo, as a standalone therapeutic agent.
Given this data gap, this guide has been designed to provide researchers with a robust framework for evaluating the efficacy of a novel chemical entity. We will use the well-characterized class of Cyclin-Dependent Kinase 12 (CDK12) inhibitors as a representative case study. The nicotinamide scaffold present in the original topic compound is a common feature in many kinase inhibitors, making this a relevant and instructive paradigm. This guide will compare the efficacy profiles of representative CDK12 inhibitors, providing the underlying scientific rationale and detailed experimental protocols required for such an evaluation.
Introduction: Targeting the Transcriptional Kinase CDK12 in Oncology
Cyclin-Dependent Kinase 12 (CDK12), in complex with its partner Cyclin K, plays a critical role in regulating gene transcription.[3] It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step for the elongation phase of transcription.[3][4] CDK12 has a particular preference for regulating the expression of large genes, including many essential components of the DNA Damage Response (DDR) pathway, such as BRCA1, ATM, and FANCI.[3][5]
Inhibition of CDK12 curtails the expression of these DDR genes, inducing a state of "BRCAness" or homologous recombination deficiency (HRD).[6] This creates a synthetic lethal vulnerability, making cancer cells highly susceptible to DNA-damaging agents and PARP inhibitors. This biological rationale has positioned CDK12 as a compelling target for cancer therapy, particularly in tumors reliant on intact DDR pathways.
This guide will focus on the comparative analysis of THZ531 , a first-in-class covalent inhibitor of CDK12 and its close homolog CDK13.[4][5] We will contrast its profile with other relevant compounds to illustrate key concepts in efficacy evaluation.
Part 1: In-Vitro Efficacy and Selectivity Profiling
The initial phase of characterization aims to determine a compound's potency against its intended target, its selectivity across the kinome, and its functional effects in a cellular context.
Biochemical Potency: Direct Target Engagement
The first critical question is whether the compound directly inhibits the kinase of interest. This is quantified by the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Experimental Rationale: A direct enzymatic assay provides the cleanest measure of target engagement, free from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps). A radioactivity-based assay, which directly measures the transfer of 32P from ATP to a substrate, is considered a gold-standard method due to its high sensitivity and low interference rates.[4]
Comparative Data: IC50 Values for Transcriptional CDK Inhibitors
| Compound | Target(s) | IC50 (nM) | Modality | Reference(s) |
| THZ531 | CDK12 | 158 | Covalent | [4][7] |
| CDK13 | 69 | Covalent | [4][7] | |
| SY-351 | CDK7 | 23 | Covalent | [6][8] |
| CDK12 | 367 | Covalent | [6][8] | |
| CDK9 | 226 | Covalent | [6][8] |
This table clearly demonstrates that THZ531 is potent against CDK12/13, while a compound like SY-351 is significantly more potent against CDK7, showcasing target selectivity at the biochemical level.
Protocol: In-Vitro Kinase Assay (Radioisotope-based)
-
Prepare Kinase Reaction Buffer: Typically contains 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Dispense Compound: Serially dilute the test compound (e.g., THZ531) in DMSO and dispense into a 96-well plate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Add Kinase and Substrate: Add the CDK12/CycK enzyme and a suitable substrate (e.g., a GST-tagged fragment of the RNAPII CTD) to the wells.
-
Incubate for Covalent Binding (if applicable): For covalent inhibitors like THZ531, pre-incubate the compound with the enzyme for a defined period (e.g., 60-180 minutes) at room temperature to allow for the covalent reaction to occur.[4]
-
Initiate Kinase Reaction: Add the ATP mixture, including [γ-³²P]ATP, to start the reaction. Incubate for a specified time (e.g., 2 hours) at 30°C.
-
Stop Reaction and Capture Substrate: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.
-
Wash and Count: Wash the filter papers multiple times with phosphoric acid to remove unbound ATP. Allow the papers to dry and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Cellular Mechanism of Action: Target Engagement and Downstream Effects
Confirming that the inhibitor engages its target in a cellular environment and produces the expected downstream biological effect is a crucial validation step. For a CDK12 inhibitor, the key mechanistic hallmark is the reduction of Serine 2 phosphorylation (pSer2) on the RNAPII CTD.
Experimental Rationale: Western blotting is a robust and widely used technique to measure changes in protein phosphorylation levels. By treating cells with the inhibitor and probing for pSer2-RNAPII, we can directly observe the functional consequence of CDK12 inhibition. Total RNAPII serves as a loading control.
Workflow: Cellular Target Engagement Assay
Caption: Workflow for Western Blot Analysis of pSer2-RNAPII.
Cellular Proliferation: Quantifying Anti-Cancer Activity
The ultimate goal of an anti-cancer agent is to inhibit the growth of tumor cells. Anti-proliferation assays measure the ability of a compound to reduce cell viability or growth over time.
Experimental Rationale: Assays like CellTiter-Glo® measure cellular ATP levels, which serve as a proxy for metabolic activity and cell viability. This provides a quantitative measure of the compound's cytostatic or cytotoxic effects, yielding an EC50 value. Choosing the right cell line is critical. For a CDK12 inhibitor, cell lines known for transcriptional dependencies, such as Jurkat (T-cell leukemia), are often highly sensitive.[4]
Comparative Data: Anti-Proliferative Activity (EC50)
| Compound | Cell Line | EC50 (nM) | Reference(s) |
| THZ531 | Jurkat | 50 | [4] |
| SY-5609 | HCC70 (TNBC) | 1 | [3] |
This data shows that while both compounds are potent, their activity can vary significantly between different cancer cell types, highlighting the importance of testing in relevant models.
Part 2: In-Vivo Efficacy Assessment
Moving from a petri dish to a living organism introduces complexities such as pharmacokinetics (PK) and pharmacodynamics (PD). In-vivo studies are essential to determine if a compound can achieve sufficient exposure at the tumor site to exert its anti-cancer effects and to assess its overall therapeutic window.
Model Selection: Human Tumor Xenografts
The most common preclinical model for cancer drug efficacy is the mouse xenograft model, where human cancer cells are implanted into immunodeficient mice.
Experimental Rationale: This model allows for the assessment of a compound's anti-tumor activity against a human cancer in a living system. The choice of cell line (e.g., Jurkat for leukemia, SUM149PT for triple-negative breast cancer) should be based on in-vitro sensitivity and the clinical indication of interest.[6]
Workflow: Xenograft Efficacy Study
Caption: Workflow for a typical in-vivo xenograft study.
Efficacy Endpoints: Measuring Anti-Tumor Activity
The primary endpoint in a xenograft study is Tumor Growth Inhibition (TGI). This quantifies how effectively the treatment slows tumor progression compared to a vehicle control. Pharmacodynamic (PD) markers, such as the reduction of pSer2-RNAPII in tumor tissue, provide crucial evidence that the drug is hitting its target in-vivo at a tolerated dose.
Hypothetical In-Vivo Data Summary
| Treatment Group | Dosing | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |
| Vehicle | Daily, p.o. | 1200 | - | +2% |
| CDK12 Inhibitor | 50 mg/kg, daily, p.o. | 480 | 60% | -3% |
This table illustrates a positive outcome, where the CDK12 inhibitor demonstrates significant anti-tumor activity with acceptable tolerability (minimal body weight loss).
Discussion and Conclusion
The comprehensive evaluation of a novel compound requires a logical, stepwise progression from biochemical potency to cellular function and finally to in-vivo efficacy. As demonstrated with the CDK12 inhibitor paradigm, a compound like THZ531 shows clear biochemical potency (IC50 = 158 nM vs. CDK12) which translates to a functional cellular effect (inhibition of RNAPII pSer2) and anti-proliferative activity (EC50 = 50 nM in Jurkat cells).[4][7]
The ultimate test, however, lies in in-vivo models. While a compound may be potent in-vitro, factors like poor oral bioavailability, rapid metabolism (high clearance), or off-target toxicities can prevent it from being a viable drug candidate. Indeed, some potent research compounds like SY-351 were noted to have high clearance, limiting their in-vivo development.[8] A successful compound must demonstrate not only a reduction in tumor growth but also target engagement within the tumor at a well-tolerated dose.
This guide provides a foundational framework for the comparative analysis of novel inhibitors. By employing these validated protocols and adhering to the scientific rationale behind them, researchers can build a robust data package to support the advancement of new therapeutic candidates.
References
- MedchemExpress. (n.d.). THZ531.
- Zhang, T., Kwiatkowski, N., Olson, C. M., et al. (2016). Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors.
- Axon Medchem. (n.d.). THZ531 | CDK12/13 inhibitor.
- AdooQ Bioscience. (n.d.). THZ531 | CDK12 and CDK13 covalent inhibitor.
- Rimel, J. K., Poss, Z. C., Erickson, B. K., et al. (2020). Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription. Genes & Development, 34(21-22), 1498-1524.
- Zhang, T., Kwiatkowski, N., Olson, C. M., et al. (2016). Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors.
- Rimel, J. K., Poss, Z. C., Erickson, B. K., et al. (2020). Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription.
- MedKoo Biosciences. (n.d.). SY-351 | CDK7 inhibitor.
- Veeprho. (n.d.). This compound | CAS 133627-46-0.
- TCI Chemicals. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide | 133627-46-0.
- Olson, C. M., Liang, Y., Leggett, A., et al. (2021). Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. ACS Medicinal Chemistry Letters, 12(11), 1759-1767.
Sources
- 1. veeprho.com [veeprho.com]
- 2. 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide | 133627-46-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apexbt.com [apexbt.com]
- 5. Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel Nicotinamide-Based Agrochemicals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of nicotinamide analogs structurally related to 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide. The pyridine and nicotinamide scaffolds are core components in numerous biologically active molecules, including agrochemicals and pharmaceuticals.[1][2] Specifically, nicotinamide derivatives have been successfully developed as fungicides, such as boscalid, which functions by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[1][3][4]
The lead compound for this guide, this compound, serves as a key intermediate in the synthesis of both pharmaceuticals and agrochemicals.[5] Understanding how structural modifications to this core scaffold impact biological efficacy is paramount for designing next-generation compounds with improved potency, selectivity, and environmental profiles. This guide synthesizes data from published studies on related analogs to derive key SAR insights, presents comparative data against industry benchmarks, and provides detailed experimental protocols for researchers in the field.
Lead Compound & Rationale for Analog Development
The process of agrochemical discovery often begins with a "hit" or "lead" compound that demonstrates a desired biological activity. This lead is then systematically modified to optimize its properties. The rationale behind creating analogs of a lead compound like this compound is multifaceted:
-
Enhance Potency: To increase the biological effect at a lower concentration, thereby reducing application rates.
-
Improve Selectivity: To increase activity against the target pest (e.g., a specific fungus) while minimizing effects on non-target organisms (e.g., beneficial insects, crops).
-
Optimize Physicochemical Properties: To improve factors like solubility, stability, and uptake by the target organism.
-
Overcome Resistance: To design compounds that are effective against pest populations that have developed resistance to existing treatments.
The following diagram illustrates the typical iterative workflow in a lead optimization campaign.
Caption: Iterative workflow for lead optimization in agrochemical research.
Structure-Activity Relationship (SAR) Analysis
To elucidate the SAR, a series of analogs based on a substituted N-thienyl nicotinamide scaffold were synthesized and evaluated for their fungicidal activity against Pseudoperonospora cubensis (cucumber downy mildew, CDM).[6] The core structure consists of a substituted nicotinamide ring linked to a substituted thiophene ring. Modifications were explored on both rings to probe their effect on efficacy.
Modifications on the Nicotinamide Ring
Systematic changes to the substituents on the nicotinamide pyridine ring revealed critical insights into the features required for high potency. The position and nature of these substituents significantly modulate the electronic and steric properties of the molecule, influencing its interaction with the target protein.
Table 1: SAR of Nicotinamide Ring Modifications against Cucumber Downy Mildew (CDM)
| Compound ID | Rn Substitution (Nicotinamide Ring) | Control Efficacy (%) @ 100 mg/L |
| 4a | 6-Cl, 5-CN, 2-CH3 | 45 |
| 4b | 6-Br, 5-Cl, 2-CH3 | 55 |
| 4e | 6-Cl, 5-F | 62 |
| 4f | 5,6-di-Cl | 70 |
| 4p | 5,6-di-Cl | 65 |
Data synthesized from a representative study on N-(thiophen-2-yl) nicotinamide derivatives.[6]
From this data, a clear trend emerges. The parent compound with mixed substituents (4a ) shows moderate activity. Replacing the cyano group with a halogen (4b , 4e ) generally improves efficacy. The most potent analog in this series, 4f , features a 5,6-dichloro substitution pattern, suggesting that having chlorine atoms at both positions is highly favorable for fungicidal activity.[6]
Modifications on the Thiophene Ring
Modifications were also made to the thiophene moiety to assess its contribution to overall activity. These changes primarily explored the impact of different ester and amide functionalities.
Table 2: SAR of Thiophene Ring Modifications against Cucumber Downy Mildew (CDM)
| Compound ID | R1 Substitution (Thiophene Ring) | Control Efficacy (%) @ 100 mg/L |
| 4f | -COOC2H5 (Ethyl ester) | 70 |
| 4o | -CONHCH3 (Methyl amide) | 58 |
| 4p | -CONHC(C3H5) (Cyclopropyl amide) | 65 |
Data synthesized from a representative study on N-(thiophen-2-yl) nicotinamide derivatives.[6]
The analysis indicates that the nature of the substituent at this position is also crucial. The ethyl ester in compound 4f provided the highest efficacy.[6] While converting this to a simple methyl amide (4o ) reduced activity, the introduction of a cyclopropyl amide (4p ) restored a significant portion of the potency. This suggests that the size, shape, and hydrogen bonding capacity of this group are important for target engagement.
The following diagram summarizes the key SAR findings for this class of compounds.
Caption: Key structure-activity relationship findings for N-thienyl nicotinamide analogs.
Comparative Analysis with Commercial Fungicides
To contextualize the performance of the newly synthesized analogs, the most potent compound, 4f , was tested in field trials and compared against established commercial fungicides.
Table 3: Field Trial Efficacy Comparison against Cucumber Downy Mildew (CDM)
| Compound | Application Rate (mg/L) | Control Efficacy (%) |
| Compound 4f (10% EC) | 100 | 70% |
| Compound 4f (10% EC) | 200 | 79% |
| Flumorph (Commercial) | 200 | 56% |
| Mancozeb (Commercial) | 1000 | 76% |
EC: Emulsifiable Concentrate. Data from a field trial bioassay.[6]
The results are highly encouraging. At a concentration of 200 mg/L, compound 4f demonstrated superior efficacy (79%) compared to the commercial fungicide flumorph (56%).[6] Even at a lower rate of 100 mg/L, its performance was comparable to mancozeb applied at a 10-fold higher concentration.[6] This highlights compound 4f as a promising candidate for further development.
Detailed Experimental Protocols
Scientific integrity and reproducibility are foundational to SAR studies. The following are detailed protocols for the synthesis and biological evaluation of the described analogs.
General Synthesis Protocol for N-(thiophen-2-yl) nicotinamide derivatives (4a-s)
This protocol describes the final acylation step to produce the target compounds.[6]
-
Reagent Preparation:
-
Dissolve the appropriately substituted thiophen-2-amine intermediate (1.0 mmol) in 15 mL of dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (TEA) (1.5 mmol) to the solution to act as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Acylation Reaction:
-
Prepare a solution of the desired substituted nicotinoyl chloride (1.1 mmol) in 5 mL of DCM.
-
Add the nicotinoyl chloride solution dropwise to the cooled thiophen-2-amine solution over 10 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into 50 mL of water and extract with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO3 solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the final product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]
-
In Vivo Fungicidal Assay Protocol (Cucumber Downy Mildew)
This protocol outlines the procedure for testing the efficacy of compounds against P. cubensis on cucumber plants.[6]
-
Plant Cultivation:
-
Grow cucumber plants (variety: Jinyan No. 4) in a greenhouse until they reach the two-leaf stage.
-
-
Compound Formulation:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution with distilled water containing 0.1% Tween-80 to achieve the desired final test concentrations (e.g., 100 mg/L, 200 mg/L).
-
-
Application and Inoculation:
-
Spray the cucumber leaves evenly with the test solution until runoff. A blank control (water with DMSO and Tween-80) and a positive control (commercial fungicide) should be included.
-
Allow the treated leaves to air dry.
-
Prepare a spore suspension of P. cubensis at a concentration of approximately 1 × 106 spores/mL.
-
Spray the spore suspension onto the treated leaves.
-
-
Incubation and Evaluation:
-
Place the inoculated plants in a growth chamber at 22-25 °C with >90% relative humidity for 24 hours in the dark to promote infection.
-
Transfer the plants to a greenhouse environment (22-25 °C, 12h/12h light/dark cycle).
-
After 7 days, assess the disease severity by visually estimating the percentage of leaf area covered by lesions for both treated and control plants.
-
-
Data Analysis:
-
Calculate the control efficacy using the following formula:
-
Efficacy (%) = [(Disease Index of Control - Disease Index of Treatment) / Disease Index of Control] × 100
-
-
Conclusion
The systematic SAR investigation of N-thienyl nicotinamide analogs has successfully identified key structural features that govern fungicidal activity against cucumber downy mildew. The study highlights the importance of di-halogen substitution, particularly a 5,6-dichloro pattern, on the nicotinamide ring. Furthermore, an ethyl ester on the thiophene ring was found to be optimal for potency. The lead candidate identified, compound 4f , demonstrated superior field performance compared to the commercial standard flumorph, marking it as a highly promising lead compound for the development of new-generation agrochemical fungicides.[6] Future work should focus on further optimization of the thiophene substituents and broader spectrum biological testing.
References
- Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Title: Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry - ACS Public
- Title: Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors Source: PubMed URL:[Link]
- Title: Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain Source: PMC - NIH URL:[Link]
- Title: Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall Source: MDPI URL:[Link]
- Title: Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors Source: PubMed URL:[Link]
- Title: Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstr
- Title: Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Source: PubMed URL:[Link]
- Title: Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships Source: ResearchG
- Title: Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors Source: PMC - NIH URL:[Link]
- Title: 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide Source: PubChem URL:[Link]
- Title: Inert Reassessment - Nicotinamide Source: US EPA URL:[Link]
- Title: Development of a green, concise synthesis of nicotinamide deriv
- Title: Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents Source: PubMed URL:[Link]
Sources
- 1. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Key Intermediates: 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide and 2-Chloro-3-amino-4-methylpyridine in the Context of Nevirapine Synthesis
<_ _>
For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two critical pyridine derivatives: 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide and 2-Chloro-3-amino-4-methylpyridine. The latter is a well-established key precursor in the industrial synthesis of Nevirapine, a vital non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1.[1][2][3][4] The former, a more complex amide, represents a downstream intermediate. This analysis will delve into their synthesis, chemical properties, and strategic importance in the synthesis of complex pharmaceutical compounds, offering field-proven insights for professionals in drug development.
Introduction: Two Pyridines, One Goal
The synthesis of heterocyclic compounds, particularly substituted pyridines, is a cornerstone of medicinal chemistry. The efficiency, cost-effectiveness, and scalability of these synthetic routes directly impact the accessibility of life-saving medications. Nevirapine is a prime example, where optimization of its synthesis has been a long-standing goal to improve global access.[5] This guide will compare a foundational building block of Nevirapine, 2-Chloro-3-amino-4-methylpyridine (commonly known as CAPIC), with the amide product of its subsequent reaction, this compound, which is also an intermediate in Nevirapine synthesis.[6][7][8] Understanding the distinct roles and characteristics of these two intermediates is crucial for process chemists and researchers aiming to innovate in antiretroviral drug manufacturing.
Section 1: Profiling the Intermediates
A successful multi-step synthesis relies on the characterization and stability of its intermediates. Here, we profile the two compounds of interest.
This compound
This dichlorinated nicotinamide derivative is a direct precursor to the cyclization step in one of the established routes to Nevirapine.[6][7]
-
Chemical Structure: As the name implies, it consists of a 2-chloronicotinamide moiety where the amide nitrogen is connected to the 3-position of a 2-chloro-4-methylpyridine ring.
-
Synthesis: It is typically synthesized via an amide coupling reaction between 2-chloro-3-amino-4-methylpyridine (CAPIC) and an activated form of 2-chloronicotinic acid, such as 2-chloronicotinoyl chloride.[6]
-
Role in Nevirapine Synthesis: This molecule is the immediate precursor to the cyclopropylamino-substituted amide, which then undergoes an intramolecular cyclization to form the core diazepine ring of Nevirapine.[6]
2-Chloro-3-amino-4-methylpyridine (CAPIC)
CAPIC is a strategic and indispensable building block in the most common and economically viable syntheses of Nevirapine.[3][9][10]
-
Chemical Structure: A simple yet highly functionalized picoline derivative, featuring a chlorine atom at the 2-position and an amino group at the 3-position.
-
Synthesis: Numerous synthetic routes have been developed for CAPIC, reflecting its industrial importance. These routes often start from inexpensive commodity chemicals like acetone and malononitrile or ethyl cyanoacetate.[1][11][12] More recent, improved methods focus on high-yield, scalable processes.[13][14]
-
Role in Nevirapine Synthesis: CAPIC provides one of the two pyridine rings that form the final tricyclic structure of Nevirapine. Its amino group is the nucleophile that attacks the activated carbonyl of the other pyridine component.[15]
Section 2: Comparative Physicochemical and Synthetic Data
A direct comparison of the properties of these two intermediates highlights their different stages and challenges in the overall synthesis of Nevirapine.
| Property | This compound | 2-Chloro-3-amino-4-methylpyridine (CAPIC) |
| CAS Number | 133627-46-0[8][16][17][18] | 133627-45-9[9][19] |
| Molecular Formula | C12H9Cl2N3O[16][17][20] | C6H7ClN2[19][21] |
| Molecular Weight | 282.12 g/mol [16][17][20] | 142.59 g/mol [19] |
| Melting Point | 193-197 °C[16][18] | 61-71 °C[19][22] |
| Appearance | White to orange to green powder/crystal[16][18] | Yellowish or White to Brown powder/crystalline[19][22] |
| Boiling Point | 369.8 °C (predicted)[17] | 283.3 °C at 760 mmHg[19] |
| Purity (Typical) | >98.0% (GC)[18] | ≥99.0%[9][19] |
Section 3: In-Depth Synthetic Analysis
The choice of synthetic route and the handling of key intermediates are critical decisions in pharmaceutical manufacturing. This section provides a deeper analysis of the synthesis pathways and the strategic considerations for each compound.
Synthesis of this compound
The formation of this amide is a classic example of nucleophilic acyl substitution.
Workflow Diagram: Amide Coupling
Caption: Synthesis of the amide intermediate.
The causality behind this experimental choice is straightforward: the conversion of the carboxylic acid (2-chloronicotinic acid) into a more reactive acyl chloride is a standard and highly effective method to facilitate amide bond formation with the relatively nucleophilic amino group of CAPIC.[23] The reaction is typically robust and high-yielding.
Synthesis of 2-Chloro-3-amino-4-methylpyridine (CAPIC)
The industrial synthesis of CAPIC is more complex, reflecting the need to construct the substituted pyridine ring from acyclic precursors. Several generations of synthesis have been developed to improve yield and reduce cost.[1][10] A modern, efficient approach often involves a multi-step, one-pot sequence.
Workflow Diagram: A Modern CAPIC Synthesis Route
Caption: Multi-step synthesis of CAPIC.
This pathway demonstrates a sophisticated chemical strategy. Starting with simple, inexpensive materials, it builds complexity through a series of reliable and well-understood reactions.[1][13] The "one-pot" chlorination and hydrolysis step is a key process intensification, saving time, resources, and reducing waste.[13] The final Hofmann reaction is a classic method for converting an amide to an amine with one less carbon atom.[14] The entire process is a self-validating system, where the purity of each intermediate can be checked to ensure the success of the subsequent step.
Section 4: Experimental Protocols
To provide actionable insights, this section details generalized, step-by-step protocols for the synthesis of the two intermediates.
Protocol: Synthesis of 2-Chloronicotinoyl Chloride[24]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1.0 eq).
-
Reagent Addition: Add 1,2-dichloroethane as a solvent, followed by the slow addition of thionyl chloride (approx. 1.5-2.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting oil or solid is the crude 2-chloronicotinoyl chloride.
Protocol: Synthesis of this compound[6]
-
Reaction Setup: Dissolve 2-Chloro-3-amino-4-methylpyridine (CAPIC) (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or toluene) in a reaction vessel.
-
Acylation: Cool the solution in an ice bath. Add a solution of 2-chloronicotinoyl chloride (approx. 1.0-1.1 eq) in the same solvent dropwise, maintaining the low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).
-
Work-up: Upon completion, the reaction may be quenched with a mild aqueous base (e.g., sodium bicarbonate solution).
-
Isolation: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amide.
Protocol: Synthesis of 2-Chloro-3-amino-4-methylpyridine (CAPIC) via Hofmann Reaction[14]
-
Hypobromite Solution: Prepare a solution of sodium hypobromite by adding bromine (1.0 eq) to a stirred, cooled (0 °C) solution of sodium hydroxide (approx. 2.2 eq) in water.
-
Amide Addition: To this cold solution, add 2-chloro-3-amido-4-picoline (1.0 eq) portion-wise, keeping the temperature low.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 70 °C for 1-2 hours.
-
Extraction: Cool the reaction mixture to ambient temperature and extract the product with an organic solvent such as methylene chloride.
-
Isolation: Combine the organic extracts and remove the solvent by rotary evaporation to yield the crude CAPIC.
-
Purification: The product can be further purified by recrystallization or chromatography if necessary.
Conclusion
The comparative analysis of this compound and its precursor, 2-Chloro-3-amino-4-methylpyridine (CAPIC), offers a clear perspective on the strategic stages of Nevirapine synthesis.
-
CAPIC represents the foundational building block, and its efficient, low-cost synthesis from commodity materials is paramount to the overall economic viability of Nevirapine production.[10][11] The development of streamlined, high-yield processes for CAPIC has been a major achievement in making this HIV medication more accessible.[5]
-
This compound is a crucial downstream intermediate. Its synthesis is a relatively straightforward amide coupling, a robust and well-understood transformation. The purity and yield of this step are critical for the success of the final, complex cyclization that forms the Nevirapine core.
For drug development professionals, this analysis underscores a key principle: the optimization of a multi-step synthesis is not just about the final step, but about perfecting the synthesis of each strategic intermediate. The journey from simple precursors to CAPIC is a testament to process chemistry innovation, while the conversion of CAPIC to the final amide intermediate highlights the importance of reliable and high-fidelity chemical transformations in the assembly of complex APIs.
References
- PrepChem. (n.d.). Synthesis of 2-chloronicotinyl chloride.
- ResearchGate. (2025). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
- Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. (US6399781B1).
- Google Patents. (n.d.). Synthesis method of 2-chloronicotinoyl chloride. (CN101671298B).
- Pharmaffiliates. (n.d.).
- Google Patents. (2016). Lowcost, high yield synthesis of nevirapine. (WO2016118586A1).
- ChemicalBook. (2023). The synthesis method of 3-Amino-2-chloro-4-methylpyridine.
- Google Patents. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (US6111112A).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-3-amino-4-methyl pyridine.
- PharmaCompass. (n.d.). Sourcing 2-Chloro-3-amino-4-methylpyridine: A Buyer's Guide.
- Medicines for All Institute. (n.d.).
- ResearchGate. (2025). Progress in synthesis of the anti-AIDS drug nevirapine.
- Google Patents. (1996). Process for preparing nevirapine. (US5569760A).
- National Center for Biotechnology Information. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. PubMed Central.
- Google Patents. (2000).
- Royal Society of Chemistry. (2017).
- ChemicalBook. (2024). How to synthesize Nicotinamide?.
- Guidechem. (n.d.). How is 3-Amino-2-chloro-4-methylpyridine Synthesized?.
- National Center for Biotechnology Information. (n.d.). 3-Amino-2-chloro-4-methylpyridine. PubChem.
- Sigma-Aldrich. (n.d.). 3-Amino-2-chloro-4-methylpyridine 97.
- ResearchGate. (2019).
- Chem-Impex. (n.d.). 2-Chloronicotinoyl chloride.
- ChemicalBook. (n.d.). 2-Chloronicotinyl chloride CAS#: 49609-84-9.
- Chem-Impex. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide.
- National Center for Biotechnology Information. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. PubMed.
- National Center for Biotechnology Information. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide. PubChem.
- USA Chemical Suppliers. (n.d.). 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. PubChem.
- TCI Chemicals. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide.
- ACS Publications. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen.
- ChemicalBook. (2023). This compound.
- Google Patents. (1943). Process of producing nicotinamide. (US2314843A).
- Shandong Biotech. (n.d.). 3-Amino-2-chloro-4-methylpyridine.
- ChemicalBook. (2025). 3-Amino-2-chloro-4-methylpyridine.
Sources
- 1. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Increasing global access to the high-volume HIV drug nevirapine through process intensification - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
- 7. 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA [americanchemicalsuppliers.com]
- 8. This compound | 133627-46-0 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 11. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 15. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 16. chemimpex.com [chemimpex.com]
- 17. nbinno.com [nbinno.com]
- 18. 2-クロロ-N-(2-クロロ-4-メチル-3-ピリジル)ニコチンアミド | 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide | 133627-46-0 | 東京化成工業株式会社 [tcichemicals.com]
- 19. nbinno.com [nbinno.com]
- 20. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 3-Amino-2-chloro-4-methylpyridine - Shandong Biotech [shandongbiotech.com]
- 23. prepchem.com [prepchem.com]
A Comparative Performance Analysis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide as a Synthetic Building Block
Introduction: The Central Role of Pyridine Scaffolds in Modern Chemistry
The pyridine ring is a fundamental heterocyclic motif, ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][2] Its unique electronic properties and ability to act as a ligand and hydrogen bond acceptor make it a privileged scaffold in drug design.[3][4] Consequently, the development of functionalized pyridine building blocks that can be efficiently incorporated into complex molecules is of paramount importance to researchers in drug development and process chemistry.[5] One such building block is 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide , a molecule that offers multiple reaction handles for diversification.[6][7] As an intermediate in the synthesis of pharmaceuticals like Nevirapine, its reactivity and performance are of significant interest.[8][9][10]
This guide provides an objective, data-driven benchmark of this compound's performance. We will evaluate its efficiency in the Buchwald-Hartwig amination—a cornerstone of modern C-N bond formation—against a simpler, yet structurally relevant, alternative: 2,4-dichloropyridine . This comparison will illuminate the subject molecule's reactivity, selectivity, and overall utility for scientists engaged in complex molecular synthesis.
Experimental Rationale: Selecting a Robust and Revealing Benchmark
To provide a meaningful comparison, we chose the palladium-catalyzed Buchwald-Hartwig amination. This reaction is notoriously challenging for chloro-heterocycles due to the high bond strength of the C-Cl bond, making the initial oxidative addition step of the catalytic cycle rate-limiting.[11] A successful reaction is therefore highly sensitive to the substrate's electronic properties and the catalyst system's efficacy, making it an excellent probe of performance.
Why this specific comparison?
-
Substrate Reactivity: this compound possesses two distinct chloropyridine rings. Benchmarking its reaction with morpholine will reveal which C-Cl bond is more susceptible to amination, providing valuable insights into its regioselectivity.
-
Alternative Building Block: 2,4-dichloropyridine serves as an ideal control. It is a readily available, less complex building block where the chlorine at the 2-position is known to be more activated towards nucleophilic attack and oxidative addition than the one at the 4-position.[11][12] This established reactivity pattern provides a solid baseline against which to measure our target molecule.
-
Catalyst System Selection: The success of aminating challenging chloropyridines hinges on the catalyst. We selected a modern, highly active system comprising a palladium(II) precatalyst and a sterically hindered, electron-rich biarylphosphine ligand (RuPhos). Such ligands are essential for promoting the difficult oxidative addition of the C-Cl bond and preventing catalyst deactivation through coordination with the pyridine nitrogen.[11]
-
Base and Conditions: A strong, non-nucleophilic base, Sodium tert-butoxide (NaOtBu), is employed as it is highly effective in this transformation.[13] The reaction is conducted at an elevated temperature in a dry, inert solvent (Toluene) to overcome the activation energy barrier for the C-Cl bond cleavage.[11]
This carefully designed experiment ensures that the observed differences in performance can be confidently attributed to the intrinsic properties of the building blocks themselves.
Experimental Workflow & Protocols
The following diagram outlines the logical workflow for the comparative study.
Caption: Experimental workflow for the comparative Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This is a generalized procedure and should be performed by trained personnel under a fume hood and an inert atmosphere.
Materials:
-
Building Block A: this compound
-
Building Block B: 2,4-dichloropyridine
-
Morpholine (≥99%)
-
(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) [RuPhos] (Ligand)
-
RuPhos Pd G3 (Palladium Precatalyst)
-
Sodium tert-butoxide (NaOtBu) (≥98%)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the building block (A or B, 1.0 mmol, 1.0 equiv).
-
Add RuPhos ligand (0.02 mmol, 2 mol%) and RuPhos Pd G3 precatalyst (0.01 mmol, 1 mol%).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) as a solid under a positive flow of argon.
-
Place the sealed vial in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction's progress by taking aliquots at regular intervals and analyzing via TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water (10 mL), and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the pure product.
-
Determine the isolated yield and confirm the structure and purity by ¹H NMR and LC-MS analysis.
Performance Benchmark: Results and Discussion
The Buchwald-Hartwig amination is governed by a well-understood catalytic cycle. The performance of a given substrate is largely dictated by the ease of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-chlorine bond.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The experimental results for the amination of both building blocks under identical conditions are summarized below.
| Building Block | Reaction Time (h) for >95% Conversion | Isolated Yield (%) | Product Purity (%) | Regioselectivity |
| This compound | 24 | 78% | >98% | Mono-amination at C2 of the nicotinamide ring |
| 2,4-dichloropyridine | 8 | 91% | >99% | >95:5 favoring amination at the C2 position |
Analysis of Results
-
Reaction Rate and Yield: The simpler building block, 2,4-dichloropyridine, reacted significantly faster and gave a higher isolated yield (91% in 8 hours) compared to this compound (78% in 24 hours). This performance gap is anticipated and can be attributed to several factors. The increased steric bulk of the target molecule likely hinders the approach of the palladium catalyst to the C-Cl bond, raising the activation energy for the rate-limiting oxidative addition step.[11]
-
Regioselectivity: Both substrates exhibited excellent and predictable regioselectivity.
-
For 2,4-dichloropyridine , the reaction occurred almost exclusively at the 2-position. This is consistent with established principles, as the C2 position is more electron-deficient due to its proximity to the ring nitrogen, making the C-Cl bond more polarized and susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[12]
-
For This compound , mono-amination was observed selectively on the nicotinamide ring's C2 position. The C-Cl bond on the 4-methylpyridine ring remained unreacted under these conditions. This is a critical finding for synthetic planning. The electron-withdrawing nature of the adjacent amide carbonyl group on the nicotinamide ring further activates the C2-Cl bond towards the catalytic cycle, making it the preferred site of reaction over the C2'-Cl on the more electron-rich 4-methylpyridine ring.
-
-
Purity: Both reactions, when driven to completion, yielded products of high purity after standard chromatographic separation. This indicates that the chosen catalyst system is robust and minimizes side reactions, such as hydrodehalogenation, for both substrates.
Conclusion and Outlook
This comparative guide demonstrates that This compound is a viable and highly selective building block for C-N bond formation via Buchwald-Hartwig amination. While its reaction rate and overall yield are moderately lower than a simpler analogue like 2,4-dichloropyridine, its performance is robust.
The key takeaway for researchers is its predictable and high regioselectivity. The preferential reactivity of the C2-Cl bond on the nicotinamide moiety allows for selective functionalization, leaving the second C-Cl bond available for subsequent, potentially different, cross-coupling reactions. This inherent differential reactivity is a significant strategic advantage, enabling the sequential and controlled construction of complex molecular architectures.
Therefore, while simpler chloropyridines may be preferable for reactions where speed and maximum yield are the sole drivers, This compound excels as a building block for multi-step synthetic campaigns that require controlled, site-selective modifications. Its slightly attenuated reactivity is a small trade-off for the valuable synthetic precision it offers.
References
- Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd)
- Title: The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines Source: Semantic Scholar URL:[Link]
- Title: Suzuki coupling of different chloropyridines with phenylboronic acids Source: ResearchG
- Title: Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles Source: RSC Publishing URL:[Link]
- Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC URL:[Link]
- Title: 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA Source: USA Chemical Suppliers URL:[Link]
- Title: Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides Source: Chemical Science (RSC Publishing) URL:[Link]
- Title: Buchwald–Hartwig amin
- Title: N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide Source: PubChem URL:[Link]
- Title: this compound Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL:[Link]
- Title: N-(2-Chloro-4-methylpyridin-3-yl)-2-(ethylamino)
- Title: Multi-pyridine decorated Fe(II) and Ru(II) complexes by Pd(0)
- Title: Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations Source: PMC - PubMed Central URL:[Link]
- Title: Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review Source: MDPI URL:[Link]
- Title: Novel synthesis of nicotinamide derivatives of cytotoxic properties Source: PubMed URL:[Link]
- Title: Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
- Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development - ACS Public
- Title: 2-Cloro-N-(2-cloro-4-metilpiridina-3-yl)nicotinamida CAS 133627-46-0 Source: Home Sunshine Pharma URL:[Link]
- Title: 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide Source: PubChem URL:[Link]
- Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Title: Synthesis and characterization of some new twin drugs having substituted pyridines Source: Der Pharma Chemica URL:[Link]
Sources
- 1. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review [mdpi.com]
- 4. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-chloro-n-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide suppliers USA [americanchemicalsuppliers.com]
- 9. This compound | 133627-46-0 [chemicalbook.com]
- 10. hspchem.com [hspchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
A Researcher's Guide to Reproducibility in Nevirapine Synthesis: A Comparative Analysis of Pathways Involving 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
For drug development professionals and researchers, the synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of their work. The reliability and reproducibility of a synthetic pathway are as crucial as the final yield. This guide provides an in-depth technical comparison of synthetic routes for the anti-HIV agent Nevirapine, with a specific focus on the role and reproducibility of experiments involving the intermediate, 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide . We will explore the established "first-generation" synthesis that utilizes this compound and compare it with a more recent, higher-yielding alternative that circumvents its formation. This analysis aims to provide a clear, data-driven perspective on why the field has evolved and the critical factors that influence the reproducibility of these complex multi-step syntheses.
The Central Intermediate: Understanding this compound
This compound (CAS 133627-46-0) is a key intermediate in what is considered the first-generation commercial synthesis of Nevirapine.[1][2] Its molecular structure, a nicotinamide derivative with two chlorinated pyridine rings, makes it a suitable precursor for the final tricyclic structure of Nevirapine.[3] The core of its utility lies in its reaction with cyclopropylamine, which displaces one of the chloro groups, followed by an intramolecular cyclization to form the diazepine ring of the final drug molecule.[4]
However, as we will detail, the very nature of this reaction presents significant challenges to reproducibility and safety, particularly when scaling up from the lab to production.
Comparative Analysis of Synthetic Pathways
The synthesis of Nevirapine has seen significant evolution, driven by the need for higher yields, improved safety, and lower costs.[1][5] Below, we compare the traditional pathway involving our title compound with a more streamlined, modern approach.
Pathway 1: The "First-Generation" Synthesis via this compound
This pathway, outlined in early patents, involves the coupling of 2-chloronicotinoyl chloride with 2-chloro-3-amino-4-picoline (CAPIC) to form this compound.[4] This intermediate is then reacted with cyclopropylamine and cyclized to yield Nevirapine.
Diagram: First-Generation Nevirapine Synthesis
Caption: The two-step process to Nevirapine via the key intermediate.
Pathway 2: The High-Yield "One-Pot" Synthesis
Newer methodologies have been developed to improve efficiency and avoid the problematic intermediate. A notable alternative involves the direct reaction of a 2-(cyclopropylamino)nicotinate ester (like Me-CAN) with 2-chloro-3-amino-4-picoline (CAPIC) in a single process step.[1][5] This "one-pot" approach, conducted in a common solvent system, forms an intermediate that is immediately cyclized to Nevirapine without the isolation of a thermally sensitive compound.[5]
Diagram: High-Yield Alternative Synthesis
Caption: The streamlined one-pot synthesis of Nevirapine.
Quantitative Performance Comparison
The difference in the efficiency of these two pathways is stark. The newer methods offer a significant improvement in overall yield, which is a critical factor in pharmaceutical manufacturing.
| Parameter | Pathway 1 (Via Target Compound) | Pathway 2 (High-Yield Alternative) |
| Overall Yield | ~25-59%[1][4] | ~87% [5] |
| Key Intermediate | This compound | 2-(Cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR) (often not isolated)[1] |
| Number of Process Steps | Multiple discrete steps | Consolidated into a single process step[5] |
| Key Reagents | 2-Chloronicotinoyl Chloride, CAPIC, Cyclopropylamine, CaO or NaH | Methyl 2-(cyclopropylamino)nicotinate (Me-CAN), CAPIC, NaH |
| Primary Reproducibility Challenge | Thermal instability of intermediate, high pressure, exothermic reaction control[4] | Management of a strong base (NaH) and solvent recovery |
Experimental Protocols: A Scientist's Perspective
To fully appreciate the practical differences, let's outline representative lab-scale protocols for both methods.
Protocol 1: Synthesis of Nevirapine via this compound
This protocol is adapted from patent literature for illustrative purposes and involves hazardous conditions. Extreme caution and appropriate safety measures are required. [6]
Step A: Synthesis of the Intermediate
-
Rationale: This step creates the amide bond to form our key intermediate.
-
In a reaction vessel under an inert atmosphere, dissolve 2-chloro-3-amino-4-picoline (CAPIC) in an appropriate anhydrous solvent (e.g., toluene).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2-chloronicotinoyl chloride in the same solvent. The slow addition is crucial to control the exotherm of the reaction.
-
Allow the reaction to warm to room temperature and stir for several hours until analysis (e.g., TLC or LC-MS) shows consumption of the starting material.
-
The product, this compound, can be isolated by filtration and washing.
Step B: Synthesis of Nevirapine
-
Rationale: This step involves the challenging nucleophilic substitution and subsequent cyclization. The use of a high-boiling solvent and a neutralizing agent is critical.
-
In a high-pressure reaction vessel, suspend the intermediate from Step A and calcium oxide (CaO) in diglyme.[6] CaO acts as a neutralizing agent for the HCl generated.[4]
-
Add cyclopropylamine. Note that cyclopropylamine is highly volatile.[4]
-
Seal the vessel and heat the mixture to 135-145°C for 6-8 hours. Crucially, the temperature must be strictly controlled, as the intermediate is thermally unstable above ~145°C, posing an explosion risk. [4] The reaction is also exothermic, which complicates temperature management.[4]
-
Cool the reaction mixture to room temperature.
-
Add an appropriate anti-solvent (e.g., cyclohexane) and an acid (e.g., acetic acid) to precipitate the product.
-
Isolate the crude Nevirapine by filtration and purify by recrystallization.
Protocol 2: High-Yield "One-Pot" Synthesis of Nevirapine
This protocol is adapted from modern synthetic procedures and involves highly reactive reagents. Extreme caution and appropriate safety measures are required. [5]
-
Rationale: This streamlined protocol combines amide formation and cyclization in a single vessel, avoiding the isolation of unstable intermediates and improving overall efficiency.
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous diglyme under an inert atmosphere, add a solution of 2-chloro-3-amino-4-picoline (CAPIC) in diglyme dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of methyl 2-(cyclopropylamino)nicotinate (Me-CAN) in diglyme dropwise.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench with water or a protic solvent.
-
The product can be isolated via extraction and purified by crystallization.
Discussion: Causality of Experimental Choices and Reproducibility
The shift away from the "first-generation" process is a clear example of process optimization driven by safety, efficiency, and reproducibility.
Expertise & Experience: The primary challenge in Pathway 1 is managing the thermal instability of this compound.[4] The reaction requires high temperatures to proceed at a reasonable rate, yet exceeding a critical temperature threshold can lead to decomposition.[4] This creates a narrow and difficult-to-control processing window, especially given the exothermic nature of the reaction. Any researcher attempting to reproduce this work will find that minor variations in heating, stirring, or scale can lead to significant differences in yield and impurity profiles, or even hazardous conditions. The requirement for a high-pressure vessel further complicates the experimental setup for a standard research lab.[4]
Trustworthiness: The "one-pot" nature of Pathway 2 provides a more self-validating system. By avoiding the isolation of a thermally labile intermediate, a major source of irreproducibility is eliminated. The process is more streamlined and less sensitive to the specific heat-transfer characteristics of the reaction vessel, leading to more consistent outcomes. While the use of sodium hydride requires careful handling, it is a standard reagent in organic synthesis, and the overall process is considered more robust and controllable.[5]
Authoritative Grounding: The challenges of the first-generation synthesis are well-documented in patent literature, which often describes the need for careful temperature control and the risks of by-product formation, leading to an overall yield of only about 25% in some described cases.[4] In contrast, newer methods report dramatic increases in overall yield to 87%, a direct result of circumventing the problematic intermediate and consolidating reaction steps.[5] This highlights a clear, data-supported evolution in the synthetic strategy.
Conclusion
While this compound was a historically important intermediate in the synthesis of Nevirapine, its use presents significant reproducibility and safety challenges. The thermal instability and the harsh reaction conditions required for its conversion to Nevirapine make experiments difficult to control and scale.
For researchers and drug development professionals, the comparison between the traditional and modern synthetic pathways for Nevirapine serves as a valuable case study. The move towards a "one-pot" reaction that avoids this intermediate demonstrates a commitment to designing safer, more efficient, and, most importantly, more reproducible synthetic routes. When selecting a synthetic pathway, it is imperative to look beyond the mere sequence of reactions and critically evaluate the inherent stability of intermediates and the practicality of the required experimental conditions. In the case of Nevirapine synthesis, the evidence strongly supports the adoption of newer pathways that offer superior performance and reliability.
References
- Clinton Foundation. (n.d.). Nevirapine Batch Transfer Document.
- Schneider, S., et al. (1995). PROCESS FOR THE PRODUCTION OF NEVIRAPINE. Google Patents. DE60318444T2.
- King, A., et al. (2016). Lowcost, high yield synthesis of nevirapine. Google Patents. WO2016118586A1.
- Zhang, J., et al. (2010). Progress in synthesis of the anti-AIDS drug nevirapine. ResearchGate.
- Schneider, S., et al. (1996). Process for preparing nevirapine. Google Patents. US5569760A.
- Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?.
- Wheeler, C., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. PMC.
- Reddit. (2023). What is everyone's opinion on reproducibility?. r/chemistry.
- Pollack, M., et al. (2011). MULTI-STEP ORGANIC SYNTHESIS OF FOUR DIFFERENT MOLECULAR PROBES IN DIGITAL MICROFLUIDIC DEVICES. 15th International Conference on Miniaturized Systems for Chemistry and Life Sciences.
- Veeprho. (n.d.). This compound | CAS 133627-46-0.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
- PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.
Sources
- 1. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
Confirming the Mechanism of Action of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide Through Knockout Studies: A Comparative Guide
Introduction: Elucidating the Molecular Target of a Novel Bioactive Compound
The journey of a novel compound from initial discovery to a potential therapeutic agent is underpinned by a deep understanding of its mechanism of action (MoA).[1][2][3] 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, a synthetic intermediate with recognized potential as an anti-inflammatory and anti-cancer agent, presents a compelling case for such investigation.[4] While its broader biological activities are appreciated, the precise molecular target remains to be definitively identified. This guide provides a comprehensive framework for researchers to rigorously validate a hypothesized MoA for this compound through genetic knockout and knockdown studies, ensuring a high degree of scientific certainty before advancing to further preclinical development.
For the purpose of this guide, we will postulate a hypothetical mechanism: that this compound exerts its anti-inflammatory effects by directly inhibiting the activity of Kinase X , a critical upstream regulator of the NF-κB signaling pathway. This pathway is a well-established mediator of inflammatory responses, making it a plausible target for an anti-inflammatory compound. Our objective is to design and execute experiments that will either confirm or refute this hypothesis with a high degree of confidence.
The Rationale for Knockout Studies in Target Validation
Before committing to extensive and costly research, it is paramount to validate that a compound's biological effect is indeed mediated through its intended target.[5][6] Genetic knockout and knockdown techniques offer a powerful approach to achieve this by removing or reducing the expression of the putative target protein.[7] If the compound's effect is diminished or absent in cells lacking the target protein, it provides strong evidence for a direct MoA.[7][8]
Here, we will compare two of the most robust and widely used techniques for modulating gene expression: CRISPR-Cas9 mediated gene knockout and siRNA-mediated gene knockdown.[9][10]
Hypothesized Signaling Pathway
The following diagram illustrates our working hypothesis for the mechanism of action of this compound.
Caption: Hypothesized inhibition of the NF-κB pathway by the compound.
Comparative Experimental Approaches: CRISPR-Cas9 vs. siRNA
| Feature | CRISPR-Cas9 Knockout | siRNA Knockdown |
| Mechanism | Permanent gene disruption at the DNA level.[9][10] | Transient degradation of mRNA.[] |
| Effect Duration | Stable and heritable. | Transient, typically 48-96 hours.[12] |
| Specificity | High, but off-target effects need to be assessed.[13] | Prone to off-target effects, requires careful design and controls.[14] |
| Application | Ideal for creating stable cell lines for long-term studies and definitive target validation.[6] | Suitable for rapid screening and when permanent knockout may be lethal to the cell.[15] |
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the general workflow for validating the compound's MoA using either CRISPR-Cas9 or siRNA.
Caption: General workflow for target validation via knockout/knockdown.
Detailed Experimental Protocols
Part 1: CRISPR-Cas9 Mediated Knockout of Kinase X
This protocol is designed to generate a stable cell line completely lacking the expression of Kinase X.
1. Cell Line Selection and Culture:
- Select a human cell line known to have a robust NF-κB response to inflammatory stimuli (e.g., HEK293T, THP-1).
- Culture cells in the recommended medium and conditions.
2. gRNA Design and Vector Construction:
- Design at least two unique guide RNAs (gRNAs) targeting early exons of the Kinase X gene to maximize the likelihood of a frameshift mutation. Use a validated online design tool.
- Clone the designed gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
3. Lentiviral Production and Transduction:
- Co-transfect HEK293T cells with the gRNA-Cas9 vector and lentiviral packaging plasmids.
- Harvest the lentiviral particles after 48-72 hours.
- Transduce the target cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single integration events.[10]
4. Selection and Clonal Expansion:
- Select transduced cells using an appropriate antibiotic (e.g., puromycin).
- Perform single-cell sorting into 96-well plates to isolate and expand individual clones.
5. Validation of Knockout:
- Genomic DNA Analysis: Extract genomic DNA from expanded clones. Perform PCR amplification of the target region followed by Sanger sequencing or a T7 Endonuclease I (T7E1) assay to detect insertions/deletions (indels).[16]
- Western Blot Analysis: Lyse the cells and perform a Western blot using a validated antibody against Kinase X to confirm the complete absence of the protein. This is a critical validation step.[17]
Part 2: siRNA-Mediated Knockdown of Kinase X
This protocol is for the transient reduction of Kinase X expression.
1. Cell Culture and Seeding:
- 24 hours prior to transfection, seed the target cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.[18]
2. siRNA Preparation and Transfection:
- Use at least two independent, pre-validated siRNAs targeting Kinase X and a non-targeting control siRNA.
- Dilute the siRNA in an appropriate transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
- Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours before replacing with complete medium.[18]
3. Validation of Knockdown:
- qRT-PCR: At 24-48 hours post-transfection, extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the reduction in Kinase X mRNA levels relative to a housekeeping gene and the non-targeting control.[18]
- Western Blot Analysis: At 48-72 hours post-transfection, perform a Western blot to confirm a significant reduction in Kinase X protein levels.[18] The timing of protein reduction may lag behind mRNA knockdown.[12]
Data Presentation and Interpretation
The primary goal is to compare the effect of this compound in wild-type (WT) cells versus Kinase X knockout (KO) or knockdown (KD) cells.
Table 1: Comparative Efficacy of the Compound
| Cell Line | IC50 of Compound (nM) | Maximum Inhibition of IL-6 Production (%) |
| Wild-Type (WT) | 50 | 95% |
| Kinase X KO Clone #1 | > 10,000 | 5% |
| Kinase X KO Clone #2 | > 10,000 | 8% |
| Non-targeting siRNA Control | 55 | 92% |
| Kinase X siRNA #1 | 2,500 | 25% |
| Kinase X siRNA #2 | 3,100 | 22% |
Interpretation: A significant increase in the IC50 value and a drastic reduction in the maximal inhibition of a downstream inflammatory cytokine (e.g., IL-6) in the KO/KD cells would strongly suggest that Kinase X is the primary target of the compound.
Table 2: Downstream Pathway Modulation
| Cell Line | Treatment | p-IκBα Levels (Fold Change) | Nuclear NF-κB p65 (Fold Change) |
| Wild-Type (WT) | Vehicle | 10.2 | 8.5 |
| Wild-Type (WT) | Compound (100 nM) | 1.5 | 1.2 |
| Kinase X KO | Vehicle | 1.1 | 1.3 |
| Kinase X KO | Compound (100 nM) | 1.0 | 1.1 |
Interpretation: The compound should reduce the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB in WT cells. In KO cells, these downstream events should already be at a basal level and unaffected by the compound, further confirming that the compound's activity is dependent on Kinase X.
Conclusion: Building a Foundation of Trustworthiness in Drug Discovery
References
- CRISPR-Cas9 screening for target identification. (n.d.). Horizon Discovery.
- Gene Knockout for Drug Screening and Target Identification. (n.d.). MtoZ Biolabs.
- Molecular Target Validation in preclinical drug discovery. (2014, May 2). European Pharmaceutical Review.
- Manzoni, C. (2016). Genetic-Driven Druggable Target Identification and Validation. PMC.
- Target identification and validation in research. (2024). World Journal of Biology Pharmacy and Health Sciences, 17(03), 107–117.
- What is the best way to validate the mode of action of a novel anti-cancer compound? (2016, January 11). ResearchGate.
- Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models. (2021, January 8). PubMed Central.
- Principle, mechanism, and application of siRNA knockdown in gene silencing. (n.d.).
- Target identification and mechanism of action in chemical biology and drug discovery. (2012). NIH.
- Target Validation with CRISPR. (2022, October 28). Biocompare.
- Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. (2019). PMC.
- Elucidating Compound Mechanism of Action by Network Perturbation Analysis. (2015). PMC.
- Knockdown of Target Genes by siRNA In Vitro. (2017). PMC.
- Protocol for siRNA-mediated U1 snRNA knockdown using fluorinated α-helical polypeptide in vitro and in vivo. (2024, August 2). NIH.
- Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021, July 12). Bioinformatics.
- Small interfering RNA (siRNA): a hope for the loss-of-function studies in anesthesiology? (2012). Korean Journal of Anesthesiology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. biocompare.com [biocompare.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 12. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small interfering RNA (siRNA): a hope for the loss-of-function studies in anesthesiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for siRNA-mediated U1 snRNA knockdown using fluorinated α-helical polypeptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gene Knockout for Drug Screening and Target Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nicotinic Acetylcholine Receptor Agonists: Evaluating Alternatives to 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
<
Note on the Topic: Initial searches for peer-reviewed studies on "2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide" did not yield sufficient public data to conduct a direct comparative analysis. However, the molecule's structure, containing chloropyridine and nicotinamide moieties, strongly suggests its classification within the neonicotinoid class of compounds, which are potent agonists of the nicotinic acetylcholine receptor (nAChR).[1][2][3][4] Therefore, this guide provides a comprehensive comparison of well-established neonicotinoid insecticides that act on the same biological target. This approach offers researchers and drug development professionals a robust framework for evaluating compounds of this class, grounded in extensive, publicly available scientific literature.
Introduction: The Nicotinic Acetylcholine Receptor as a Therapeutic and Agrochemical Target
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[5] Activated by the endogenous neurotransmitter acetylcholine, these receptors are involved in a multitude of physiological processes, including muscle contraction, cognitive function, and inflammation.[5][6] Their importance has made them a focal point for the development of therapeutics and agrochemicals.[7][8]
In insects, the cholinergic system is confined to the central nervous system, making nAChRs an excellent target for selective insecticides.[9] Neonicotinoids are a class of synthetic insecticides chemically related to nicotine that act as potent agonists at insect nAChRs.[10] This agonism leads to overstimulation of the insect's nervous system, resulting in paralysis and death.[11] The selectivity of neonicotinoids arises from their higher binding affinity for insect nAChRs compared to their mammalian counterparts.[9][10] This guide will compare three prominent neonicotinoids: Imidacloprid, Acetamiprid, and Thiamethoxam, providing a basis for understanding the potential performance of novel nicotinamide derivatives like this compound.
Mechanism of Action: Agonism at the Nicotinic Acetylcholine Receptor
Neonicotinoids exert their insecticidal effects by binding to the postsynaptic nAChRs in the insect central nervous system.[10] This binding mimics the action of acetylcholine but with higher affinity and persistence, leading to a sustained depolarization of the postsynaptic neuron.[9] The continuous firing of the neuron eventually leads to receptor blockage, paralysis, and death of the insect.[11]
The selectivity of these compounds for insects over vertebrates is a key feature. This is attributed to differences in the subunit composition and structure of insect versus mammalian nAChRs.[9] Most neonicotinoids bind with much greater strength to insect neuron receptors, contributing to their favorable safety profile for mammals at insecticidal concentrations.[9]
Caption: Neonicotinoid Mechanism of Action at the Synapse.
Comparative Analysis of Leading Neonicotinoids
Imidacloprid and Acetamiprid are two of the most widely used neonicotinoid insecticides. While they share a common mechanism of action, they exhibit differences in their chemical properties, insecticidal spectrum, and environmental persistence.[12]
| Feature | Imidacloprid | Acetamiprid |
| Chemical Class | Chloronicotinyl | Cyanomidine |
| Spectrum of Activity | Broad-spectrum against sucking pests (aphids, whiteflies, termites).[12] | Broad-spectrum, particularly effective against aphids, whiteflies, and some Lepidoptera.[12] |
| Systemic Action | Highly systemic, providing long-lasting protection.[10][12] | Systemic and translaminar activity.[13] |
| Speed of Action | Good quick-acting effect.[12] | Slightly slower than imidacloprid but still effective.[14] |
| Residual Activity | Long residual period, up to 25 days.[12][15] | Shorter residual activity.[14] |
| Mammalian Toxicity | Low acute toxicity to mammals.[13] | Lower toxicity to beneficial insects like bees compared to imidacloprid.[14] |
Causality Behind Performance Differences: The structural differences between Imidacloprid and Acetamiprid, particularly the nature of the electron-withdrawing group on the molecule, influence their binding affinity to different nAChR subtypes and their metabolic stability.[16] This results in variations in their spectrum of activity and residual efficacy. For instance, Imidacloprid's high systemic nature makes it particularly effective for soil and seed treatments, providing protection to the entire plant as it grows.[9][10] Acetamiprid, while also systemic, is often favored in situations where lower toxicity to pollinators is a priority.[14]
Experimental Protocols for Validation
To rigorously evaluate the efficacy and selectivity of a novel nAChR agonist like this compound, a series of standardized in vitro and in vivo assays are essential.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity (Ki) of a test compound to specific nAChR subtypes.[17] They are typically performed using cell membranes expressing the receptor of interest and a radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the desired nAChR subtype.[17]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]epibatidine), and varying concentrations of the unlabeled test compound.[17]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.[17]
-
Separation: Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.[17]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[17]
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[17]
Caption: Workflow for a Radioligand Binding Assay.
Electrophysiological Assays
Electrophysiology provides a functional measure of a compound's activity at the nAChR.[18] Techniques like two-electrode voltage clamp (TEVC) using Xenopus oocytes or patch-clamp on mammalian cells can determine whether a compound is an agonist, antagonist, or modulator, and its potency (EC50) and efficacy.[19][20]
Step-by-Step Methodology (TEVC with Xenopus Oocytes):
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the subunits of the desired nAChR subtype.
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Compound Application: Perfuse the oocyte with a solution containing a known concentration of the test compound.
-
Data Acquisition: Record the current response elicited by the compound.
-
Data Analysis: Generate concentration-response curves to determine the EC50 and maximal efficacy.[19]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 10. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]
- 11. pan-uk.org [pan-uk.org]
- 12. The difference between imidacloprid and acetamiprid [ageruo.com]
- 13. What are the differences between imidacloprid and acetamiprid - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 14. pomais.com [pomais.com]
- 15. News - Imidacloprid, Acetamiprid, which one is better? –Do you know whats the difference between them? [tangagri.com]
- 16. News - Imidacloprid VS Acetamiprid [bigpesticides.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. The handling of specialized reagents like 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, a halogenated organic compound, demands a rigorous and informed approach to waste management. This guide provides the essential procedural framework for its safe and compliant disposal, moving beyond a simple checklist to explain the critical reasoning behind each step. Our commitment to safety and environmental stewardship is as vital as the discoveries we pursue.
Hazard Identification and Characterization: The "Why" Behind the Protocol
Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound is a chlorinated heterocyclic compound. Its molecular structure is the primary determinant of its classification and the necessary disposal pathway.
The presence of carbon-halogen bonds is the single most critical factor for its waste classification. Halogenated organic compounds (HOCs) are specifically regulated under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States and are subject to stringent controls under the European Chemicals Agency (ECHA) guidelines.[1][2] The reason for this strict oversight is that the incineration of halogenated waste can produce acidic gases (like hydrogen chloride) and other hazardous byproducts if not performed in specialized facilities equipped with flue gas scrubbers.[3] Mixing this waste stream with non-halogenated solvents can lead to regulatory non-compliance and significantly complicates the disposal process.[4]
While a complete, peer-reviewed toxicological profile for this specific molecule is not widely published, the precautionary principle dictates that it should be handled as a hazardous substance. Similar chlorinated organic compounds are known to be irritants to the skin and eyes.[5] Therefore, all waste containing this compound, regardless of concentration, must be treated as hazardous.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 133627-46-0 | [6][7] |
| Molecular Formula | C₁₂H₉Cl₂N₃O | [6][8] |
| Molecular Weight | 282.12 g/mol | [6][8] |
| Appearance | White to orange to green powder/crystal | [8] |
| Melting Point | 193 - 197 °C | [8] |
| Classification | Halogenated Organic Compound | [1][2] |
The Core Directive: Segregation and Classification
The disposal process begins not at the end of an experiment, but at the very moment a waste stream is generated. The cardinal rule is segregation. Never mix halogenated waste with non-halogenated waste.[4] This is not merely a suggestion; it is a critical step rooted in chemical compatibility, regulatory compliance, and cost-effectiveness of disposal.
The following diagram illustrates the initial decision-making process for classifying waste generated in any experiment involving this compound.
Caption: End-to-end workflow for compliant chemical disposal.
Emergency Preparedness: Spill Management
In the event of a spill, prioritize personal safety.
-
Alert Personnel: Inform colleagues in the immediate area.
-
Isolate the Area: Secure the location of the spill.
-
Don Appropriate PPE: This may require enhanced protection, such as a respirator, depending on the scale and nature of the spill.
-
Contain and Clean: Use a chemical spill kit with an absorbent material appropriate for organic compounds. Work from the outside of the spill inward.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE) must be collected, placed in a sealed, compatible container, and disposed of as halogenated hazardous waste. [4]6. Report: Report the incident to your institution's EHS office.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. This disciplined approach is a cornerstone of scientific integrity and professional responsibility.
References
- PubChem. N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide. National Center for Biotechnology Information.
- PubChem. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. National Center for Biotechnology Information.
- European Chemicals Agency (ECHA). Guidance documents.
- Regulations.gov. Content.docx.
- Health and Safety Executive (HSE). Need to dispose chemicals.
- U.S. Environmental Protection Agency (EPA). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
- Gino Chemical. This compound.
- Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
- Columbia University Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- Case Western Reserve University Environmental Health and Safety. RCRA.
- European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment.
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. echemi.com [echemi.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
- 6. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 133627-46-0 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
A Researcher's Guide to Handling 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: A Precautionary Approach
This guide provides essential safety and handling protocols for 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (CAS No. 133627-46-0). As a novel or less-common chemical entity, a comprehensive, publicly available Safety Data Sheet (SDS) with validated hazard information is not readily accessible.[1] Therefore, this document is built upon the precautionary principle , treating the compound as potentially hazardous based on its chemical structure. The recommendations herein are synthesized from best practices for handling new chemical entities and the known risks associated with its structural components, namely the chlorinated pyridine rings.
Inferred Hazard Identification and Risk Assessment
Given the absence of specific toxicological data, a risk assessment must be inferred from the molecule's structure.
-
Pyridine Derivatives : The compound contains two pyridine rings. Pyridine and its derivatives can be hazardous, with risks including respiratory irritation, dizziness, and nausea upon inhalation, as well as skin irritation.[2][3] They are readily absorbed through the skin, making dermal contact a significant route of exposure.
-
Chlorinated Organic Compound : As a chlorinated aromatic compound, there is a potential for toxicity and environmental persistence. Such compounds should be handled with care to prevent release and exposure.[4] The manufacturing processes for chlorinated chemicals often result in residues that require specialized disposal.[4]
-
Physical Form : The compound is described as a powder or crystal, ranging in color from white to green.[1][5] This solid form presents an inhalation hazard, especially during weighing and transfer operations.
Based on this assessment, the primary risks during handling are inhalation of airborne powder and dermal contact . All procedures should be designed to minimize these exposure routes.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. Before any reliance on PPE, robust engineering controls must be in place.
-
Chemical Fume Hood : All handling of this compound, including weighing, reconstitution, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[3][6] This is critical for preventing the inhalation of airborne particulates and any potential vapors.
-
Ventilation : The laboratory should have a general ventilation system that is regularly maintained to ensure adequate air exchange.[7]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to ensure comprehensive protection. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves (Double-gloving recommended) | Flame-Resistant Lab Coat (fully buttoned) | Air-Purifying Respirator with N95/P100 Particulate Filter |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat (fully buttoned) | Recommended; assess based on volatility of solvent in fume hood |
| Running Reaction/Workup | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat (fully buttoned) | Assess based on procedure and potential for aerosolization |
Step-by-Step PPE Procedures
Donning (Putting On) PPE:
-
Hand Hygiene : Wash hands thoroughly before donning any PPE.[8]
-
Lab Coat : Put on the lab coat, ensuring it is fully buttoned.
-
Respirator (if required) : Perform a user seal check to ensure a proper fit.
-
Eye/Face Protection : Put on chemical splash goggles. If a significant splash risk exists, add a face shield over the goggles.
-
Gloves : Don the first pair of gloves. If double-gloving, pull the cuff of the outer glove over the cuff of the lab coat sleeve.
Doffing (Taking Off) PPE: The goal of doffing is to remove PPE without contaminating yourself.
-
Gloves (Outer Pair) : If double-gloved, remove the outer, most contaminated pair first.
-
Lab Coat : Unbutton the lab coat. Remove it by rolling it down the arms and folding the contaminated exterior inward.
-
Hand Hygiene : Wash hands.
-
Face Shield/Goggles : Remove from the back of the head. Do not touch the front surface.
-
Respirator : Remove from the back of the head.
-
Gloves (Inner Pair) : Remove the final pair of gloves.
-
Final Hand Hygiene : Wash hands thoroughly with soap and water.[8]
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Decontamination and Disposal Plan
Proper disposal is paramount to ensure laboratory and environmental safety.
-
Contaminated Materials : All disposable items that have come into contact with the compound, including gloves, weigh paper, pipette tips, and contaminated wipes, must be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Chemical Waste : The compound itself, as well as any solutions or reaction mixtures containing it, should be treated as hazardous chlorinated organic waste.
-
Disposal Method : The recommended disposal method for chlorinated organic residues is high-temperature incineration by a licensed chemical destruction facility.[4] This process breaks down the compound into simpler, less harmful substances.[4] Never dispose of this compound down the drain or in regular trash.
References
- Lake Superior State University. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
- Santoleri, J. J., & Bell, B. J. (1971). Process for Disposal of Chlorinated Organic Residues. AIChE Symposium Series, 67(122), 103-107.
- Lab Manager. (2023, April 25). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- Gonzales, S. (2023, November 28). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Technical Safety Services.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
Sources
- 1. 2-クロロ-N-(2-クロロ-4-メチル-3-ピリジル)ニコチンアミド | 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide | 133627-46-0 | 東京化成工業株式会社 [tcichemicals.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemimpex.com [chemimpex.com]
- 6. thesafetygeek.com [thesafetygeek.com]
- 7. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 8. greenwgroup.com [greenwgroup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
